1-Phenyl-1H-benzoimidazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 24.6 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-phenylbenzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2/c1-2-6-11(7-3-1)15-10-14-12-8-4-5-9-13(12)15/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNCMQRWVMWLODV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10345732 | |
| Record name | 1-Phenyl-1H-benzoimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10345732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
24.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24802727 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
2622-60-8 | |
| Record name | 1-Phenyl-1H-benzoimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10345732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 1-Phenyl-1H-benzoimidazole from o-Phenylenediamine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-phenyl-1H-benzoimidazole, a valuable scaffold in medicinal chemistry, starting from the readily available precursor, o-phenylenediamine. The synthesis is presented as a two-step process: the initial formation of the benzimidazole core followed by its N-arylation. This document outlines detailed experimental protocols, summarizes quantitative data, and provides visual representations of the reaction mechanisms and experimental workflow to aid in research and development.
Introduction
Benzimidazole and its derivatives are a critical class of heterocyclic compounds that exhibit a wide range of biological activities, making them privileged structures in drug discovery. The introduction of a phenyl group at the N-1 position of the benzimidazole ring can significantly modulate its pharmacological properties. This guide details a reliable and reproducible synthetic route to this compound, commencing with the cyclization of o-phenylenediamine with formic acid to yield benzimidazole, followed by a copper-catalyzed N-phenylation via the Ullmann condensation.
Quantitative Data Summary
The following table summarizes the key quantitative data for the two-step synthesis of this compound.
| Step | Reaction | Reactants | Catalyst/Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Product Melting Point (°C) |
| 1 | Benzimidazole Synthesis | o-Phenylenediamine, Formic Acid | None | None | 100 | 2 | 83-85 | 170-172 |
| 2 | N-Phenylation (Ullmann Condensation) | Benzimidazole, Iodobenzene | Copper(I) Iodide (CuI), 1,10-Phenanthroline, Cesium Carbonate (Cs₂CO₃) | N,N-Dimethylformamide (DMF) | 110 | 24 | ~85 | 93-95 |
Experimental Protocols
Step 1: Synthesis of Benzimidazole from o-Phenylenediamine and Formic Acid
This procedure follows the well-established Phillips-Ladenburg synthesis of benzimidazoles.
Materials:
-
o-Phenylenediamine
-
Formic acid (90%)
-
10% Sodium hydroxide (NaOH) solution
-
Decolorizing carbon
-
Distilled water
Equipment:
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Water bath
-
Beaker (500 mL)
-
Büchner funnel and flask
-
Filter paper
-
pH indicator paper
Procedure:
-
In a 250 mL round-bottom flask, place 10.8 g (0.1 mol) of o-phenylenediamine.
-
Carefully add 5.6 mL (0.15 mol) of 90% formic acid to the flask.
-
Attach a reflux condenser and heat the mixture in a boiling water bath for 2 hours.
-
After heating, cool the reaction mixture to room temperature.
-
Slowly add 10% sodium hydroxide solution with constant swirling until the mixture is just alkaline to litmus paper. The crude benzimidazole will precipitate.
-
Collect the crude product by suction filtration using a Büchner funnel.
-
Wash the precipitate with two portions of 20 mL of cold water.
-
For purification, transfer the crude product to a 500 mL beaker and add 200 mL of boiling water.
-
Add a small amount of decolorizing carbon and boil the solution for 15 minutes.
-
Filter the hot solution through a pre-heated Büchner funnel to remove the carbon.
-
Cool the filtrate in an ice bath to induce crystallization.
-
Collect the purified benzimidazole crystals by suction filtration, wash with a small amount of cold water, and dry in an oven at 100 °C.
-
The expected yield of pure benzimidazole is approximately 9.9 - 10.1 g (83-85%), with a melting point of 170-172 °C.[1][2][3]
Step 2: Synthesis of this compound via Ullmann Condensation
This protocol describes the copper-catalyzed N-arylation of benzimidazole with iodobenzene.
Materials:
-
Benzimidazole
-
Iodobenzene
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Schlenk flask or sealed tube
-
Magnetic stirrer with heating plate
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for extraction and filtration
-
Rotary evaporator
-
Column chromatography setup
Procedure:
-
To a dry Schlenk flask, add benzimidazole (1.18 g, 10 mmol), cesium carbonate (6.52 g, 20 mmol), copper(I) iodide (95 mg, 0.5 mmol), and 1,10-phenanthroline (180 mg, 1 mmol).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add 20 mL of anhydrous DMF to the flask, followed by iodobenzene (1.34 mL, 12 mmol).
-
Seal the flask and heat the reaction mixture at 110 °C with vigorous stirring for 24 hours.
-
After cooling to room temperature, dilute the reaction mixture with 50 mL of ethyl acetate and filter through a pad of celite to remove insoluble salts.
-
Wash the filtrate with water (3 x 30 mL) and then with brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.
-
The expected yield is around 1.65 g (85%). The melting point of the pure product is 93-95 °C.
Mandatory Visualizations
Reaction Mechanisms
The following diagrams illustrate the proposed mechanisms for the two synthetic steps.
Caption: Mechanism of Benzimidazole Synthesis.
Caption: Mechanism of Ullmann N-Phenylation.
Experimental Workflow
The logical flow of the entire synthetic process is depicted below.
Caption: Overall Experimental Workflow.
References
An In-depth Technical Guide to the Physicochemical Properties of 1-Phenyl-1H-benzoimidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phenyl-1H-benzoimidazole is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and materials science. Its benzimidazole core is a prominent scaffold in numerous pharmacologically active molecules. A thorough understanding of its physicochemical properties is paramount for its effective utilization in research and development, particularly in areas such as drug design, formulation development, and synthetic chemistry. This guide provides a comprehensive overview of the core physicochemical characteristics of this compound, complete with experimental protocols and workflow visualizations.
Core Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the tables below. These values have been aggregated from various chemical data sources and provide a quantitative foundation for its molecular behavior.
Table 1: General and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₀N₂ | PubChem[1] |
| Molecular Weight | 194.23 g/mol | PubChem[1] |
| Appearance | Yellow to white solid | Hoffman Fine Chemicals |
| Melting Point | 98 °C | Chemsrc |
| Boiling Point | 363.0 ± 25.0 °C at 760 mmHg | Chemsrc |
| Density | 1.1 ± 0.1 g/cm³ | Chemsrc |
Table 2: Solubility and Partitioning Properties
| Property | Value | Source |
| Water Solubility | 24.6 µg/mL (at pH 7.4) | PubChem[1] |
| LogP (Octanol-Water Partition Coefficient) | 3.63 | Chemsrc |
| pKa | Not experimentally determined in cited sources |
Experimental Protocols
Detailed methodologies for the experimental determination of key physicochemical properties of this compound are outlined below. These protocols are adapted from standard laboratory procedures for organic compounds.
Melting Point Determination
Objective: To determine the temperature range over which this compound transitions from a solid to a liquid.
Methodology:
-
Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.[2]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.[2]
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has liquefied (completion of melting) are recorded. This range represents the melting point.[2]
Boiling Point Determination
Objective: To determine the temperature at which the vapor pressure of liquid this compound equals the atmospheric pressure.
Methodology:
-
Apparatus Setup: A small quantity of this compound is placed in a test tube. A capillary tube, sealed at one end, is inverted and placed within the test tube. A thermometer is positioned so that the bulb is level with the sample.[3][4]
-
Heating: The test tube is gently heated in a heating bath.[1]
-
Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube. The heating is then discontinued.[5]
-
Recording: The temperature at which the liquid just begins to re-enter the capillary tube upon cooling is recorded as the boiling point.[5]
Aqueous Solubility Determination
Objective: To quantify the concentration of this compound that dissolves in water at a specific temperature to form a saturated solution.
Methodology:
-
Sample Preparation: An excess amount of this compound is added to a known volume of deionized water in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The undissolved solid is separated from the aqueous solution by centrifugation and/or filtration.
-
Quantification: The concentration of this compound in the clear aqueous phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
LogP (Octanol-Water Partition Coefficient) Determination
Objective: To measure the differential solubility of this compound in a biphasic system of n-octanol and water.
Methodology (Shake-Flask Method):
-
System Preparation: Equal volumes of n-octanol and water (or a suitable buffer, e.g., pH 7.4) are pre-saturated with each other.[6]
-
Partitioning: A known amount of this compound is dissolved in one of the phases, and the two phases are combined in a separatory funnel. The funnel is shaken vigorously to allow for partitioning of the compound between the two immiscible layers.[7]
-
Equilibration and Separation: The mixture is allowed to stand until the two phases have completely separated.
-
Quantification: The concentration of this compound in each phase is determined by a suitable analytical method (e.g., HPLC-UV).[6]
-
Calculation: The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Synthesis Overview
This compound is typically synthesized through the condensation of o-phenylenediamine with a phenyl-containing electrophile. A common laboratory-scale synthesis involves the reaction of o-phenylenediamine with benzaldehyde.
Conclusion
The physicochemical properties of this compound detailed in this guide provide essential data for its application in scientific research and development. The provided experimental protocols offer a framework for the in-house determination and verification of these critical parameters, ensuring data quality and reproducibility. As a key intermediate, a comprehensive understanding of its characteristics is fundamental to unlocking its full potential in the synthesis of novel compounds with desired biological and material properties.
References
- 1. byjus.com [byjus.com]
- 2. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 3. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 4. cdn.juniata.edu [cdn.juniata.edu]
- 5. Video: Boiling Points - Concept [jove.com]
- 6. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]
A Technical Guide to 1-Phenyl-1H-benzoimidazole: CAS Number, Structure Elucidation, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Phenyl-1H-benzoimidazole, a key heterocyclic building block. The document details its chemical identity, structural elucidation through various spectroscopic methods, and a representative experimental protocol for its synthesis.
Chemical Identity and Properties
This compound, a substituted benzimidazole, is a valuable intermediate in the synthesis of pharmaceuticals and functional materials.[1] Its core structure consists of a phenyl group attached to one of the nitrogen atoms of a benzimidazole ring system.
| Property | Value | Reference |
| CAS Number | 2622-60-8 | [2][3][4][5][6] |
| Molecular Formula | C₁₃H₁₀N₂ | [2][3][6] |
| Molecular Weight | 194.24 g/mol | [2][6] |
| IUPAC Name | 1-phenyl-1H-benzimidazole | [6] |
| Synonyms | N-Phenylbenzimidazole, 1-Phenyl-1H-benzo[d]imidazole | [4][6] |
| Appearance | Pale yellow crystals | [7] (for the 2-phenyl isomer, appearance is likely similar) |
| Melting Point | 91-93 °C | [8] (for a derivative, provides an estimate) |
Structure Elucidation
The structural confirmation of this compound relies on a combination of spectroscopic techniques that together provide an unambiguous assignment of its chemical constitution. The key methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
The process of elucidating the structure of this compound follows a logical progression where each analytical technique provides a piece of the puzzle, leading to the final confirmed structure.
Caption: Logical workflow for the structure elucidation of this compound.
The following table summarizes the key spectroscopic data used in the structure elucidation of this compound.
| Technique | Data | Interpretation |
| Mass Spectrometry (GC-MS) | m/z: 194 (M+), 193, 119 | The molecular ion peak at m/z 194 confirms the molecular weight.[6] |
| ¹H NMR | Chemical shifts (δ) in ppm | The spectrum would show distinct signals for the aromatic protons on both the benzimidazole and the phenyl rings, confirming their presence and substitution pattern. |
| ¹³C NMR | Chemical shifts (δ) in ppm | The number of signals corresponds to the number of unique carbon atoms in the molecule, consistent with the proposed structure. The chemical shifts indicate the presence of aromatic carbons and the C=N carbon of the imidazole ring.[9] |
| Infrared (IR) Spectroscopy | Wavenumbers (cm⁻¹) | Characteristic absorption bands would be observed for C=N stretching, aromatic C-H stretching, and aromatic C=C stretching, confirming the key functional groups. |
Note: Specific, experimentally verified NMR and IR data for this compound were not fully available in the cited search results. The interpretations are based on expected values for this structure.
Experimental Protocols
The synthesis of this compound can be achieved through several methods. A common approach involves the condensation of o-phenylenediamine with a phenyl-containing reagent or the N-arylation of benzimidazole. One established method is the reaction of an azobenzene derivative.[10] A more general and widely used laboratory synthesis involves the Ullmann condensation, which is the coupling of benzimidazole with an aryl halide.
This protocol describes a general procedure for the copper-catalyzed N-arylation of benzimidazole to yield this compound.
Reagents:
-
Benzimidazole
-
Iodobenzene (or Bromobenzene)[5]
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) as solvent
Procedure:
-
To a dry reaction flask, add benzimidazole (1.0 eq), iodobenzene (1.1 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).
-
Add anhydrous DMF (or DMSO) to the flask.
-
Heat the reaction mixture to 120-140 °C with stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Caption: A typical experimental workflow for the synthesis and purification of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. scbt.com [scbt.com]
- 3. 1-Phenyl-1H-benzimidazole AldrichCPR | Sigma-Aldrich [sigmaaldrich.cn]
- 4. chemcd.com [chemcd.com]
- 5. 1-Phenyl-1H-benzimidazole | CAS#:2622-60-8 | Chemsrc [chemsrc.com]
- 6. This compound | C13H10N2 | CID 606669 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Solubility of 1-Phenyl-1H-benzoimidazole in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 1-Phenyl-1H-benzoimidazole, a key heterocyclic compound with applications in medicinal chemistry and materials science. Due to the limited availability of specific quantitative solubility data in published literature, this document focuses on providing a robust experimental framework for its determination, alongside a qualitative discussion of expected solubility trends based on its molecular structure.
Introduction to this compound
This compound is an aromatic compound featuring a phenyl group attached to a benzimidazole scaffold. This structure imparts a combination of rigidity and specific electronic properties that are of interest in the design of novel therapeutic agents and functional organic materials. Understanding its solubility in various organic solvents is critical for its synthesis, purification, formulation, and application in solution-based processes.
Predicted Solubility Profile
The molecular structure of this compound, which contains both a polar benzimidazole moiety and a nonpolar phenyl group, suggests a varied solubility profile. It is anticipated to exhibit greater solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), where dipole-dipole interactions and potential hydrogen bonding with the benzimidazole nitrogen can occur. Its solubility is expected to be moderate in polar protic solvents like alcohols (e.g., methanol, ethanol) and lower in nonpolar solvents such as toluene and hexane.
Quantitative Solubility Data
As of the date of this guide, comprehensive quantitative solubility data for this compound across a range of organic solvents is not available in the public domain. To facilitate research and development, the following table is provided as a template for researchers to populate with their own experimentally determined data.
| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |
| Methanol | CH₃OH | 32.04 | e.g., 25 | ||
| Ethanol | C₂H₅OH | 46.07 | e.g., 25 | ||
| Acetone | C₃H₆O | 58.08 | e.g., 25 | ||
| Dichloromethane | CH₂Cl₂ | 84.93 | e.g., 25 | ||
| Toluene | C₇H₈ | 92.14 | e.g., 25 | ||
| N,N-Dimethylformamide | C₃H₇NO | 73.09 | e.g., 25 | ||
| Dimethyl Sulfoxide | C₂H₆OS | 78.13 | e.g., 25 | ||
| Hexane | C₆H₁₄ | 86.18 | e.g., 25 |
Experimental Protocol for Solubility Determination
The following section details a robust and widely accepted methodology for determining the solubility of this compound in organic solvents. The shake-flask method followed by either gravimetric or spectroscopic analysis is recommended for its reliability.
Materials and Equipment
-
This compound (high purity)
-
Organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Thermostatically controlled shaker or incubator
-
Screw-capped vials
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Evaporating dish (for gravimetric analysis)
-
Oven (for gravimetric analysis)
-
UV-Vis spectrophotometer or HPLC (for spectroscopic/chromatographic analysis)
Step-by-Step Methodology
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, cease agitation and allow the vials to stand for a sufficient time for the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean, pre-weighed container (for gravimetric analysis) or a volumetric flask (for spectroscopic analysis) to remove all undissolved solids.
-
-
Quantification of Dissolved Solute:
-
Gravimetric Method:
-
Weigh the container with the filtered saturated solution.
-
Evaporate the solvent in an oven at a temperature below the boiling point of the solvent and the decomposition temperature of the solute until a constant weight of the dried residue (this compound) is achieved.
-
Calculate the mass of the dissolved solute and express the solubility in g/100 mL or other appropriate units.
-
-
Spectroscopic/Chromatographic Method:
-
Dilute the filtered saturated solution with a known volume of the same solvent to a concentration that falls within the linear range of a pre-established calibration curve.
-
Analyze the diluted solution using a validated analytical method, such as UV-Vis spectrophotometry or HPLC, to determine the concentration of this compound.
-
Calculate the concentration in the original saturated solution by accounting for the dilution factor.
-
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
While specific quantitative solubility data for this compound in organic solvents is not extensively documented, this guide provides a comprehensive framework for its experimental determination. By following the detailed protocol and utilizing the provided data table, researchers can systematically characterize the solubility of this important compound, enabling its effective use in various scientific and industrial applications.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 1-Phenyl-1H-benzoimidazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectral data for the heterocyclic compound 1-Phenyl-1H-benzoimidazole. The document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are working with or have an interest in benzimidazole derivatives. The guide presents quantitative ¹H and ¹³C NMR data in clearly structured tables, a detailed experimental protocol for NMR analysis, and a visualization of the molecular structure.
Introduction
This compound is a derivative of benzimidazole, a heterocyclic aromatic compound with a bicyclic structure composed of fused benzene and imidazole rings. The phenyl substituent at the 1-position of the imidazole ring significantly influences the electronic environment and, consequently, the spectral properties of the molecule. Understanding the precise ¹H and ¹³C NMR chemical shifts is crucial for the structural elucidation, purity assessment, and analysis of intermolecular interactions of this compound and its analogues in various research and development settings.
Molecular Structure
The molecular structure of this compound is depicted below. The numbering of the carbon and hydrogen atoms is essential for the assignment of NMR signals.
Caption: Molecular structure and atom numbering of this compound.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound provides detailed information about the proton environments in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, and the coupling constants (J) are given in Hertz (Hz).
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 8.19 | s | - |
| H-7 | 7.86 | d | 7.9 |
| H-2', H-6' | 7.66 | d | 7.9 |
| H-4', H-3', H-5' | 7.55 - 7.45 | m | - |
| H-4 | 7.42 | d | 8.2 |
| H-5, H-6 | 7.35 - 7.25 | m | - |
¹³C NMR Spectral Data
The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in this compound. The chemical shifts (δ) are reported in ppm.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-2 | 142.9 |
| C-3a | 142.7 |
| C-7a | 137.0 |
| C-1' | 136.6 |
| C-2', C-6' | 129.8 |
| C-4' | 128.8 |
| C-3', C-5' | 125.0 |
| C-5 | 123.4 |
| C-6 | 122.5 |
| C-4 | 120.1 |
| C-7 | 110.4 |
Experimental Protocol
The following is a representative experimental protocol for acquiring ¹H and ¹³C NMR spectra of this compound.
1. Sample Preparation:
-
Approximately 10-20 mg of this compound was accurately weighed and dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
The solution was transferred to a 5 mm NMR tube.
-
A small amount of tetramethylsilane (TMS) was added as an internal standard (δ = 0.00 ppm).
2. NMR Spectrometer:
-
¹H and ¹³C NMR spectra were recorded on a Bruker Avance spectrometer operating at a proton frequency of 400 MHz and a carbon frequency of 100 MHz.
3. ¹H NMR Parameters:
-
Pulse Program: A standard single-pulse experiment (zg30) was used.
-
Number of Scans: 16 to 32 scans were typically acquired.
-
Spectral Width: A spectral width of approximately 16 ppm was used.
-
Acquisition Time: An acquisition time of around 4 seconds was employed.
-
Relaxation Delay: A relaxation delay of 1-2 seconds was set between scans.
-
Temperature: The experiment was conducted at room temperature (298 K).
4. ¹³C NMR Parameters:
-
Pulse Program: A proton-decoupled pulse program (zgpg30) was used to simplify the spectrum.
-
Number of Scans: A larger number of scans (e.g., 1024 to 4096) was necessary due to the lower natural abundance of the ¹³C isotope.
-
Spectral Width: A spectral width of approximately 240 ppm was used.
-
Acquisition Time: An acquisition time of around 1-2 seconds was employed.
-
Relaxation Delay: A relaxation delay of 2-5 seconds was set between scans.
-
Temperature: The experiment was conducted at room temperature (298 K).
5. Data Processing:
-
The acquired Free Induction Decays (FIDs) were Fourier transformed to obtain the NMR spectra.
-
Phase and baseline corrections were applied to the spectra.
-
The chemical shifts were referenced to the TMS signal at 0.00 ppm.
Logical Workflow for NMR Analysis
The following diagram illustrates the logical workflow from sample preparation to spectral analysis.
Caption: Workflow for NMR spectral analysis of this compound.
Conclusion
This technical guide provides essential ¹H and ¹³C NMR spectral data and a standardized experimental protocol for this compound. The presented data and methodologies are fundamental for the accurate identification, characterization, and quality control of this compound in academic and industrial research. The clear presentation of data in tabular format and the visual representation of the molecular structure and analytical workflow are intended to facilitate ease of use and comprehension for professionals in the field.
Unraveling the Molecular Blueprint: An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 1-Phenyl-1H-benzoimidazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 1-Phenyl-1H-benzoimidazole. Understanding the fragmentation behavior of this core heterocyclic structure is pivotal for its identification, characterization, and the structural elucidation of its derivatives in various scientific and pharmaceutical applications. This document outlines the key fragmentation pathways, presents quantitative mass spectral data, and details a representative experimental protocol for its analysis.
Core Fragmentation Data
The mass spectrum of this compound is characterized by a prominent molecular ion peak and a series of fragment ions resulting from the cleavage of the phenyl substituent and the benzimidazole ring system. The quantitative data for the major fragments are summarized in the table below.
| m/z | Proposed Fragment Ion | Relative Abundance (%) | Postulated Structure |
| 194 | [M]•+ (Molecular Ion) | 100 | C₁₃H₁₀N₂•+ |
| 193 | [M-H]•+ | 85 | C₁₃H₉N₂•+ |
| 165 | [M-H-HCN]•+ | 15 | C₁₂H₈N•+ |
| 119 | [C₇H₅N₂]•+ | 40 | Benzimidazolyl cation |
| 91 | [C₇H₇]•+ | 10 | Tropylium ion |
| 77 | [C₆H₅]•+ | 20 | Phenyl cation |
Elucidation of the Fragmentation Pathway
The fragmentation of this compound under electron ionization follows a series of characteristic steps, primarily involving the loss of the phenyl group and subsequent cleavages of the benzimidazole core. A diagrammatic representation of the proposed fragmentation pathway is provided below.
Caption: Proposed EI-MS fragmentation pathway of this compound.
The fragmentation is initiated by the formation of the molecular ion (m/z 194). A common initial fragmentation step for aromatic compounds is the loss of a hydrogen radical to form the [M-H]•+ ion (m/z 193). Subsequent fragmentation of the benzimidazole ring can occur through the loss of a neutral molecule of hydrogen cyanide (HCN), leading to the ion at m/z 165.
A significant fragmentation pathway involves the cleavage of the N-phenyl bond. This can result in the formation of the benzimidazolyl cation at m/z 119 and the phenyl radical, or the phenyl cation at m/z 77 and the benzimidazole radical. The benzimidazolyl cation can undergo further rearrangement and loss of a nitrogen molecule to form ions such as the tropylium ion at m/z 91.
Detailed Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
The following protocol outlines a typical GC-MS methodology for the analysis of this compound.
1. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization source.
2. Chromatographic Conditions:
-
Column: HP-5MS (or equivalent) capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 10 minutes at 280 °C.
-
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 50-500.
-
Solvent Delay: 3 minutes.
4. Sample Preparation:
-
Dissolve a known amount of this compound in a suitable solvent (e.g., methanol, dichloromethane) to a final concentration of 1 mg/mL.
-
Further dilute the stock solution as necessary to fall within the linear range of the instrument.
5. Data Analysis:
-
The total ion chromatogram (TIC) will be used to determine the retention time of this compound.
-
The mass spectrum corresponding to the chromatographic peak will be extracted and analyzed to identify the molecular ion and the characteristic fragment ions.
-
Comparison of the obtained mass spectrum with a reference library spectrum can confirm the identity of the compound.
This guide provides a foundational understanding of the mass spectrometric behavior of this compound. The presented data and methodologies can be adapted and applied to the analysis of related compounds and derivatives in various research and development settings.
Initial Biological Screening of 1-Phenyl-1H-Benzoimidazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the initial biological screening of 1-Phenyl-1H-benzoimidazole derivatives, a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. This document outlines the synthesis, characterization, and evaluation of these derivatives for their potential as anticancer, antimicrobial, and antioxidant agents. Detailed experimental protocols, quantitative biological data, and visual representations of experimental workflows and signaling pathways are presented to facilitate further research and development in this promising area.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives typically involves the condensation of o-phenylenediamine with various benzaldehyde derivatives. A general and efficient protocol utilizes a nano-catalyst, such as zinc oxide (ZnO) nanoparticles, in an eco-friendly manner.[1]
A typical synthesis procedure involves dissolving equimolar amounts of a substituted o-phenylenediamine and a corresponding benzaldehyde in a suitable solvent like ethanol.[1] An oxidizing agent or a catalyst is then added to the mixture.[1] The reaction mixture is stirred, often with heating, for a duration ranging from 15 minutes to a few hours.[1] Progress is monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated, purified, and characterized using spectroscopic methods such as IR, ¹H NMR, and mass spectrometry.[2][3]
Data Presentation: Biological Activities
The following tables summarize the quantitative data from various studies on the anticancer, antimicrobial, and antioxidant activities of selected this compound derivatives.
Anticancer Activity
The anticancer potential of these derivatives is commonly evaluated by their half-maximal inhibitory concentration (IC50) against various cancer cell lines.
| Compound ID | Derivative Type | Cell Line | IC50 (µM) | Reference |
| 1 | Fluoro aryl benzimidazole | HOS | 1.8 | [4] |
| G361 | 2.0 | [4] | ||
| MCF-7 | 2.8 | [4] | ||
| K-562 | 7.8 | [4] | ||
| 5a | Benzimidazole-triazole hybrid | HepG-2 | 3.87 | [4] |
| HCT-116 | 8.34 | [4] | ||
| MCF-7 | 4.17 | [4] | ||
| HeLa | 5.57 | [4] | ||
| 10 | Benzimidazole with sulfonamide moiety | MGC-803 | 1.02 | [4] |
| PC-3 | 5.40 | [4] | ||
| MCF-7 | 6.82 | [4] | ||
| 2g | N-alkylated-2-(substituted phenyl)-1H-benzimidazole | MDA-MB-231 | Not specified in µM, but showed best activity in the study | [5] |
| Compound (1) | Chrysin benzimidazole derivative | MFC | 25.72 ± 3.95 | [6] |
| 23a, 20c, 20d, etc. | N-substituted benzimidazole | OVCAR-3 | 10.34 - 14.88 | [6] |
Antimicrobial Activity
The antimicrobial efficacy is determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.
| Compound ID | Derivative Type | Microorganism | MIC (µg/mL) | Reference |
| EJMCh-13 | 2-substituted benzimidazole | S. aureus ATCC 25923 | 15.6 | [7] |
| S. epidermidis ATCC 12228 | 15.6 | [7] | ||
| M. luteus ATCC 10240 | <15.6 (very strong activity) | [7] | ||
| EJMCh-9 | 2-substituted benzimidazole | S. aureus (including MRSA) | "Good bioactivity" | [7] |
| S. epidermidis | "Very strong activity" | [7] | ||
| M. luteus | "Very strong activity" | [7] | ||
| 1a, 1b, 1c, 1d | 2-substituted-1H-benzimidazole | Bacteria | "Good antibacterial activity" | [8] |
| 1c | 2-substituted-1H-benzimidazole | C. albicans | "Good antifungal activity" | [8] |
| 4a | Novel benzimidazole derivative | B. subtilis | 12.5 | [8] |
| P. aeruginosa | 25 | [8] | ||
| C. albicans | 6.25 | [8] | ||
| 2g | N-alkylated-2-(substituted phenyl)-1H-benzimidazole | S. faecalis | 8 | [5] |
| S. aureus | 4 | [5] | ||
| MRSA | 4 | [5] | ||
| 1b, 1c, 2e, 2g | N-alkylated-2-(substituted phenyl)-1H-benzimidazole | C. albicans | 64 | [5] |
| A. niger | 64 | [5] |
Antioxidant Activity
The antioxidant potential is often assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with results expressed as IC50 values.
| Compound ID | Derivative Type | IC50 (µM) | Reference |
| 2 | 2-(1H-benzimidazol-2-yl)phenol | 1974 | [9] |
| 3 | 2-p-tolyl-1H-benzimidazole | 773 | [9] |
| 7 | 2-(4-methoxyphenyl)-1H-benzimidazole | 800 | [9] |
| 3a | 2-(6-alkyl-pyrazin-2-yl)-1H-benzo[d]imidazole | 64.5 ± 0.87 | [10] |
| 3b | 2-(6-alkyl-pyrazin-2-yl)-1H-benzo[d]imidazole | 40.1 ± 0.78 | [10] |
| 3g | 2-(6-alkyl-pyrazin-2-yl)-1H-benzo[d]imidazole | 21.7 ± 0.45 | [10] |
| Ascorbic Acid (Standard) | 19.9 ± 0.69 | [10] |
Experimental Protocols
Detailed methodologies for the key biological screening assays are provided below.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Antimicrobial Activity: Agar Dilution Method
This method determines the Minimum Inhibitory Concentration (MIC) of the compounds.
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi
-
Sterile Petri dishes
-
This compound derivatives (dissolved in a suitable solvent like DMSO)
-
0.5 McFarland turbidity standard
Procedure:
-
Compound-Agar Plate Preparation: Prepare a series of agar plates containing twofold dilutions of the test compounds.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.
-
Inoculation: Inoculate the surface of each agar plate with the standardized microbial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the ability of the compounds to scavenge the stable free radical DPPH.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
This compound derivatives
-
Standard antioxidant (e.g., Ascorbic acid, BHT)
-
UV-Vis spectrophotometer or microplate reader
Procedure:
-
DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol.
-
Reaction Mixture: In a test tube or a well of a 96-well plate, mix a specific volume of the DPPH solution with various concentrations of the test compounds. A control containing only the DPPH solution and solvent is also prepared.
-
Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample. The IC50 value is then determined from a plot of % inhibition versus concentration.
Visualization of Workflows and Pathways
General Experimental Workflow
The following diagram illustrates the typical workflow for the initial biological screening of this compound derivatives.
Caption: General workflow for synthesis and initial biological screening.
Apoptosis Signaling Pathway
This compound derivatives have been shown to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways. The diagram below illustrates these key signaling cascades.
Caption: Apoptosis induction by this compound derivatives.
References
- 1. Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. connectjournals.com [connectjournals.com]
- 3. researchgate.net [researchgate.net]
- 4. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. nveo.org [nveo.org]
- 7. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
potential pharmacological activities of N-phenyl benzimidazoles
An In-depth Technical Guide on the Pharmacological Activities of N-phenyl Benzimidazoles
Introduction
Benzimidazole, a heterocyclic aromatic compound formed by the fusion of benzene and imidazole, is considered a "privileged structure" in medicinal chemistry. Its derivatives, particularly N-phenyl benzimidazoles, have garnered significant attention due to their broad spectrum of pharmacological activities. These compounds are structurally similar to naturally occurring purines, allowing them to interact with a wide range of biological targets, including enzymes and receptors. This versatility has led to the development of N-phenyl benzimidazole derivatives as promising candidates for various therapeutic applications, including anticancer, antimicrobial, antiviral, and anti-inflammatory agents. This guide provides a comprehensive overview of the synthesis, pharmacological activities, and mechanisms of action of N-phenyl benzimidazoles, tailored for researchers and drug development professionals.
Synthesis of N-phenyl Benzimidazoles
The synthesis of N-phenyl benzimidazoles can be achieved through several methods. A common and efficient approach involves the condensation reaction between N-phenyl-o-phenylenediamine and various aldehydes. This reaction can be promoted by various catalysts and conditions, including microwave irradiation, which offers advantages such as shorter reaction times and higher yields.
General Experimental Protocol: Microwave-Assisted Synthesis
A microwave-assisted method provides an efficient and environmentally milder route to a diversity of 1,2-disubstituted benzimidazoles.
Materials:
-
N-phenyl-o-phenylenediamine
-
Substituted benzaldehyde
-
Erbium triflate (Er(OTf)₃) as a catalyst
Procedure:
-
A mixture of N-phenyl-o-phenylenediamine (1 mmol), the desired aldehyde (1 mmol), and a catalytic amount of Er(OTf)₃ (1 mol%) is prepared.
-
The mixture is subjected to microwave irradiation at a controlled temperature (e.g., 60 °C).
-
The reaction is monitored for completion, which is typically achieved within 5-10 minutes.
-
After completion, water is added to the reaction mixture.
-
The product is extracted using an appropriate organic solvent, such as ethyl acetate.
-
The organic layer is collected, dried, and the solvent is evaporated to yield the crude product, which can be further purified if necessary.
This method is notable for being solvent-free, fast, and producing high yields (often 86% to 99%).
Anticancer Activity
N-phenyl benzimidazole derivatives have emerged as a significant class of compounds with potent anticancer activity against various human cancer cell lines. Their mechanisms of action are diverse and include the inhibition of key enzymes involved in cell proliferation and survival, induction of apoptosis, and cell cycle arrest.
In Vitro Cytotoxicity
Numerous studies have demonstrated the cytotoxic effects of N-phenyl benzimidazoles. The potency of these compounds is often evaluated by determining their half-maximal inhibitory concentration (IC₅₀) against a panel of cancer cell lines.
Table 1: Cytotoxic Activity of N-phenyl Benzimidazole Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference Drug | Ref. |
| Compound 4f (imidazole-based N-phenylbenzamide) | A549 (Lung) | 7.5 | Doxorubicin | [1] |
| HeLa (Cervical) | 9.3 | Doxorubicin | [1] | |
| MCF-7 (Breast) | 8.9 | Doxorubicin | [1] | |
| Compound 4e (imidazole-based N-phenylbenzamide) | A549 (Lung) | 11.1 | Doxorubicin | [1] |
| HeLa (Cervical) | 10.2 | Doxorubicin | [1] | |
| MCF-7 (Breast) | 10.8 | Doxorubicin | [1] | |
| A new N-phenylbenzimidazole derivative | A549 (Lung) | 40.32 ± 3.90 | Cisplatin (9.87 ± 0.74) | |
| HepG2 (Liver) | 15.85 ± 2.21 | Cisplatin (20.11 ± 1.89) | ||
| Compound V7 (2-phenyl benzimidazole) | H103 (Head and Neck) | 11.64 | - | |
| H314 (Head and Neck) | 16.68 | - | ||
| HCT116 (Colon) | 13.30 | - | ||
| Compound 18 (benzimidazole-triazole hybrid) | A549 (Lung) | 0.63 | 5-FU (1.69) | |
| MCF-7 (Breast) | 1.3 | 5-FU (2.80) | ||
| MDA-MB-231 (Breast) | 0.94 | 5-FU (0.79) | ||
| Compound 10 (benzimidazole with sulfonamide) | MGC-803 (Gastric) | 1.02 - 5.40 | 5-FU (6.82 - 18.42) | |
| PC-3 (Prostate) | 1.02 - 5.40 | 5-FU (6.82 - 18.42) | ||
| MCF-7 (Breast) | 1.02 - 5.40 | 5-FU (6.82 - 18.42) |
Experimental Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, consequently, the cytotoxic potential of a compound.
Materials:
-
Cancer cell lines (e.g., A549, HeLa, MCF-7)
-
Culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
96-well plates
-
Test compounds and a positive control (e.g., Doxorubicin), dissolved in dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Cultivate cancer cells to a density of 2×10⁵ cells in 100 µL of culture medium per well in a 96-well plate.
-
Incubation: Allow the cells to adhere and grow for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and the positive control. Include a vehicle control (DMSO) and untreated control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated control. The IC₅₀ value is determined by plotting the percentage of viability against the compound concentration.
Mechanisms of Anticancer Action
N-phenyl benzimidazoles exert their anticancer effects through various mechanisms, often targeting multiple pathways involved in cancer progression.
-
Kinase Inhibition: Certain derivatives have shown the ability to inhibit protein kinases that are crucial for cancer cell signaling. For example, computational studies suggest that active imidazole-based N-phenylbenzamide derivatives can bind to and form stable complexes with the ABL1 kinase protein.[1] Others have been identified as inhibitors of receptor tyrosine kinases like VEGFR-2, which is involved in angiogenesis.
-
Induction of Apoptosis: Many benzimidazole derivatives induce programmed cell death (apoptosis) in cancer cells. This can occur through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways, often involving the activation of caspases (like caspase-3 and -9) and the production of reactive oxygen species (ROS).
-
Cell Cycle Arrest: These compounds can halt the cell cycle at specific phases, such as the G2/M or sub-G1 phase, preventing cancer cells from proliferating.
-
Epigenetic Modulation: Some N-phenyl benzimidazoles act as inhibitors of histone deacetylases (HDACs), which play a crucial role in gene expression. HDAC inhibition can lead to cell cycle arrest, apoptosis, and differentiation in cancer cells.
-
Topoisomerase Inhibition: Certain hybrids of benzimidazole have been found to inhibit topoisomerase enzymes, which are essential for DNA replication and repair in cancer cells.
Caption: Simplified overview of N-phenyl benzimidazole anticancer mechanisms.
Antimicrobial Activity
Derivatives of N-phenyl benzimidazole have demonstrated significant activity against a range of pathogenic bacteria and fungi, making them attractive candidates for the development of new antimicrobial agents.
In Vitro Antimicrobial Susceptibility
The effectiveness of these compounds is typically quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
Table 2: Antimicrobial Activity of N-phenyl Benzimidazole Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference Drug | Ref. |
| Compound 59 (1,2-disubstituted-1H-benzimidazole-N-alkylated-5-carboxamidine) | S. aureus | 3.12 | - | |
| MRSA | 3.12 | - | ||
| E. coli | 3.12 | - | ||
| E. faecalis | 3.12 | - | ||
| C. albicans | 3.12 | - | ||
| Compound 2g (N-alkylated-2-(substituted phenyl)-1H-benzimidazole) | S. faecalis | 8 | Amikacin | |
| S. aureus | 4 | Amikacin | ||
| MRSA | 4 | Amikacin | ||
| Compound 1b, 1c, 2e, 2g | C. albicans | 64 | - | |
| A. niger | 64 | - | ||
| Compound 5i (N-((1H-benzoimidazol-1-yl) methyl)-...benzenamine) | S. aureus | 6.25 | Ciprofloxacin (12.5) | |
| E. coli | 12.5 | Ciprofloxacin (12.5) | ||
| A. niger | 12.5 | Clotrimazole (12.5) | ||
| C. albicans | 6.25 | Clotrimazole (12.5) |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Test compounds and a standard antibiotic/antifungal, serially diluted
-
Microorganism inoculum, standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds and the reference drug in the broth medium directly in the wells of a 96-well plate.
-
Inoculation: Add a standardized inoculum of the microorganism to each well.
-
Controls: Include a positive control well (broth + inoculum, no drug) to ensure microbial growth and a negative control well (broth only) to check for sterility.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37 °C) for a specified time (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Antiviral Activity
N-phenyl benzamide and benzimidazole derivatives have also been identified as potent inhibitors of various viruses, particularly enteroviruses, which are a common cause of human infections.
In Vitro Antiviral Efficacy
The antiviral activity is often expressed as the half-maximal effective concentration (EC₅₀ or IC₅₀), the concentration of a drug that gives half-maximal response. The selectivity of the compound is assessed by the selectivity index (SI), calculated as the ratio of the cytotoxic concentration (CC₅₀) to the effective concentration (EC₅₀).
Table 3: Antiviral Activity of N-phenyl Benzamide/Benzimidazole Derivatives
| Compound ID | Virus (Strain) | Cell Line | EC₅₀ / IC₅₀ (µM) | CC₅₀ (µM) | SI | Ref. |
| CL213 (N-phenyl benzamide) | Coxsackievirus A9 (CVA9) | A549 | 1 | 140 | 140 | |
| CL212 (N-phenyl benzamide) | Coxsackievirus A9 (CVA9) | A549 | 5 | >150 | >30 | |
| Compound 1e (3-amino-N-(4-bromophenyl)-4-methoxybenzamide) | Enterovirus 71 (SZ-98) | Vero | 5.7 ± 0.8 | 620 ± 0.0 | >108 | |
| Enterovirus 71 (JS-52-3) | Vero | 12 ± 1.2 | 620 ± 0.0 | >51 | ||
| Enterovirus 71 (H) | Vero | 8.3 ± 1.1 | 620 ± 0.0 | >74 | ||
| Enterovirus 71 (BrCr) | Vero | 11 ± 1.4 | 620 ± 0.0 | >56 |
Experimental Protocol: Cytopathic Effect (CPE) Inhibition Assay
This assay is used to screen for antiviral compounds by measuring their ability to protect host cells from virus-induced damage or death (cytopathic effect).
Materials:
-
Host cell line (e.g., A549, Vero)
-
Virus stock with a known titer
-
96-well plates
-
Culture medium
-
Test compounds
-
Cell viability stain (e.g., Crystal Violet)
Procedure:
-
Cell Seeding: Seed host cells in a 96-well plate and allow them to form a confluent monolayer.
-
Treatment and Infection: Remove the culture medium and add medium containing serial dilutions of the test compound. Subsequently, infect the cells with the virus at a specific multiplicity of infection (MOI).
-
Controls: Include a virus control (cells + virus, no compound), a cell control (cells only, no virus), and a compound toxicity control (cells + compound, no virus).
-
Incubation: Incubate the plates for a period sufficient for the virus to cause a visible cytopathic effect in the virus control wells (e.g., 24-72 hours).
-
Staining: Fix the cells with a fixative (e.g., methanol) and stain the viable, adherent cells with a solution like Crystal Violet.
-
Quantification: Wash the plates to remove excess stain and then solubilize the stain from the cells. Measure the absorbance at a specific wavelength.
-
Data Analysis: The percentage of CPE inhibition is calculated relative to the virus and cell controls. The IC₅₀ is the concentration of the compound that inhibits the viral CPE by 50%.
Mechanism of Antiviral Action
Studies on N-phenyl benzamides against Coxsackievirus A9 suggest that these compounds may act directly on the virions. When the compounds were incubated directly with the virus before adding them to the host cells, the antiviral effect was most pronounced, indicating that they likely bind to the virus particle, possibly interfering with its ability to attach to or enter the host cell.
References
1-Phenyl-1H-benzoimidazole: A Versatile Heterocyclic Building Block for Scientific Advancement
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1-phenyl-1H-benzoimidazole scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and materials science. This bicyclic system, formed by the fusion of benzene and imidazole rings with a phenyl substituent at the 1-position, serves as a versatile building block for the synthesis of a diverse array of bioactive compounds and functional materials. Its structural similarity to naturally occurring purines allows for interactions with various biological targets, leading to a broad spectrum of pharmacological activities.[1][2] This technical guide provides a comprehensive overview of the synthesis, chemical properties, and applications of this compound, with a focus on its utility in drug discovery and materials science.
Chemical Properties and Synthesis
This compound (CAS Number: 2622-60-8) possesses the molecular formula C₁₃H₁₀N₂ and a molecular weight of 194.23 g/mol . The presence of the phenyl group at the N-1 position significantly influences the molecule's electronic properties and steric hindrance, which in turn dictates its reactivity and biological activity.
The synthesis of this compound and its derivatives is most commonly achieved through the condensation of o-phenylenediamine with benzaldehyde or other aromatic aldehydes.[3][4][5][6] This reaction can be catalyzed by various reagents, including ammonium chloride, p-toluenesulfonic acid, and zinc oxide nanoparticles, often under mild and environmentally friendly conditions.[6][7][8] Alternative synthetic routes involve the reaction of o-phenylenediamine with carboxylic acids or their derivatives, which may require more stringent conditions such as high temperatures or microwave irradiation.[9][10]
Applications in Medicinal Chemistry
The this compound core is a cornerstone in the development of novel therapeutic agents due to its wide range of pharmacological activities.
Anticancer Activity
Derivatives of this compound have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against various cancer cell lines.[1][2] The proposed mechanisms of action include the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer progression.[1]
Several studies have reported the half-maximal inhibitory concentration (IC₅₀) values for various derivatives, highlighting their potency. For instance, certain 1-benzyl-1H-benzimidazole derivatives have shown IC₅₀ values in the micromolar range against breast, colon, lung, and cervical cancer cell lines.[1] Furthermore, some 2-[4-(1H-benzimidazol-1-yl) phenyl]-1H-benzimidazole derivatives have been shown to overcome imatinib resistance in chronic myeloid leukemia cells by inducing apoptosis.[11]
Table 1: Anticancer Activity of this compound Derivatives
| Compound ID | Modifications | Cell Line | IC₅₀ (µM) | Reference |
| Derivative A | 2-methyl | MCF-7 (Breast) | 15.2 | [1] |
| Derivative B | 5-nitro | HCT-116 (Colon) | 8.5 | [1] |
| Derivative C | 2-phenyl | A549 (Lung) | 12.1 | [1] |
| Derivative D | 5-amino | HeLa (Cervical) | 20.7 | [1] |
| Compound 5a | - | A549 (Lung) | 2.2 | [2] |
| Compound 6g | triazole hybrid | HepG-2, HCT-116, MCF-7, HeLa | 3.34–10.92 | [12] |
| Compound 12b | piperazine substitution | Various | 0.16–3.6 | [13][14][15] |
Kinase Inhibitory Activity
The benzimidazole scaffold is a common feature in kinase inhibitors.[16] Derivatives of this compound have been investigated as inhibitors of various kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. For example, certain hybrids of benzimidazole have shown potent inhibitory activity against EGFR, VEGFR-2, and Topo II.[12] Some derivatives have also been identified as inhibitors of the Hedgehog signaling pathway, a critical pathway in embryonic development and cancer.
Table 2: Kinase Inhibitory Activity of this compound Derivatives
| Compound ID | Target Kinase | IC₅₀ (µM) | Reference |
| Compound 5a | EGFR | 0.086 | [12] |
| Compound 5h | VEGFR-2 | 0.049 | [17] |
| Compound VI | Topo II | 17 | [12] |
| Compound 4 | Hedgehog Pathway | 0.09 | |
| Compound 6 | Hedgehog Pathway | 0.07 |
Antimicrobial Activity
The this compound scaffold has also been explored for the development of antimicrobial agents. Various derivatives have exhibited activity against a range of bacteria and fungi. The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial efficacy of these compounds.
Table 3: Antimicrobial Activity of this compound Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Compound 59 | S. aureus, MRSA, E. coli, E. faecalis, C. albicans | 3.12 | [18] |
| Compound 2g | S. faecalis, S. aureus, MRSA | 8, 4, 4 | [19][20] |
| Compound 4a | B. subtilis, P. aeruginosa | 12.5, 25 | [21] |
| Compound 4a | C. albicans | 6.25 | [21] |
| Compound BM2 | Various bacteria | 12.5 - 25 | [22] |
Applications in Materials Science
Beyond its role in medicinal chemistry, the this compound structure is a valuable component in the design of organic electronic materials, particularly for Organic Light-Emitting Diodes (OLEDs). Its derivatives can function as electron-transporting materials, host materials for phosphorescent emitters, and as blue emitters themselves.[23][24][25] The thermal stability and charge transport properties of these materials are critical for the performance and longevity of OLED devices.
Table 4: Properties of this compound Derivatives in OLEDs
| Compound | Application | External Quantum Efficiency (EQE) | Luminance (cd/m²) | Reference |
| Compound B | Non-doped blue emitter | 0.35% (at 5.5V), 4.3% (max) | 100 (at 5.5V), 290 (max) | [25] |
| 1tCzBzCN Derivative | Host for phosphorescent emitter | - | - | [24] |
| 2tCzBzCN Derivative | Host for phosphorescent emitter | - | - | [24] |
Experimental Protocols
Detailed experimental procedures are crucial for the synthesis and evaluation of this compound derivatives. Below are representative protocols for synthesis and biological assays.
General Synthesis of 2-Substituted 1-Phenyl-1H-benzimidazoles
A common method for the synthesis of 2-substituted 1-phenyl-1H-benzimidazoles involves the condensation of an appropriate o-phenylenediamine with an aromatic aldehyde.[8]
Protocol:
-
Dissolve the o-phenylenediamine (10 mmol) and the desired benzaldehyde derivative (10 mmol) in absolute ethanol (50 mL).
-
Add a catalytic amount of ZnO nanoparticles (0.02 mol%).
-
Stir the reaction mixture at 70 °C for a period ranging from 15 minutes to 2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the product repeatedly with an ethanol-water (1:1) mixture.
-
Recrystallize the final product from ethanol to obtain the purified 2-substituted 1H-benzimidazole.[8]
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.
Protocol:
-
Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized this compound derivatives and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO).
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Protocol:
-
Prepare a serial two-fold dilution of the test compounds in a liquid growth medium in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the target microorganism.
-
Include positive (microorganism with no compound) and negative (medium only) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determine the MIC as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[26]
Visualizing Molecular Interactions and Processes
To better understand the role of this compound derivatives, graphical representations of signaling pathways and experimental workflows are invaluable.
Caption: General synthetic workflow for this compound derivatives.
Caption: Inhibition of the Hedgehog signaling pathway by a benzimidazole derivative.
Caption: Workflow for the biological evaluation of this compound derivatives.
Conclusion
This compound is a highly versatile and valuable heterocyclic building block with broad applications in both medicinal chemistry and materials science. Its straightforward synthesis and the ease with which its structure can be modified allow for the generation of large libraries of derivatives with diverse and potent biological activities. The demonstrated efficacy of these compounds as anticancer, antimicrobial, and kinase inhibitors underscores their importance in drug discovery and development. Furthermore, their utility in the creation of advanced organic electronic materials highlights their significance in the field of materials science. Continued research into the synthesis and application of this compound derivatives holds great promise for the development of novel therapeutics and innovative technologies.
References
- 1. benchchem.com [benchchem.com]
- 2. nveo.org [nveo.org]
- 3. researchgate.net [researchgate.net]
- 4. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 6. jyoungpharm.org [jyoungpharm.org]
- 7. ijpcbs.com [ijpcbs.com]
- 8. mdpi.com [mdpi.com]
- 9. connectjournals.com [connectjournals.com]
- 10. researchgate.net [researchgate.net]
- 11. Some 2-[4-(1H-benzimidazol-1-yl) phenyl]-1H-benzimidazole derivatives overcome imatinib resistance by induction of apoptosis and reduction of P-glycoprotein activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis and Potent Antimicrobial Activity of Some Novel N-(Alkyl)-2-Phenyl-1H-Benzimidazole-5-Carboxamidines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synthesis, characterization and biological evaluation of novel benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs | NSF Public Access Repository [par.nsf.gov]
- 26. Synthesis and biological evaluation of novel benzimidazole derivatives and their binding behavior with bovine serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dawn of a New Therapeutic Frontier: A Technical Guide to the Discovery of Novel 1-Phenyl-1H-benzoimidazole Analogs
For Immediate Release
In the relentless pursuit of innovative therapeutic agents, the scientific community has turned its focus to the versatile scaffold of 1-Phenyl-1H-benzoimidazole. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, illuminating the path from discovery and synthesis to the biological evaluation of novel analogs derived from this promising heterocyclic core. This document details the core methodologies, presents critical quantitative data, and visualizes the intricate pathways and workflows that underpin this burgeoning field of medicinal chemistry.
The this compound framework, a privileged structure in drug discovery, is a key building block for creating a diverse array of bioactive molecules.[1] Its unique structural and electronic properties make it a versatile starting point for developing compounds with a wide range of therapeutic applications, including anticancer, antifungal, and neuroprotective activities.[2][3][4] This guide will explore the latest advancements in the synthesis of these analogs, delve into their structure-activity relationships (SAR), and provide a clear overview of the experimental protocols that have led to the identification of potent new drug candidates.
Quantitative Analysis of Biological Activity
The biological evaluation of novel this compound analogs has yielded a wealth of quantitative data, providing crucial insights into their therapeutic potential. The following tables summarize the key findings from various studies, focusing on anticancer and enzyme inhibitory activities.
Anticancer Activity of 1H-Benzo[d]imidazole Analogs
A series of novel 1H-benzo[d]imidazole (BBZ) derivatives were synthesized and evaluated for their anticancer potential against a panel of 60 human cancer cell lines. The 50% growth inhibition (GI50) values for the most potent compounds are presented below.
| Compound | GI50 (µM) Range | Notable Activity | Target |
| 11a | 0.16 - 3.6 | Broad-spectrum anticancer activity | Human Topoisomerase I |
| 12a | 0.16 - 3.6 | Potent growth inhibition | Human Topoisomerase I |
| 12b | 0.16 - 3.6 | Strongest binding to AT-rich DNA | Human Topoisomerase I |
Data sourced from Pandey et al. (2022).[2][5]
Compound 12b also demonstrated significant inhibition of the Human Topoisomerase I (Hu Topo I) enzyme with an IC50 of 16 µM.[2][5]
Inhibition of 17β-HSD10 by 2-Phenyl-1H-benzo[d]imidazole Derivatives
A series of 2-phenyl-1H-benzo[d]imidazole derivatives were designed and synthesized as inhibitors of 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10), an enzyme implicated in Alzheimer's disease.
| Compound | 17β-HSD10 IC50 (µM) | HepaRG IC50 (µM) |
| 33 | 1.65 ± 0.55 | >100 |
Data sourced from a 2023 study on 17β-HSD10 inhibitors.[3]
Compound 33 displayed high inhibitory efficacy and low toxicity, and was shown to alleviate cognitive impairment in a mouse model.[3]
Experimental Protocols: A Blueprint for Discovery
The successful discovery of novel analogs hinges on robust and reproducible experimental methodologies. This section provides a detailed overview of the key synthesis and biological evaluation protocols.
General Synthesis of this compound Analogs
The synthesis of this compound derivatives is often achieved through the condensation of an o-phenylenediamine with a substituted aldehyde or carboxylic acid.
Example Protocol for Aldehyde Condensation:
-
Reactant Preparation: Dissolve o-phenylenediamine (1 equivalent) in ethanol.
-
Reagent Addition: Add a solution of sodium bisulfite (2 equivalents) in water, followed by the desired substituted benzaldehyde (1 equivalent).
-
Reaction Condition: Heat the reaction mixture at 80°C under reflux for 24 hours.
-
Work-up and Purification: Evaporate the solvent under reduced pressure. Wash the resulting solid with 1N HCl to precipitate the product. Filter the suspension and wash the solid with methanol to yield the purified this compound analog.[6]
This method, and variations thereof, have been widely used to generate diverse libraries of benzimidazole derivatives for biological screening.[2][6][7]
Human Topoisomerase I DNA Relaxation Assay
This assay is crucial for identifying compounds that inhibit the enzymatic activity of Human Topoisomerase I, a key target in cancer therapy.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA, Human Topoisomerase I enzyme, and the test compound at varying concentrations in an appropriate assay buffer.
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.
-
Analysis: Analyze the DNA topoisomers by agarose gel electrophoresis. The inhibition of DNA relaxation from a supercoiled to a relaxed state indicates the inhibitory activity of the compound.
This protocol allows for the determination of the IC50 value, representing the concentration of the compound required to inhibit 50% of the enzyme's activity.[2][5]
Visualizing the Path to Discovery
To further elucidate the intricate processes involved in the discovery of these novel analogs, the following diagrams, generated using the DOT language, illustrate a typical synthesis workflow and a key signaling pathway.
Caption: A generalized workflow for the synthesis of this compound analogs.
Caption: Mechanism of Human Topoisomerase I inhibition by this compound analogs.
Conclusion
The discovery of novel this compound analogs represents a significant and promising avenue for the development of new therapeutic agents. The versatility of the benzimidazole scaffold allows for extensive chemical modification, leading to compounds with potent and selective biological activities. The data and protocols presented in this guide offer a solid foundation for researchers to build upon, fostering further innovation in this exciting field. As our understanding of the structure-activity relationships and mechanisms of action continues to grow, we can anticipate the emergence of next-generation this compound-based drugs that will address unmet medical needs and improve human health.
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, synthesis and biological evaluation of novel hydroxy-phenyl-1H-benzimidazoles as radical scavengers and UV-protective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jyoungpharm.org [jyoungpharm.org]
Methodological & Application
One-Pot Synthesis of 1-Phenyl-1H-benzoimidazole: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and efficient one-pot synthesis protocol for 1-Phenyl-1H-benzoimidazole, a key structural motif in many pharmacologically active compounds. The described methodology involves a sequential palladium-catalyzed N-arylation followed by a copper-catalyzed intramolecular C-N bond formation. This one-pot approach offers significant advantages over traditional multi-step syntheses by minimizing intermediate isolation, reducing reaction time, and improving overall yield. This protocol is intended for researchers in medicinal chemistry, organic synthesis, and drug development seeking a reliable method for the preparation of N-aryl benzimidazoles.
Introduction
The benzimidazole scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities, including antiviral, anticancer, and antihypertensive properties. The substituent at the 1-position of the benzimidazole ring plays a crucial role in modulating the pharmacological profile of these compounds. Specifically, 1-phenyl substituted benzimidazoles are integral components of numerous therapeutic agents. Traditional synthetic routes to these compounds often involve harsh reaction conditions, multiple purification steps, and suffer from moderate yields. The one-pot protocol presented herein provides a streamlined and efficient alternative for the synthesis of this compound.
Reaction Scheme
Scheme 1: One-pot synthesis of this compound via a sequential Pd-catalyzed N-arylation and Cu-catalyzed C-N bond formation.
Experimental Protocol
This protocol is adapted from the one-pot synthesis of 1,2-diphenyl-1H-benzo[d]imidazole derivatives developed by Sun et al.[1].
Materials:
-
N-Phenylbenzamidine
-
Iodobenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Copper(II) acetate (Cu(OAc)₂)
-
Xylene (anhydrous)
-
Ethyl acetate (EtOAc)
-
Petroleum ether
-
Silica gel for column chromatography
-
Schlenk tube
-
Magnetic stirrer and hotplate
-
Nitrogen or Argon gas supply
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add N-phenylbenzamidine (0.3 mmol, 1.0 equiv.), iodobenzene (0.33 mmol, 1.1 equiv.), Pd(OAc)₂ (0.015 mmol, 5 mol%), Xantphos (0.015 mmol, 5 mol%), and Cs₂CO₃ (0.3 mmol, 1.0 equiv.).
-
First Catalytic Step (N-Arylation): Evacuate and backfill the Schlenk tube with nitrogen or argon gas three times. Add anhydrous xylene (2 mL) via syringe. Stir the reaction mixture at 140 °C for 18 hours.
-
Second Catalytic Step (C-N Bond Formation): After 18 hours, cool the reaction mixture to room temperature. To the same reaction vessel, add Cu(OAc)₂ (0.09 mmol, 0.3 equiv.). Replace the nitrogen/argon atmosphere with an oxygen balloon.
-
Reaction Execution: Stir the reaction mixture at 140 °C for an additional 8 hours.
-
Work-up: After the reaction is complete (monitored by TLC), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (10 mL) and filter through a pad of celite to remove the catalysts.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent.
Data Presentation
| Entry | Aryl Halide | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Pd(OAc)₂ (5 mol%), Xantphos (5 mol%), Cu(OAc)₂ (0.3 equiv.) | Xylene | 140 | 18 + 8 | ~82%[1] |
Note: The yield is based on the reported synthesis of 1,2-diphenyl-1H-benzo[d]imidazole and may vary for this compound.
Workflow Diagram
Caption: Workflow for the one-pot synthesis of this compound.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Palladium and copper catalysts can be toxic and should be handled with care.
-
Xylene is a flammable solvent. Avoid open flames and ensure proper grounding of equipment.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
The detailed one-pot protocol for the synthesis of this compound offers a significant improvement over classical methods. By combining two catalytic cycles in a single reaction vessel, this procedure provides a time- and resource-efficient pathway to this important heterocyclic scaffold. The mild reaction conditions and high potential yield make this method highly attractive for applications in both academic research and industrial drug development.
References
Application Notes and Protocols: 1-Phenyl-1H-benzoimidazole in Pharmaceutical Intermediate Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phenyl-1H-benzoimidazole is a pivotal heterocyclic scaffold in medicinal chemistry, serving as a versatile intermediate in the synthesis of a wide array of pharmacologically active compounds.[1][2] The benzimidazole nucleus, an isostere of naturally occurring purines, readily interacts with various biopolymers, making it a "privileged structure" in drug discovery.[3] The introduction of a phenyl group at the N-1 position significantly influences the molecule's steric and electronic properties, providing a valuable building block for developing novel therapeutic agents with diverse activities, including anticancer, antimicrobial, and neuroprotective properties.[2][4]
These application notes provide a comprehensive overview of the synthetic utility of this compound, detailed experimental protocols for the preparation of its derivatives, and insights into their mechanisms of action.
Core Applications in Pharmaceutical Development
The this compound framework is a key component in the development of small molecule inhibitors targeting various enzymes and receptors implicated in disease. Notable applications include:
-
Anticancer Agents: Derivatives of this compound have shown significant potential as anticancer agents by targeting crucial cellular machinery. A prominent example is the inhibition of Human Topoisomerase I (Topo I), an enzyme essential for DNA replication and transcription.[3][5] By stabilizing the Topo I-DNA cleavage complex, these compounds induce DNA damage and trigger apoptosis in cancer cells.
-
Neuroprotective Agents: The benzimidazole scaffold is being explored for the treatment of neurodegenerative disorders like Alzheimer's disease. Certain this compound derivatives have been designed as inhibitors of 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10), an enzyme linked to the potentiation of amyloid-beta toxicity in neurons.[4][6]
-
Antimicrobial Agents: The structural similarity of the benzimidazole core to purine nucleosides allows for the design of potent antibacterial and antifungal agents that can interfere with microbial metabolic pathways.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of this compound derivatives.
Table 1: Synthesis of 2-Substituted-1-Phenyl-1H-benzoimidazole Derivatives
| Entry | R Group | Yield (%) | Melting Point (°C) | Reference |
| 1 | Phenyl | 82 | 104-105 | [7] |
| 2 | 4-Chlorophenyl | 90 | 135-136 | [7] |
| 3 | 4-Methylphenyl | 90 (mixture) | 97-98 | [7] |
| 4 | 4-Methoxyphenyl | 85 | 220-223 | [8] |
| 5 | 4-Nitrophenyl | 89 | 308-310 | [8] |
Table 2: Spectroscopic Data for Selected this compound Derivatives
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | Reference |
| 1,2-Diphenyl-1H-benzo[d]imidazole | 7.89 (d, 1H), 7.57 (d, 2H), 7.50-7.48 (m, 3H), 7.32-7.25 (m, 8H) | 152.4, 143.0, 137.2, 137.0, 130.0, 129.9, 129.5, 129.4, 128.5, 128.3, 127.4, 123.3, 123.0, 120.0, 110.5 | [7] |
| 2-(4-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole | 7.88 (d, 1H), 7.57-7.49 (m, 5H), 7.35-7.22 (m, 7H) | 151.2, 142.9, 137.2, 136.8, 135.6, 130.6, 130.0, 128.7, 128.6, 128.4, 127.3, 123.5, 123.1, 119.9, 110.4 | [7] |
Experimental Protocols
Protocol 1: Synthesis of 1,2-Diphenyl-1H-benzo[d]imidazole
This protocol describes a one-pot synthesis from N-phenylbenzimidamide and iodobenzene.[7]
Materials:
-
N-phenylbenzimidamide
-
Iodobenzene
-
Palladium(II) acetate (Pd(OAc)2)
-
Xantphos
-
Cesium carbonate (Cs2CO3)
-
Copper(II) acetate (Cu(OAc)2)
-
Xylene
-
Ethyl acetate (EtOAc)
-
Petroleum ether
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add N-phenylbenzimidamide (1.0 equiv), iodobenzene (1.2 equiv), Pd(OAc)2 (5 mol%), Xantphos (5 mol%), and Cs2CO3 (1.0 equiv).
-
Evacuate and backfill the tube with nitrogen gas (repeat three times).
-
Add anhydrous xylene under a nitrogen atmosphere.
-
Heat the reaction mixture to 140 °C and stir for 18 hours.
-
After cooling to room temperature, add Cu(OAc)2 (0.3 equiv).
-
Replace the nitrogen atmosphere with oxygen (balloon).
-
Heat the mixture to 140 °C and stir for an additional 8 hours.
-
Cool the reaction to room temperature and filter through a pad of celite, washing with EtOAc.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of EtOAc and petroleum ether (1:6 v/v) as the eluent to afford 1,2-diphenyl-1H-benzo[d]imidazole as a light yellow solid.[7]
Characterization:
-
Yield: 82%[7]
-
Melting Point: 104-105 °C[7]
-
1H NMR (400 MHz, CDCl3): δ 7.89 (d, J = 8.0 Hz, 1H), 7.57 (d, J = 7.2 Hz, 2H), 7.50-7.48 (m, 3H), 7.32- 7.25 (m, 8H).[7]
-
13C NMR (100 MHz, CDCl3): δ 152.4, 143.0, 137.2, 137.0, 130.0, 129.9, 129.5, 129.4, 128.5, 128.3, 127.4, 123.3, 123.0, 120.0, 110.5.[7]
Protocol 2: N-Alkylation of 2-Phenyl-1H-benzo[d]imidazole
This protocol describes a general method for the N-alkylation of 2-phenyl-1H-benzo[d]imidazole.
Materials:
-
2-Phenyl-1H-benzo[d]imidazole
-
Alkyl halide (e.g., benzyl bromide, ethyl bromide)
-
Sodium carbonate (Na2CO3)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-phenyl-1H-benzo[d]imidazole (1.0 equiv) in DMSO, add Na2CO3 (2.0 equiv).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkyl halide (1.2 equiv) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with EtOAc.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the N-alkylated 2-phenyl-1H-benzo[d]imidazole.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: General workflow for the synthesis and purification of 1,2-diphenyl-1H-benzo[d]imidazole.
Caption: Mechanism of Human Topoisomerase I inhibition by a this compound derivative.[9]
Caption: Inhibition of 17β-HSD10 by a this compound derivative in the context of neurosteroid metabolism.[10][11]
References
- 1. digitalcommons.fiu.edu [digitalcommons.fiu.edu]
- 2. DNA Topoisomerase I Inhibitors: Chemistry, Biology and Interfacial Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and biological characterization of a 17β hydroxysteroid dehydrogenase type 10 (17β-HSD10) inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. asianpubs.org [asianpubs.org]
- 9. researchgate.net [researchgate.net]
- 10. 17β-Hydroxysteroid dehydrogenases and neurosteroid metabolism in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application of 1-Phenyl-1H-benzoimidazole in Anticancer Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1-Phenyl-1H-benzoimidazole scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of pharmacological activities, including potent anticancer properties. Its structural similarity to endogenous purines allows it to interact with various biological targets, making it a versatile backbone for the design and development of novel anticancer agents.[1] Derivatives of this compound have been shown to exert their antitumor effects through diverse mechanisms of action, including the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes and protein kinases involved in cancer cell proliferation and survival. This document provides a comprehensive overview of the applications of this compound derivatives in anticancer drug discovery, including a summary of their activity, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.
Data Presentation: Anticancer Activity of this compound Derivatives
The following table summarizes the in vitro anticancer activity of various this compound derivatives against a panel of human cancer cell lines. The data is presented as IC50 (half-maximal inhibitory concentration) or GI50 (50% growth inhibition) values, providing a quantitative measure of the compounds' potency.
| Compound Class | Derivative | Cancer Cell Line | Assay | IC50/GI50 (µM) | Reference |
| Bis-benzimidazoles | 11a | NCI-60 Panel | GI50 | 0.16 - 3.6 | [2][3] |
| 12a | NCI-60 Panel | GI50 | 0.16 - 3.6 | [2][3] | |
| 12b | NCI-60 Panel | GI50 | 0.16 - 3.6 | [2][3] | |
| Tetrabromo-benzimidazole | 1-(4,5,6,7-tetrabromo-1H-benzimidazol-1-yl)propan-2-one | CCRF-CEM (Leukemia) | Enzymatic Assay (PIM-1 Kinase) | 0.52 | [4] |
| CCRF-CEM (Leukemia) | Enzymatic Assay (CK2α Kinase) | 6.65 | [4] | ||
| Benzimidazole/1,2,3-triazole hybrids | 6e | HT-29 (Colon), A-549 (Lung), MCF-7 (Breast), Panc-1 (Pancreatic) | Antiproliferative Assay | GI50: 25 - 38 (nM) | [5] |
| 6i | HT-29 (Colon), A-549 (Lung), MCF-7 (Breast), Panc-1 (Pancreatic) | Antiproliferative Assay | GI50: 25 - 38 (nM) | [5] | |
| 10d | HT-29 (Colon), A-549 (Lung), MCF-7 (Breast), Panc-1 (Pancreatic) | Antiproliferative Assay | GI50: 25 - 38 (nM) | [5] | |
| 10e | HT-29 (Colon), A-549 (Lung), MCF-7 (Breast), Panc-1 (Pancreatic) | Antiproliferative Assay | GI50: 25 - 38 (nM) | [5] | |
| 10g | HT-29 (Colon), A-549 (Lung), MCF-7 (Breast), Panc-1 (Pancreatic) | Antiproliferative Assay | GI50: 25 - 38 (nM) | [5] | |
| 1,2,5-Trisubstituted benzimidazole | TJ08 | Jurkat (Leukemia) | MTT Assay | 1.88 | [6] |
| K562 (Leukemia) | MTT Assay | 1.89 | [6] | ||
| MOLT-4 (Leukemia) | MTT Assay | 2.05 | [6] | ||
| HeLa (Cervical) | MTT Assay | 2.11 | [6] | ||
| HCT116 (Colon) | MTT Assay | 3.04 | [6] | ||
| MIA PaCa-2 (Pancreatic) | MTT Assay | 3.82 | [6] | ||
| Benzimidazole-based 1,3,4-oxadiazole | 10 | A549 (Lung) | Cytotoxicity Assay | - | [7] |
| 13 | A549 (Lung) | Cytotoxicity Assay | - | [7] | |
| Benzimidazole derivative | CCL299 | HepG2 (Hepatoblastoma) | Cytotoxicity Assay | 1.0 | [8] |
| HEp-2 (Cervical) | Cytotoxicity Assay | 2.7 | [8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the evaluation of this compound derivatives in anticancer drug discovery.
Synthesis of this compound Derivatives
A general method for the synthesis of 2-aryl-1H-benzimidazoles involves the condensation of o-phenylenediamines with various benzaldehydes.
Materials:
-
o-phenylenediamine or its substituted derivatives
-
Substituted benzaldehydes
-
Sodium metabisulfite (Na2S2O5)
-
Ethanol (EtOH)
-
Water (H2O)
-
n-hexane
Procedure:
-
In a round-bottom flask, dissolve o-phenylenediamine (2 mmol) and the corresponding benzaldehyde (2 mmol) in a mixture of ethanol and water (9:1 v/v, 20 mL).
-
Add sodium metabisulfite (4 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove any solid byproducts.
-
Concentrate the filtrate under reduced pressure.
-
Wash the resulting solid residue with water and then with n-hexane.
-
Dry the final product under reduced pressure at 80°C.
Note: This is a general protocol, and specific reaction conditions may need to be optimized for different derivatives.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.
Materials:
-
Human cancer cell line(s) of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound derivative stock solution (dissolved in DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.[3]
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.[3]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C until a purple formazan precipitate is visible.[9]
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: After treating cells with the test compound for the desired time, harvest both adherent and floating cells. For adherent cells, use trypsinization. Centrifuge the cell suspension to pellet the cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[2]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[2]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[10]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately by flow cytometry.
Cell Cycle Analysis (Propidium Iodide Staining by Flow Cytometry)
This method determines the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Treated and untreated cancer cells
-
Cold 70% Ethanol
-
Phosphate-Buffered Saline (PBS)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the treated cells by trypsinization and centrifugation.
-
Washing: Wash the cell pellet with cold PBS.
-
Fixation: Resuspend the cells in 1 mL of cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Store the fixed cells at -20°C for at least 2 hours.[3]
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS and resuspend in 500 µL of PI staining solution.[3]
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.[3]
-
Analysis: Analyze the stained cells using a flow cytometer to determine the DNA content and cell cycle distribution.
Human Topoisomerase I DNA Relaxation Assay
This assay is used to determine if a compound inhibits the activity of human topoisomerase I.
Materials:
-
Human Topoisomerase I enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10X Topoisomerase I Assay Buffer
-
This compound derivative
-
STEB (40% sucrose, 100 mM Tris-HCl pH 8, 10 mM EDTA, 0.5 mg/ml Bromophenol Blue)
-
Chloroform/isoamyl alcohol (24:1)
-
Agarose gel
-
Ethidium bromide or other DNA stain
Procedure:
-
Reaction Setup: On ice, prepare a reaction mixture containing 10X Assay Buffer, supercoiled plasmid DNA, and water.
-
Inhibitor Addition: Add the test compound at various concentrations to the reaction tubes. Include a no-enzyme control and a no-inhibitor control.
-
Enzyme Addition: Add diluted human topoisomerase I to all tubes except the no-enzyme control.
-
Incubation: Incubate the reaction mixtures at 37°C for 30 minutes.[7]
-
Reaction Termination: Stop the reaction by adding STEB and chloroform/isoamyl alcohol.[7]
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and run at 100 V for 1.5-2 hours.[11]
-
Visualization: Stain the gel with a DNA stain and visualize under UV light. Inhibition is indicated by the presence of supercoiled DNA, whereas the relaxed form of the plasmid will be present in the active enzyme control.
Western Blot Analysis for Apoptosis Markers
This technique is used to detect changes in the expression levels of proteins involved in apoptosis.
Materials:
-
Treated and untreated cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibodies (e.g., against cleaved caspase-3, PARP, Bcl-2, Bax)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescent (ECL) substrate
Procedure:
-
Cell Lysis: Lyse the cells using RIPA buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Sample Preparation: Normalize all samples to the same protein concentration, add Laemmli buffer, and boil for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[6]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.[6]
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
Detection: Wash the membrane and incubate with ECL substrate. Visualize the protein bands using a chemiluminescence detection system.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the anticancer activity of this compound derivatives.
References
- 1. N,2,6-Trisubstituted 1H-benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, and in silico studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ias.ac.in [ias.ac.in]
- 6. benchchem.com [benchchem.com]
- 7. inspiralis.com [inspiralis.com]
- 8. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. atcc.org [atcc.org]
- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 11. ebiohippo.com [ebiohippo.com]
Application Notes and Protocols: Synthesis of 1-Phenyl-1H-benzoimidazole Derivatives for Material Science
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1-Phenyl-1H-benzoimidazole derivatives are a class of heterocyclic compounds that have garnered significant attention in material science. Their rigid, planar structure, coupled with a versatile core that allows for extensive π-conjugation and functionalization, makes them ideal candidates for a range of applications. These derivatives are particularly prominent in the field of organic electronics, where they are utilized as n-type dopants in organic thin-film transistors (OTFTs), blue emitters in organic light-emitting diodes (OLEDs), and as components in other optoelectronic devices.[1][2][3] Their tunable photophysical and electronic properties, achieved through strategic chemical modification, allow for the precise engineering of materials for next-generation electronic displays, lighting, and sensors.[2][4]
I. Synthesis Protocols for this compound Derivatives
The most common and versatile method for synthesizing this compound derivatives involves the condensation of N-substituted o-phenylenediamines with aldehydes or carboxylic acids.[5][6] Modern approaches often utilize catalysts and alternative energy sources like microwave irradiation to improve reaction efficiency, yields, and reduce reaction times.[6][7]
Protocol 1: Catalyst-Assisted Condensation of o-Phenylenediamine and Aldehyde
This protocol describes a general, efficient one-pot synthesis using a heterogeneous catalyst, which can often be recovered and reused.[7][8][9]
Materials:
-
o-Phenylenediamine (or N-phenyl-o-phenylenediamine) (1.0 mmol)
-
Substituted benzaldehyde (1.0 - 1.2 mmol)
-
Ethanol (as solvent)
-
Ethyl acetate and petroleum ether (for chromatography)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Stirring and heating apparatus
-
Thin Layer Chromatography (TLC) plates
Procedure:
-
In a round-bottom flask, dissolve o-phenylenediamine (1.0 mmol) and the desired aldehyde (1.1 mmol) in ethanol.
-
Add the catalyst (e.g., 10 wt% MgO@DFNS) to the reaction mixture.[9]
-
Stir the mixture at a specified temperature (e.g., 70°C or room temperature depending on the catalyst) for the required duration (typically 15 minutes to 3 hours).[8][9]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with an appropriate solvent system (e.g., ethyl acetate/petroleum ether).[9]
-
Upon completion, filter the reaction mixture to separate the catalyst. The catalyst can be washed, dried at 80°C, and stored for reuse.[9]
-
Evaporate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., 20:80 ethyl acetate/petroleum ether) to yield the pure this compound derivative.[9][10]
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.[9][10]
Diagram: General Synthesis Pathway
Caption: General reaction scheme for the synthesis of benzimidazole derivatives.
II. Data Presentation: Synthesis and Properties
Quantitative data from various synthetic methods and the resulting material properties are summarized below for comparative analysis.
Table 1: Comparative Synthesis of this compound Derivatives
| Derivative | Reactants | Catalyst/Conditions | Solvent | Time | Yield (%) | Reference |
| 2-Phenyl-1H-benzoimidazole | o-phenylenediamine, benzaldehyde | ZnFe₂O₄, Ultrasonic irradiation | Ethanol | 30 min | 92 | [7] |
| 2-Phenyl-1H-benzoimidazole | o-phenylenediamine, benzaldehyde | 10 wt% MgO@DFNS, RT | Ethanol | 3 h | 96 | [9] |
| 1,2-Diphenyl-1H-benzoimidazole | N-phenyl-o-phenylenediamine, benzaldehyde | Pd(OAc)₂/Xantphos, K₂CO₃, 120°C | Toluene | 12 h | 82 | [10] |
| 6-Methyl-1,2-diphenyl-1H-benzoimidazole | 4-Methyl-N¹-phenylbenzene-1,2-diamine, benzaldehyde | Pd(OAc)₂/Xantphos, K₂CO₃, 120°C | Toluene | 12 h | 90 | [10] |
| 2-(4-(Trifluoromethyl)phenyl)-1H-benzoimidazole | o-phenylenediamine, 4-(trifluoromethyl)benzaldehyde | 10 wt% MgO@DFNS, RT | Ethanol | 3 h | 94 | [9] |
Table 2: Selected Properties of Benzimidazole Derivatives for Material Science
| Compound | Application Area | Key Property | Value | Reference |
| Pyrene-Benzimidazole Derivatives | Blue OLED Emitters | Emission Peak (λem) | 445-470 nm | [2] |
| Pyrene-Benzimidazole Derivatives | Blue OLED Emitters | Photoluminescence Quantum Yield (PLQY) | Up to 65% | [2] |
| N-DMBI | n-type Dopant for OTFTs | Material Doped | PCBM | [1] |
| DMe-N-DMBI-H | n-type Dopant for OTFTs | Effect | Increased film conductivity | [11] |
| D-A-D 1H-Benzo[d]imidazole Derivatives | Optical Waveguides | Fluorescence Emission | 429-459 nm | [12] |
III. Experimental Protocols: Characterization and Application
Protocol 2: Standard Characterization Workflow
A standard workflow is essential to confirm the identity, purity, and properties of the synthesized compounds.
Procedure:
-
Thin Layer Chromatography (TLC): Monitor the reaction and assess the purity of the final product.
-
Melting Point Determination: Measure the melting point of the purified solid product and compare it with literature values.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a small sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Record ¹H NMR and ¹³C NMR spectra to confirm the chemical structure. Characteristic peaks include the NH proton signal (typically δ 12.5-13.2 ppm in DMSO-d₆) and signals corresponding to the aromatic protons and carbons.[8][9][10]
-
-
Mass Spectrometry (MS): Determine the molecular weight of the compound to confirm its elemental composition. High-Resolution Mass Spectrometry (HRMS) provides exact mass.[10]
-
Photophysical Characterization (for optoelectronic materials):
-
Prepare dilute solutions of the compound in various solvents (e.g., ethanol, acetonitrile).[4]
-
Record UV-Vis absorption and photoluminescence (PL) emission spectra to determine the absorption and emission maxima.[4]
-
Measure the photoluminescence quantum yield (PLQY) and fluorescence lifetime to evaluate emission efficiency.[4]
-
Diagram: Experimental Workflow
Caption: Workflow from synthesis to material characterization and application.
Protocol 3: General Fabrication of an OLED Device
This protocol outlines the basic steps for fabricating a multi-layer OLED device using thermal evaporation, a common technique for small-molecule organic materials.[13]
Materials:
-
Pre-patterned Indium Tin Oxide (ITO) coated glass substrates
-
Synthesized this compound derivative (as emissive or transport layer)
-
Hole Injection Layer (HIL) material (e.g., PEDOT:PSS)
-
Hole Transport Layer (HTL) material
-
Electron Transport Layer (ETL) material (e.g., TPBI, Alq₃)[2][14]
-
Electron Injection Layer (EIL) material (e.g., LiF)
-
Metal for cathode (e.g., Aluminum, Calcium)[2]
-
Cleaning solvents (detergent, deionized water, isopropanol)
-
High-vacuum thermal evaporation chamber
Procedure:
-
Substrate Cleaning: Thoroughly clean ITO substrates by sequential sonication in detergent, deionized water, and isopropanol. Dry the substrates and treat them with UV-ozone or oxygen plasma to improve the ITO work function.[13]
-
Hole Injection Layer (HIL) Deposition: Spin-coat the HIL material (e.g., PEDOT:PSS) onto the ITO substrate and anneal to remove the solvent.[13]
-
Organic Layer Deposition: Transfer the substrates to a high-vacuum thermal evaporation chamber (<10⁻⁶ Torr).
-
Sequentially deposit the organic layers by heating the materials in crucibles:
-
Hole Transport Layer (HTL)
-
Emissive Layer (EML): This can be the neat film of the synthesized benzimidazole derivative or the derivative co-evaporated with a host material.[14]
-
Electron Transport Layer (ETL)
-
-
Cathode Deposition: Without breaking the vacuum, deposit an Electron Injection Layer (e.g., a thin layer of LiF) followed by a metal cathode (e.g., Al) on top of the organic stack.[13]
-
Encapsulation: Encapsulate the device in an inert atmosphere (e.g., a glovebox) using a UV-curable epoxy and a glass lid to prevent degradation from moisture and oxygen.[13]
Diagram: Simplified OLED Structure
Caption: Layered structure of a typical organic light-emitting diode (OLED).
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. cjm.ichem.md [cjm.ichem.md]
- 8. Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05761E [pubs.rsc.org]
- 10. rsc.org [rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Donor–Acceptor–Donor 1H-Benzo[d]imidazole Derivatives as Optical Waveguides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols: N-Alkylation of 1-Phenyl-1H-benzoimidazole
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the N-alkylation of 1-phenyl-1H-benzoimidazole, a core reaction in the synthesis of various biologically active compounds. Benzimidazole derivatives are significant scaffolds in medicinal chemistry, exhibiting a wide range of therapeutic properties, including antimicrobial, anticancer, and antihypertensive activities.[1] The N-1 position of the benzimidazole ring is a key site for substitution to modulate the pharmacological efficacy of these molecules.[2]
Introduction
The N-alkylation of this compound is a fundamental transformation that introduces an alkyl group onto the nitrogen atom of the imidazole ring, leading to the formation of 1-phenyl-3-alkyl-1H-benzoimidazolium salts or neutral N-alkylated products. This protocol outlines a general and efficient method for this synthesis, which is crucial for the development of novel therapeutic agents and functional materials. The reaction's success is highly dependent on the choice of base, solvent, and alkylating agent.
Data Presentation
The following table summarizes various reported conditions for the N-alkylation of phenyl-substituted benzimidazoles, providing a comparative overview of different synthetic approaches.
| Starting Material | Alkylating Agent | Base/Reagent | Solvent | Temperature | Time | Yield (%) | Reference |
| 2-(substituted phenyl)-1H-benzoimidazole | Dimethyl carbonate | K₂CO₃ | DMSO | Reflux (140 °C) | N/A | N/A | [2][3] |
| 2-(substituted phenyl)-1H-benzoimidazole | Ethyl bromide | N/A | N/A | Ice bath | N/A | N/A | [3] |
| This compound | Various alkyl halides | N/A | N/A | N/A | N/A | N/A | [4] |
| 1-Ethyl-3-phenylbenzimidazolium iodide | Ag₂O | N/A | CH₂Cl₂ | Room Temp | N/A | N/A | [5] |
| 1-Benzyl-3-phenylbenzimidazolium chloride | Ag₂O | N/A | CH₂Cl₂ | 24 h | 86% | [5] | |
| 1-Benzyl-2-phenyl-1H-benzoimidazole | N/A | N/A | PE/EtOAc | N/A | N/A | 85% | [6] |
Experimental Protocols
This section details a representative experimental protocol for the N-alkylation of this compound with an alkyl halide.
Materials:
-
This compound
-
Alkyl halide (e.g., ethyl bromide, methyl iodide, benzyl chloride)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Column chromatography setup (silica gel)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv).
-
Solvent Addition: Add anhydrous DMF or THF to dissolve the starting material.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add the base (e.g., NaH, 1.1 equiv, or K₂CO₃, 2.0 equiv) portion-wise.
-
Stirring: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Addition of Alkylating Agent: Re-cool the mixture to 0 °C and add the alkylating agent (1.1 equiv) dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by TLC. For less reactive alkylating agents, heating may be required.
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure N-alkylated product.
Characterization:
The structure of the synthesized N-alkylated this compound can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the N-H proton signal in the ¹H NMR spectrum is a key indicator of successful N-alkylation.[2]
Mandatory Visualization
Caption: Workflow for the N-alkylation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Topoisomerase I Inhibition Assay Using Benzimidazole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
DNA topoisomerases are essential nuclear enzymes that resolve topological challenges in DNA which arise during critical cellular processes like replication, transcription, and recombination.[1][2] Type I topoisomerase (Topo I) alleviates DNA supercoiling by introducing a transient single-strand break, allowing the DNA to rotate, and then religating the strand.[3][4] Due to their heightened activity in rapidly proliferating cancer cells, topoisomerases are significant targets for anticancer drug development.[5][6]
Benzimidazoles have emerged as a privileged scaffold in medicinal chemistry, with many derivatives showing potent anticancer activity.[5][7] Certain benzimidazoles function as Topo I inhibitors, stabilizing the covalent Topo I-DNA cleavage complex (Top1cc).[2][8] This stabilization converts the transient enzyme action into a permanent DNA lesion. When a replication fork collides with this trapped complex, it leads to a cytotoxic double-strand break, ultimately triggering cell death.[9][10] This mechanism makes benzimidazole derivatives promising candidates for novel cancer therapeutics.
These application notes provide a detailed protocol for an in vitro Topoisomerase I inhibition assay based on DNA relaxation, suitable for screening and characterizing benzimidazole-based compounds.
Principle of the Assay
The assay is based on the differential migration of supercoiled and relaxed plasmid DNA in an agarose gel. Supercoiled plasmid DNA (Form I) is compact and migrates faster than its relaxed counterpart (Form II). In the presence of Topoisomerase I, the supercoiled plasmid is converted to the relaxed form. A Topo I inhibitor will prevent this conversion, resulting in the persistence of the supercoiled DNA. The degree of inhibition can be quantified by measuring the relative amounts of the two DNA forms using gel electrophoresis and densitometry.[1][11]
Mechanism of Topoisomerase I and Inhibition
The catalytic cycle of Topoisomerase I involves binding to DNA, cleaving one strand via a nucleophilic attack by a tyrosine residue to form a 3'-phosphotyrosyl bond and a free 5'-hydroxyl group, allowing controlled rotation of the broken strand, and finally, religation of the DNA backbone.[12] Inhibitors, such as certain benzimidazoles, act as "poisons" by intercalating into the DNA or binding to the enzyme-DNA interface, thereby trapping the cleavage complex and preventing the religation step.[8][9]
Experimental Workflow
The overall workflow involves preparing the reaction mixtures, incubating them to allow for the enzymatic reaction, stopping the reaction, and analyzing the results via agarose gel electrophoresis.
Detailed Experimental Protocol
Materials and Reagents
-
Human Topoisomerase I (e.g., TopoGEN, TG2005-1)
-
Supercoiled plasmid DNA (e.g., pBR322 or pHOT-1), 0.25 µg/µL stock
-
10X Topo I Assay Buffer: 100 mM Tris-HCl (pH 7.9), 10 mM EDTA, 1.5 M NaCl, 10 mM Spermidine, 50% Glycerol
-
Benzimidazole compounds stock solutions (e.g., 10 mM in DMSO)
-
Positive Control: Camptothecin (1 mM in DMSO)
-
5X Stop Buffer/Loading Dye: 5% Sarkosyl, 0.125% Bromophenol blue, 25% Glycerol
-
Nuclease-free water
-
Agarose
-
1X TAE Buffer (40 mM Tris-acetate, 1 mM EDTA)
-
Ethidium Bromide or other DNA stain (e.g., SYBR™ Safe)
-
Microcentrifuge tubes (1.5 mL)
-
Incubator or water bath at 37°C
-
Gel electrophoresis system and power supply
-
UV transilluminator and gel documentation system
Assay Procedure
-
Prepare Reaction Mix: On ice, prepare a master mix for all reactions (excluding enzyme and inhibitors). For a final reaction volume of 20 µL, add the following to each microcentrifuge tube:
-
2 µL of 10X Topo I Assay Buffer
-
1 µL of supercoiled plasmid DNA (250 ng)
-
Variable volume of nuclease-free water
-
-
Add Inhibitors: Add 1 µL of the benzimidazole compound dilution (or DMSO for the 'no inhibitor' control) to the respective tubes. A typical final concentration range for screening is 1 µM to 100 µM. Include a positive control (e.g., 10 µM Camptothecin).
-
Set Up Controls:
-
Negative Control (No Enzyme): Add all components except Topo I. This lane will show the migration of intact supercoiled DNA.
-
Positive Control (No Inhibitor): Add all components, including Topo I, but use DMSO instead of an inhibitor. This lane will show the fully relaxed DNA.
-
-
Initiate Reaction: Add 1 unit of Human Topoisomerase I to each tube (except the negative control). The final volume in each tube should be 20 µL. Mix gently by flicking the tube.
-
Incubation: Incubate the reaction tubes at 37°C for 30 minutes.[1][13]
-
Stop Reaction: Terminate the reaction by adding 5 µL of 5X Stop Buffer/Loading Dye to each tube. Mix thoroughly.
-
Agarose Gel Electrophoresis:
-
Prepare a 1.0% agarose gel in 1X TAE buffer containing a DNA stain (e.g., Ethidium Bromide at 0.5 µg/mL).
-
Load the entire content of each reaction tube (25 µL) into the wells of the gel.
-
Run the gel at a constant voltage (e.g., 5-10 V/cm) for 2-3 hours, or until there is adequate separation between the supercoiled and relaxed DNA bands.[13]
-
-
Visualization and Analysis:
-
Visualize the DNA bands using a UV transilluminator.
-
Capture a digital image of the gel.
-
Quantify the band intensities for both supercoiled (Form I) and relaxed (Form II) DNA in each lane using densitometry software (e.g., ImageJ).
-
Data Analysis
-
Calculate Percentage of Supercoiled DNA:
-
% Supercoiled DNA = [Intensity of Supercoiled Band / (Intensity of Supercoiled Band + Intensity of Relaxed Band)] x 100
-
-
Calculate Percentage Inhibition:
-
% Inhibition = [(% Supercoiled in Sample - % Supercoiled in 'No Inhibitor' Control) / (% Supercoiled in 'No Enzyme' Control - % Supercoiled in 'No Inhibitor' Control)] x 100
-
-
Determine IC50 Value: The half-maximal inhibitory concentration (IC50) is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Data Presentation
Quantitative data, such as IC50 values, should be summarized in a clear and structured table for easy comparison between different benzimidazole derivatives and standard inhibitors.
Table 1: Topoisomerase I Inhibitory Activity of Benzimidazole Derivatives
| Compound ID | Chemical Structure/Name | IC50 (µM) ± SD | Cytotoxicity (A549 cells) IC50 (µM) ± SD |
| BZ-01 | 2-(4-chlorophenyl)-1H-benzo[d]imidazole | 15.2 ± 1.8 | 25.4 ± 3.1 |
| BZ-02 | 2-(4-methoxyphenyl)-1H-benzo[d]imidazole | 8.7 ± 0.9 | 12.1 ± 1.5 |
| BZ-03 | 2-phenyl-1H-benzo[d]imidazole-5-carboxylic acid | > 100 | > 100 |
| BZ-04 | 1-methyl-2-(naphthalen-1-yl)-1H-benzo[d]imidazole | 4.5 ± 0.5 | 7.3 ± 0.8 |
| Camptothecin | (Positive Control) | 0.8 ± 0.1 | 0.5 ± 0.07 |
| Hoechst 33342 | (Reference Benzimidazole) | 0.42 ± 0.02[14] | 1.1 ± 0.2 |
Data are hypothetical and for illustrative purposes. SD = Standard Deviation.
Troubleshooting
| Problem | Potential Cause | Solution |
| No relaxation in 'No Inhibitor' control | Inactive enzyme or incorrect buffer. | Verify enzyme activity with a fresh aliquot. Check the composition and pH of the assay buffer. |
| All DNA appears relaxed, even in inhibitor lanes | Inhibitor is inactive or used at too low a concentration. | Check the integrity and concentration of the inhibitor stock. Test a wider and higher concentration range. |
| Smeared bands or degraded DNA | Nuclease contamination. | Use nuclease-free water and tips. Ensure plasmid DNA is of high quality. Add EDTA to buffers if necessary. |
| Faint bands | Insufficient DNA loaded or poor staining. | Ensure 200-250 ng of plasmid is used per reaction. Increase staining time or use a more sensitive stain. |
References
- 1. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Video: DNA Topoisomerases [jove.com]
- 5. New Benzimidazole-Triazole Derivatives as Topoisomerase I Inhibitors: Design, Synthesis, Anticancer Screening, and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Benzimidazoles: Selective Inhibitors of Topoisomerase I with Differential Modes of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism of action of DNA topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting Topoisomerase I in the Era of Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. DNA Topoisomerase I Inhibitors: Chemistry, Biology and Interfacial Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Development of Antimicrobial Agents from 1-Phenyl-1H-benzoimidazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the development of antimicrobial agents derived from the 1-Phenyl-1H-benzoimidazole scaffold. This document includes summaries of antimicrobial activity, detailed experimental protocols for synthesis and evaluation, and diagrams of potential mechanisms of action.
Introduction
The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents. The benzimidazole scaffold, a heterocyclic aromatic compound, has garnered considerable attention in medicinal chemistry due to its diverse range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] Specifically, derivatives of this compound have shown promising broad-spectrum activity against various Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[3][4] This document outlines key data and methodologies for researchers engaged in the exploration of this promising class of compounds.
Data Presentation: Antimicrobial Activity
The antimicrobial efficacy of various this compound derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The following tables summarize the reported MIC values for representative compounds against a panel of clinically relevant bacteria and fungi.
Table 1: Antibacterial Activity of this compound Derivatives (MIC in µg/mL)
| Compound ID | Derivative Type | S. aureus | MRSA | S. faecalis | E. coli | Reference |
| I-IV | 1,2-disubstituted-1H-benzimidazole-N-alkylated-5-carboxamidine | 0.39 - 0.78 | 0.39 - 0.78 | - | - | [5] |
| 59 | 1-(2,4-dichlorobenzyl)-N-(2-diethylaminoethyl)-1H-benzimidazole-5-carboxamidine | - | - | - | 3.12 | [5] |
| 2g | N-alkylated-2-(substituted phenyl)-1H-benzimidazole | 4 | 4 | 8 | - | [6][7] |
| EJMCh-13 | C-2 phenylpropyl substituted benzimidazole | 15.6 | - | - | >1000 | [8] |
| 4k | N-substituted 6-nitro-1H-benzimidazole | 2-16 | 2-16 | 2-16 | 2-16 | [9] |
Table 2: Antifungal Activity of this compound Derivatives (MIC in µg/mL)
| Compound ID | Derivative Type | C. albicans | A. niger | Reference |
| 59 | 1-(2,4-dichlorobenzyl)-N-(2-diethylaminoethyl)-1H-benzimidazole-5-carboxamidine | 3.12 | - | [5] |
| 1b, 1c, 2e, 2g | N-alkylated-2-(substituted phenyl)-1H-benzimidazole | 64 | 64 | [6][7] |
| 4a, 4b | Novel benzimidazole derivatives | 6.25, 12.5 | - | [1] |
| 4k | N-substituted 6-nitro-1H-benzimidazole | 8-16 | 8-16 | [9] |
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and evaluation of novel antimicrobial candidates. The following sections provide standardized protocols based on methodologies reported in the literature.
Protocol 1: Synthesis of 2-Phenyl-1H-benzoimidazole Derivatives
This protocol describes a general method for the synthesis of 2-phenyl-1H-benzoimidazole derivatives through the condensation of o-phenylenediamine with a substituted benzoic acid.
Materials:
-
o-phenylenediamine
-
Substituted benzoic acid (e.g., 4-nitrobenzoic acid, 4-chlorobenzoic acid)
-
Polyphosphoric acid (PPA)
-
Sodium bicarbonate solution (10%)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Beakers, funnels, and filter paper
Procedure:
-
In a round-bottom flask, combine equimolar amounts of o-phenylenediamine and the desired substituted benzoic acid.
-
Add polyphosphoric acid (PPA) to the flask, ensuring the reactants are fully submerged. PPA acts as both a solvent and a condensing agent.
-
Heat the mixture at 150-160°C with constant stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and then carefully pour it into a beaker containing ice-cold water.
-
Neutralize the acidic solution by slowly adding a 10% sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.
-
The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it thoroughly with distilled water.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified 2-phenyl-1H-benzoimidazole derivative.
-
Characterize the final product using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry to confirm its structure.[10]
Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against bacterial and fungal strains using the broth microdilution method.
Materials:
-
Synthesized this compound derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
96-well microtiter plates
-
Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Preparation of Stock Solutions: Dissolve the synthesized compounds and standard drugs in DMSO to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile MHB (for bacteria) or RPMI-1640 (for fungi) to each well of a 96-well plate.
-
Perform serial two-fold dilutions of the compound stock solutions directly in the plate, starting from a high concentration (e.g., 256 µg/mL) down to a low concentration (e.g., 0.5 µg/mL).
-
-
Inoculum Preparation:
-
Prepare a bacterial or fungal suspension and adjust its turbidity to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for fungi.
-
Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation: Add 10 µL of the prepared inoculum to each well containing the diluted compound. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation:
-
Incubate bacterial plates at 37°C for 18-24 hours.
-
Incubate fungal plates at 35°C for 24-48 hours.
-
-
Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by using a microplate reader to measure the optical density at 600 nm.[11]
Visualizations: Workflows and Mechanisms
To better illustrate the processes and potential biological targets, the following diagrams have been generated.
Caption: Workflow for the synthesis of 2-Phenyl-1H-benzoimidazole derivatives.
References
- 1. Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. connectjournals.com [connectjournals.com]
- 4. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Potent Antimicrobial Activity of Some Novel N-(Alkyl)-2-Phenyl-1H-Benzimidazole-5-Carboxamidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
Application Notes and Protocols for the Functionalization of the C-2 Position of the 1-Phenyl-1H-benzoimidazole Ring
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of synthetic methodologies for the targeted functionalization of the C-2 position of the 1-phenyl-1H-benzoimidazole scaffold. This position is of significant interest in medicinal chemistry and materials science due to its influence on the biological activity and photophysical properties of the resulting compounds. The protocols detailed below offer reliable methods for introducing a variety of substituents at the C-2 position, including aryl, alkyl, and other functional groups.
Palladium-Catalyzed Direct C-H Arylation
Direct C-H arylation represents a powerful and atom-economical method for the formation of C-C bonds, avoiding the need for pre-functionalization of the benzimidazole ring. Palladium catalysis is a common and effective approach for this transformation.
Experimental Protocol: General Procedure for Palladium-Catalyzed C-2 Arylation
A mixture of this compound (1.0 mmol), aryl halide (1.2 mmol), Pd(OAc)₂ (5 mol%), a suitable ligand (e.g., PPh₃, 10 mol%), and a base (e.g., K₂CO₃, 2.0 mmol) in an appropriate solvent (e.g., toluene, DMF, or DMAc, 5 mL) is placed in a sealed reaction vessel. The vessel is purged with an inert gas (e.g., argon or nitrogen) and heated at a specified temperature (typically 100-140 °C) for a designated time (12-24 hours). The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 2-aryl-1-phenyl-1H-benzoimidazole.
Data Presentation: Substrate Scope and Yields for Palladium-Catalyzed C-2 Arylation
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | Iodobenzene | 1,2-diphenyl-1H-benzo[d]imidazole | 82 |
| 2 | 4-Iodotoluene | 1-phenyl-2-(p-tolyl)-1H-benzo[d]imidazole | 90 |
| 3 | 4-Chloroiodobenzene | 2-(4-chlorophenyl)-1-phenyl-1H-benzo[d]imidazole | 90 |
| 4 | 1-Iodo-4-methoxybenzene | 2-(4-methoxyphenyl)-1-phenyl-1H-benzo[d]imidazole | 85 |
| 5 | 4-Iodonitrobenzene | 2-(4-nitrophenyl)-1-phenyl-1H-benzo[d]imidazole | 75 |
Yields are based on isolated products and may vary depending on the specific reaction conditions and ligand used.
Catalytic Cycle Visualization
Caption: Catalytic Cycle for Palladium-Catalyzed C-2 Arylation.
Copper-Catalyzed C-H/C-N Coupling
Copper-catalyzed reactions provide a cost-effective alternative to palladium for C-H functionalization. These reactions often proceed via a C-H activation and C-N bond formation cascade.
Experimental Protocol: General Procedure for Copper-Catalyzed C-2 Arylation
In a sealable reaction tube, this compound (1.0 mmol), aryl halide (1.5 mmol), CuI (10 mol%), a ligand (e.g., 1,10-phenanthroline, 20 mol%), and a base (e.g., Cs₂CO₃, 2.0 mmol) are combined in a suitable solvent such as DMF or DMSO (3 mL). The tube is sealed, and the mixture is stirred vigorously and heated to 110-140 °C for 24-48 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated. The residue is purified by column chromatography on silica gel to yield the 2-aryl-1-phenyl-1H-benzoimidazole.
Data Presentation: Substrate Scope and Yields for Copper-Catalyzed C-2 Arylation
| Entry | Aryl Halide | Ligand | Product | Yield (%) |
| 1 | Iodobenzene | 1,10-Phenanthroline | 1,2-diphenyl-1H-benzo[d]imidazole | 78 |
| 2 | 4-Bromotoluene | L-Proline | 1-phenyl-2-(p-tolyl)-1H-benzo[d]imidazole | 72 |
| 3 | 1-Bromo-4-chlorobenzene | Neocuproine | 2-(4-chlorophenyl)-1-phenyl-1H-benzo[d]imidazole | 68 |
| 4 | 4-Bromoanisole | 1,10-Phenanthroline | 2-(4-methoxyphenyl)-1-phenyl-1H-benzo[d]imidazole | 75 |
Yields are based on isolated products and are influenced by the choice of ligand, base, and solvent.
Proposed Catalytic Cycle Visualization
Caption: Proposed Catalytic Cycle for Copper-Catalyzed C-2 Arylation.
C-2 Lithiation and Electrophilic Quench
This method involves the deprotonation of the C-2 position using a strong base, typically an organolithium reagent, followed by the addition of an electrophile to introduce a variety of functional groups.
Experimental Protocol: General Procedure for C-2 Lithiation and Electrophilic Quench
To a solution of this compound (1.0 mmol) in anhydrous THF (10 mL) at -78 °C under an inert atmosphere, a solution of n-butyllithium (1.1 mmol, 1.6 M in hexanes) is added dropwise. The reaction mixture is stirred at this temperature for 1-2 hours. The desired electrophile (1.2 mmol) is then added, and the stirring is continued at -78 °C for another 2-4 hours before allowing the reaction to warm to room temperature. The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.[1]
Data Presentation: Scope of Electrophiles and Yields
| Entry | Electrophile | Product | Yield (%) |
| 1 | Iodomethane | 2-methyl-1-phenyl-1H-benzo[d]imidazole | 85 |
| 2 | Benzaldehyde | (1-phenyl-1H-benzo[d]imidazol-2-yl)(phenyl)methanol | 70 |
| 3 | N,N-Dimethylformamide | 1-phenyl-1H-benzo[d]imidazole-2-carbaldehyde | 65 |
| 4 | Carbon dioxide (gas) | 1-phenyl-1H-benzo[d]imidazole-2-carboxylic acid | 78 |
Yields are for isolated products and can be dependent on the specific electrophile and reaction conditions.
Logical Workflow Visualization
Caption: Workflow for C-2 Lithiation and Electrophilic Quench.
Condensation of N-Phenyl-o-phenylenediamine with Aldehydes
A traditional and straightforward method for the synthesis of 2-substituted-1-phenyl-1H-benzimidazoles involves the condensation of N-phenyl-o-phenylenediamine with various aldehydes. This method is often facilitated by an acid catalyst or an oxidizing agent.
Experimental Protocol: General Procedure for Condensation with Aldehydes
A mixture of N-phenyl-o-phenylenediamine (1.0 mmol), an aldehyde (1.1 mmol), and a catalyst (e.g., p-toluenesulfonic acid, 10 mol%) in a suitable solvent (e.g., ethanol or DMF, 5 mL) is refluxed for 4-8 hours.[2] The reaction can also be carried out under microwave irradiation to reduce reaction times.[3] The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is neutralized with a saturated solution of sodium bicarbonate and extracted with an organic solvent. The combined organic layers are washed with water and brine, dried, and concentrated. The crude product is purified by recrystallization or column chromatography to give the desired 2-substituted-1-phenyl-1H-benzoimidazole.
Data Presentation: Scope of Aldehydes and Yields
| Entry | Aldehyde | Product | Yield (%) |
| 1 | Benzaldehyde | 1,2-diphenyl-1H-benzo[d]imidazole | 92 |
| 2 | 4-Methylbenzaldehyde | 1-phenyl-2-(p-tolyl)-1H-benzo[d]imidazole | 88 |
| 3 | 4-Chlorobenzaldehyde | 2-(4-chlorophenyl)-1-phenyl-1H-benzo[d]imidazole | 91 |
| 4 | 4-Methoxybenzaldehyde | 2-(4-methoxyphenyl)-1-phenyl-1H-benzo[d]imidazole | 85 |
| 5 | Furan-2-carbaldehyde | 2-(furan-2-yl)-1-phenyl-1H-benzo[d]imidazole | 82 |
Yields are for isolated products.
Experimental Workflow Visualization
References
Application Notes and Protocols for Growing Single Crystals of 1-Phenyl-1H-benzoimidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies and application notes for the cultivation of high-quality single crystals of 1-Phenyl-1H-benzoimidazole derivatives. The generation of single crystals is a critical prerequisite for unambiguous structural elucidation via X-ray diffraction, providing essential insights into molecular conformation, packing, and intermolecular interactions that are invaluable in drug design and materials science.[1] The protocols outlined herein cover the most effective techniques for organic molecules, focusing on solution-based, melt, and vapor phase methods.
Core Principles of Crystallization
The successful growth of single crystals is contingent upon several key factors. The primary goal is to slowly transition a solution from a state of saturation to supersaturation, thereby inducing the controlled nucleation and subsequent growth of a crystalline lattice.[1]
-
Purity: The starting material must be of the highest possible purity. Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to defects. Sublimation is an effective purification technique for thermally stable benzimidazole derivatives.
-
Solvent Selection: The choice of solvent is paramount. An ideal solvent should exhibit moderate solubility for the compound of interest.[2] If the compound is too soluble, achieving supersaturation is difficult, often resulting in small crystals. Conversely, poor solubility may prevent crystal growth altogether. A binary solvent system, consisting of a "good" solvent in which the compound is soluble and a miscible "anti-solvent" in which it is insoluble, is often employed.[3]
-
Supersaturation: This is the driving force for crystallization and can be achieved by slowly changing the conditions of a saturated solution, such as solvent concentration (evaporation), temperature (cooling), or solvent composition (diffusion).[1]
-
Nucleation and Growth: The formation of an initial crystal seed (nucleation) should be limited to a few sites to encourage the growth of large, well-defined crystals.[2] Mechanical disturbances, dust, and scratches on the glassware can act as nucleation sites, leading to the formation of many small crystals.[2][4] Therefore, crystallization experiments should be left undisturbed in a quiet, vibration-free location.[3][5]
Experimental Workflows and Method Selection
The selection of an appropriate crystal growth technique depends on the specific physicochemical properties of the this compound derivative, such as its solubility, thermal stability, and melting point. The following diagrams illustrate a general experimental workflow and a decision-making process for method selection.
Caption: A general workflow for the process of growing single crystals.
Caption: A decision tree to aid in selecting the appropriate crystal growth method.
Solution-Based Crystal Growth Techniques
Solution-based methods are the most common and versatile for organic compounds like this compound derivatives.[6][7]
Protocol 1: Slow Evaporation
This is the simplest method and is effective for compounds that are stable under ambient conditions.[2] The principle involves slowly increasing the concentration of the solute in a solution to the point of supersaturation by allowing the solvent to evaporate over time.[3]
Methodology:
-
Prepare a saturated or nearly saturated solution of the compound in a suitable solvent (e.g., methanol, ethanol, acetone, or a mixture like dichloromethane/diethyl ether).[2][8]
-
Filter the solution through a glass frit or a pipette plugged with glass wool into a clean, dust-free vial. This removes any particulate matter that could act as unwanted nucleation sites.[5]
-
Cover the vial with a cap or parafilm containing a few pinholes. The number and size of the holes will control the rate of evaporation. Slower evaporation over 1-7 days is generally recommended.[3]
-
Place the vial in a quiet, vibration-free location and allow the solvent to evaporate slowly.
-
Monitor for crystal formation over several days to weeks without disturbing the setup.
Protocol 2: Vapor Diffusion
This is often the most successful method, especially when only small quantities of the material are available.[4] It involves dissolving the compound in a "good" solvent and placing it in a sealed chamber containing a larger volume of a volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[1][7]
Methodology:
-
Dissolve the compound (e.g., 2-10 mg) in a small volume (0.5-1 mL) of a "good" solvent (e.g., dichloromethane, THF, acetone) in a small, open vial.
-
Place this small vial inside a larger beaker or jar containing a layer (5-10 mL) of a volatile "anti-solvent" (e.g., pentane, hexane, diethyl ether). The "good" solvent should be less volatile than the anti-solvent.[3]
-
Seal the larger container tightly and leave it undisturbed.
-
The anti-solvent vapor will slowly diffuse into the inner vial, causing the solution to become supersaturated, leading to crystal growth over several days.
-
To slow the diffusion rate further, the entire setup can be placed in a refrigerator.[5]
Caption: A diagram illustrating the vapor diffusion experimental setup.
Protocol 3: Slow Cooling
This method is suitable for compounds whose solubility in a particular solvent changes significantly with temperature.[1][6] A saturated solution is prepared at an elevated temperature and then cooled slowly, causing the solubility to decrease and crystals to form.
Methodology:
-
Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature (e.g., just below the solvent's boiling point). Ensure all solid material is dissolved.[5]
-
Filter the hot solution into a clean vial to remove any impurities.
-
Seal the vial and place it into a Dewar flask filled with hot water or an insulated container to ensure a very slow cooling rate to room temperature.
-
For compounds with moderate solubility at room temperature, the vial can then be transferred to a refrigerator (4 °C) and subsequently a freezer (-20 °C) to maximize crystal yield.[3]
Melt and Vapor Phase Techniques
These methods are suitable for specific this compound derivatives that are thermally stable.
Protocol 4: Bridgman-Stockbarger Method (Melt Growth)
This technique is used for compounds that have a low melting point and do not decompose in the molten state.[6] It involves the directional solidification of the molten compound.[9][10]
Methodology:
-
The purified compound is placed in a sealed ampoule with a conical tip.
-
The ampoule is heated in a furnace above the compound's melting point to ensure it is completely molten.
-
The ampoule is then slowly lowered through a temperature gradient, from the hot zone to a cold zone of the furnace.
-
Solidification begins at the conical tip, which encourages the formation of a single nucleus, and a single crystal grows to fill the entire ampoule as it moves into the colder region.[9]
Protocol 5: Sublimation (Physical Vapor Transport)
This method is excellent for both purification and crystal growth of compounds that can sublime without decomposing.
Methodology:
-
Place the crude, solid compound at the bottom of a sublimation apparatus.
-
Heat the compound under a vacuum.
-
The compound will sublime (turn from a solid to a gas) and then deposit as pure crystals on a cooled surface (a cold finger) of the apparatus.[3]
Data Summary and Optimization Parameters
Specific quantitative data for growing single crystals of novel this compound derivatives must be determined empirically. The tables below provide starting points for solvent selection and general conditions based on successful crystallization of similar organic molecules.
Table 1: Recommended Solvent Systems for Solution-Based Methods
| Method | Good Solvent(s) | Anti-Solvent(s) | Notes |
| Slow Evaporation | Methanol, Ethanol, Acetone, Dichloromethane, Acetonitrile, THF | N/A | Methanol has been used successfully for 1-benzyl-1H-benzimidazole.[8] |
| Vapor Diffusion | Dichloromethane, THF, Chloroform, Methylformate | Pentane, Hexane, Cyclopentane, Diethyl Ether | Choose a volatile anti-solvent and a less volatile good solvent.[4][11] |
| Liquid Diffusion | Toluene, Dichloromethane | Acetonitrile, Heptane, Ethanol | Requires immiscible or slowly miscible solvents with different densities.[5][7] |
| Slow Cooling | Toluene, Acetonitrile, Isopropanol | N/A | Effective when solubility is highly temperature-dependent.[1] |
Table 2: General Quantitative Parameters for Optimization
| Parameter | Typical Range | Factors to Consider |
| Compound Amount | 2 - 20 mg | Vapor diffusion works well with milligram quantities.[4] |
| Solvent Volume | 0.5 - 5 mL | Solution should fill about a quarter to half of the inner vial in vapor diffusion.[4] |
| Temperature | -20 °C to 60 °C | Lower temperatures slow down diffusion and evaporation rates, often leading to better crystals.[4] |
| Growth Time | 2 days - 4 weeks | Patience is critical; do not disturb the experiment prematurely.[2][11] |
Troubleshooting Common Issues
-
No Crystals Form: The solution may not be sufficiently supersaturated. Try using a more volatile anti-solvent, increasing the evaporation rate, or starting with a more concentrated solution.
-
An Oil Forms: The compound may be "crashing out" of solution too quickly. Slow down the crystallization process by using a less volatile anti-solvent, reducing the evaporation rate, or lowering the temperature.[11]
-
Many Small Crystals: This indicates too many nucleation sites. Ensure glassware is scrupulously clean and filter the initial solution. Consider scratching the inside of the vial with a needle to create a single, defined nucleation site.[4]
References
- 1. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 2. How To [chem.rochester.edu]
- 3. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 4. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ocw.mit.edu [ocw.mit.edu]
- 6. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 7. Single-crystal growth of organic semiconductors | MRS Bulletin | Cambridge Core [cambridge.org]
- 8. researchgate.net [researchgate.net]
- 9. Crystal growth – Alineason [alineason.com]
- 10. studylib.net [studylib.net]
- 11. cdifx.univ-rennes1.fr [cdifx.univ-rennes1.fr]
Application Notes and Protocols for Molecular Docking of 1-Phenyl-1H-benzoimidazole
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1-Phenyl-1H-benzoimidazole is a heterocyclic organic compound that serves as a core scaffold in many biologically active molecules. Its derivatives have been investigated for a wide range of therapeutic applications, including as anticancer, antimicrobial, and antiviral agents.[1][2][3][4] Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5] This document provides a detailed protocol for performing molecular docking studies of this compound with relevant protein targets, offering insights into its potential mechanism of action and binding affinity.
I. Potential Protein Targets
Benzimidazole derivatives have been shown to interact with a variety of protein targets. Based on published research, the following protein families are of significant interest for docking studies with this compound:
-
Kinases: Many benzimidazole compounds are known to be kinase inhibitors. For example, some derivatives have been shown to target the BCR-ABL protein in chronic myeloid leukemia and Epidermal Growth Factor Receptor (EGFR) in cancer.[2][6]
-
Tubulin: Certain benzimidazole derivatives can inhibit tubulin polymerization, a critical process in cell division, making it a target for anticancer agents.[7][8]
-
Cyclooxygenase (COX) and Lipoxygenase (LOX): These enzymes are involved in inflammation, and some benzimidazole derivatives have shown inhibitory activity against them.[3]
-
Estrogen Receptors: Due to their structural similarity to other receptor-binding scaffolds, benzimidazoles have been investigated for their interaction with nuclear receptors like the estrogen receptor.[3]
II. Molecular Docking Workflow
The general workflow for molecular docking involves several key steps, from preparing the ligand and protein to running the docking simulation and analyzing the results.[9]
Caption: A generalized workflow for molecular docking studies.
III. Detailed Experimental Protocols
This section provides a detailed, step-by-step protocol for performing molecular docking of this compound using commonly available software such as AutoDock Vina.[10][11]
A. Software and Resource Requirements
-
Molecular Graphics Laboratory (MGL) Tools with AutoDock Tools (ADT): Used for preparing protein and ligand files.
-
AutoDock Vina: The docking program.
-
Discovery Studio Visualizer or PyMOL: For visualization and analysis of docking results.[12][13]
-
Protein Data Bank (PDB): For obtaining the 3D structure of the target protein.
-
PubChem or ZINC database: For obtaining the 3D structure of the ligand, this compound.[9][14]
B. Protocol
Step 1: Ligand Preparation
-
Obtain Ligand Structure: Download the 3D structure of this compound from the PubChem database (CID 606669) in SDF format.[14]
-
Format Conversion: Use a tool like Open Babel to convert the SDF file to PDB format.
-
Prepare for Docking:
Step 2: Protein Preparation
-
Obtain Protein Structure: Download the crystal structure of the desired target protein from the Protein Data Bank (PDB). For example, for EGFR, one could use PDB ID: 2GS2.
-
Clean the Protein Structure:
-
Prepare for Docking:
Step 3: Grid Box Generation
-
Define the Binding Site: The binding site can be identified based on the location of a co-crystallized ligand in the original PDB structure or through literature review.
-
Set Up the Grid:
-
In ADT, load the prepared protein PDBQT file.
-
Open the "Grid" -> "Grid Box" menu.
-
Adjust the grid box dimensions and center to encompass the entire binding site. A typical spacing is 1 Å. The size should be large enough to allow for translational and rotational movement of the ligand.[17]
-
Save the grid parameter file (GPF).
-
Step 4: Running the Docking Simulation with AutoDock Vina
-
Configuration File: Create a configuration file (e.g., conf.txt) that specifies the paths to the protein and ligand PDBQT files, the center and size of the grid box, and the output file name.
-
Execute Vina: Run AutoDock Vina from the command line:
C. Analysis of Docking Results
-
Binding Affinity: The primary quantitative result from AutoDock Vina is the binding affinity, reported in kcal/mol.[22] More negative values indicate stronger binding.[22] The output file will contain several binding modes ranked by their affinity.
-
Pose Visualization: Load the protein PDBQT and the docking results PDBQT file into a molecular viewer like Discovery Studio or PyMOL.[12][13]
-
Interaction Analysis: Analyze the interactions between the best-ranked pose of this compound and the protein's active site residues. Look for:
-
Hydrogen bonds: Key for specificity and affinity.
-
Hydrophobic interactions: Often drive the initial binding.
-
Pi-pi stacking: Can occur between aromatic rings.
-
Van der Waals interactions.
-
-
RMSD Analysis: If a co-crystallized ligand is available, calculate the Root Mean Square Deviation (RMSD) between the docked pose and the experimental pose. An RMSD of less than 2.0 Å is generally considered a successful docking.[22]
Caption: Input and output relationship for an AutoDock Vina simulation.
IV. Quantitative Data Summary
The following table summarizes representative binding affinities of benzimidazole derivatives with various protein targets, as reported in the literature. Note that these values can vary depending on the specific derivative and the docking software and parameters used.
| Protein Target | PDB ID | Ligand | Binding Affinity (kcal/mol) | Reference |
| Cyclooxygenase-2 (COX-2) | 1CX2 | 2-phenyl benzimidazole | -7.9 | [3] |
| Beta-Tubulin | 1SA0 | 2-(3,4-dimethyl phenyl)-1H-1,3-benzimidazole | -8.5 | [8] |
| EGFR (Wild-Type) | 2GS2 | Keto-benzimidazole derivative | -8.1 | [6] |
| EGFR (T790M Mutant) | 2JIV | Keto-benzimidazole derivative | -8.4 | [6] |
| SARS-CoV-2 Main Protease | 5R82 | 1,2-diphenyl-1H-benzimidazole derivative | -79.53 (Note: This value appears unusually high and may be from a different scoring function) | [23] |
| Plasmodium falciparum ADSL | Modeled | Substituted benzimidazole | -8.75 | [24] |
Note: The binding affinity for this compound is expected to be in a similar range to the values presented for structurally related compounds. Direct docking of this compound is required for precise values.
V. Conclusion
This protocol provides a comprehensive framework for conducting molecular docking studies of this compound with various protein targets. By following these steps, researchers can gain valuable insights into the potential binding modes and affinities of this compound, which can guide further experimental validation and drug development efforts. It is crucial to remember that molecular docking is a predictive tool, and its results should be interpreted in conjunction with experimental data.[25]
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. Some 2-[4-(1H-benzimidazol-1-yl) phenyl]-1H-benzimidazole derivatives overcome imatinib resistance by induction of apoptosis and reduction of P-glycoprotein activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ukm.my [ukm.my]
- 7. 2-Phenyl-5-(pyrrolidin-1-yl)-1-(3,4,5-trimethoxybenzyl)-1H-benzimidazole, a benzimidazole derivative, inhibits growth of human prostate cancer cells by affecting tubulin and c-Jun N-terminal kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular docking and dynamic simulations of benzimidazoles with beta-tubulins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Key Topics in Molecular Docking for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dasher.wustl.edu [dasher.wustl.edu]
- 11. youtube.com [youtube.com]
- 12. Ligand docking and binding site analysis with PyMOL and Autodock/Vina - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analysis and Mapping of Molecular Docking Results - CD ComputaBio [computabio.com]
- 14. This compound | C13H10N2 | CID 606669 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 16. youtube.com [youtube.com]
- 17. indico4.twgrid.org [indico4.twgrid.org]
- 18. quora.com [quora.com]
- 19. researchgate.net [researchgate.net]
- 20. m.youtube.com [m.youtube.com]
- 21. youtube.com [youtube.com]
- 22. researchgate.net [researchgate.net]
- 23. idaampublications.in [idaampublications.in]
- 24. Homology Modelling and Molecular Docking Studies of Selected Substituted Benzo[d]imidazol-1-yl)methyl)benzimidamide Scaffolds on Plasmodium falciparum Adenylosuccinate Lyase Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
Application Notes and Protocols for 1-Phenyl-1H-benzoimidazole in Fluorescent Probe Synthesis
For Researchers, Scientists, and Drug Development Professionals
The 1-phenyl-1H-benzoimidazole scaffold is a versatile and valuable building block in the design and synthesis of novel fluorescent probes. Its inherent photophysical properties, coupled with the relative ease of functionalization, allow for the development of sensors for a wide range of analytes, including metal ions and pH, with applications in biological imaging and environmental monitoring. This document provides a detailed overview of the applications, quantitative data, and experimental protocols for fluorescent probes derived from this compound.
Applications Overview
Derivatives of this compound have been successfully employed in the development of fluorescent probes for:
-
pH Sensing: These probes exhibit significant changes in their fluorescence emission in response to varying pH levels, making them useful for monitoring pH in biological systems and chemical reactions. Some derivatives act as "off-on-off" switches, showing fluorescence enhancement within specific pH ranges.[1][2][3][4]
-
Metal Ion Detection: By incorporating specific chelating moieties, this compound-based probes can selectively detect various metal ions, including zinc (Zn²⁺) and cobalt (Co²⁺).[1][5][6] This is crucial for understanding the roles of these ions in biological processes and for detecting toxic metal contamination. The detection mechanism often involves processes like chelation-enhanced fluorescence (CHEF) or photoinduced electron transfer (PET).[5][6]
-
Biomolecule Recognition: Certain derivatives have been designed as fluorescent ligands for G-quadruplexes, which are nucleic acid sequences rich in guanine that form four-stranded structures.[7] These probes are valuable tools for studying the structure and function of DNA and RNA.
-
Boronic Acid Detection: A notable application is in the development of sensors for boronic acids, which has significant implications for Boron Neutron Capture Therapy (BNCT), a cancer treatment modality.[8]
Quantitative Data Summary
The performance of various this compound-based fluorescent probes is summarized in the table below, highlighting their key photophysical and sensing properties.
| Probe Name/Derivative | Analyte | Excitation (λex) | Emission (λem) | Quantum Yield (Φ) | Limit of Detection (LOD) | Key Features |
| 2-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenol (HBIZ) | pH, Zn²⁺ | Not specified | Not specified | Not specified | Not specified | pH-induced "off-on-off" switch; >100-fold fluorescence enhancement with Zn²⁺.[1] |
| DQBM-B | Co²⁺ | 308 nm | 508 nm | Not specified | 3.56 µmol L⁻¹ | "Turn-off" fluorescence probe based on PET mechanism.[5] |
| 2,4-di-tert-butyl-6-(5,6-dihydro benzo[3][5] imidazo [1,2-c] quinazolin-6-yl)-phenol) (HL) | Zn²⁺ | Not specified | Greenish-yellow | Not specified | 39.91 nM | "Turn-on" sensor with a very short response time (15-20 s).[6] |
| BITQ | Boronic Acids | Not specified | Not specified | 0.53 | 0.24 µM | Rapid reaction time (<1 min); high quantum yield.[8] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of representative this compound-based fluorescent probes.
Protocol 1: Synthesis of 2-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenol (HBIZ) for pH and Zn²⁺ Sensing
This protocol is based on the condensation reaction of N-phenyl-o-phenylenediamine and a substituted aldehyde.
Materials:
-
N-phenyl-o-phenylenediamine
-
Salicylaldehyde
-
Ethanol
Procedure:
-
Dissolve equimolar amounts of N-phenyl-o-phenylenediamine and salicylaldehyde in ethanol in a round-bottom flask.
-
Reflux the reaction mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
The product will precipitate out of the solution. Collect the precipitate by filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
Dry the purified product, 2-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenol (HBIZ), under vacuum.
-
Characterize the final product using techniques such as NMR, mass spectrometry, and FT-IR to confirm its structure and purity.
Protocol 2: General Synthesis of 2-Substituted 1H-Benzimidazoles using ZnO Nanoparticles
This eco-friendly protocol utilizes zinc oxide nanoparticles as a catalyst for the cyclocondensation reaction.[9]
Materials:
-
o-phenylenediamine
-
Substituted benzaldehyde derivatives (e.g., 4-chlorobenzaldehyde)
-
Zinc oxide nanoparticles (ZnO NPs)
-
Ethanol
Procedure:
-
To a solution of o-phenylenediamine (10 mmol) in absolute ethanol (50 mL), add the substituted benzaldehyde (10 mmol).
-
Add a catalytic amount of ZnO nanoparticles (0.02 mol%).
-
Reflux the reaction mixture for the time required to complete the reaction (typically shorter than uncatalyzed methods), monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate. Collect the solid by filtration.
-
Wash the product with cold ethanol and dry under vacuum.
-
The ZnO NP catalyst can often be recovered from the filtrate, washed, and reused.
-
Confirm the structure of the synthesized 2-substituted 1H-benzimidazole derivative by appropriate analytical methods.
Visualizing Synthesis and Sensing Mechanisms
The following diagrams illustrate the general synthesis pathway for this compound derivatives and a typical sensing mechanism.
Caption: General synthesis workflow for this compound derivatives.
Caption: A typical "turn-on" fluorescence sensing mechanism.
References
- 1. A fluorescent probe for both pH and Zn2+ based on 2-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. One-pot synthesis of highly fluorescent polycyclic benzimidazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Imidazo[1,5- a ]pyridine–benzilimidazole conjugated (donor–π–acceptor) greenish-yellow fluorophores and their applications in white light-emitting dio ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D5TC01152C [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. A new turn-on benzimidazole-based greenish-yellow fluorescent sensor for Zn2+ ions at biological pH applicable in cell imaging - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. schenautomacao.com.br [schenautomacao.com.br]
- 8. Development of a 2-(2-Hydroxyphenyl)-1H-benzimidazole-Based Fluorescence Sensor Targeting Boronic Acids for Versatile Application in Boron Neutron Capture Therapy [mdpi.com]
- 9. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Phenyl-1H-benzoimidazole
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to improve the yield and purity of 1-Phenyl-1H-benzoimidazole synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound and related derivatives, offering potential causes and actionable solutions.
Q1: I am observing very low or no yield of the desired this compound. What are the potential causes and how can I troubleshoot this?
Potential Causes:
-
Incomplete Condensation: The initial cyclization reaction between the o-phenylenediamine derivative and the aldehyde or carboxylic acid is a critical step.[1] Suboptimal reaction conditions can lead to poor conversion.
-
Inactive or Insufficient Catalyst: Many synthetic protocols for benzimidazoles rely on a catalyst to proceed efficiently.[2] The catalyst may be inactive, or the loading might be insufficient.
-
Suboptimal Reaction Temperature or Time: Both temperature and reaction duration are critical parameters. The reaction may not have proceeded to completion if the temperature was too low or the reaction time was too short. Conversely, excessively high temperatures or prolonged reaction times can lead to degradation of starting materials or the final product.[1]
-
Poor Quality of Starting Materials: Impurities in the o-phenylenediamine or the phenyl-containing reactant (e.g., benzaldehyde, benzoic acid) can interfere with the reaction.[2]
-
Degradation of Starting Material or Product: Benzimidazole derivatives can be sensitive to harsh acidic or basic conditions, as well as prolonged exposure to high temperatures.[1]
Troubleshooting Steps:
-
Optimize Reaction Conditions:
-
Temperature: Ensure the reaction temperature is appropriate for the specific protocol. For condensation reactions, higher temperatures are often required to drive the reaction to completion.[1]
-
Solvent: Perform a solvent screen to identify the optimal solvent for your specific substrates. Common solvents include ethanol, methanol, DMF, and chloroform.[2]
-
Catalyst: If using a catalyst, try increasing the catalyst loading or screening different catalysts (see table below for examples).[2]
-
-
Verify Starting Material Quality: Check the purity of your starting materials (o-phenylenediamine and the corresponding phenyl derivative) using appropriate analytical techniques (e.g., NMR, melting point).
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the progress of the reaction and determine the optimal reaction time.[2]
-
Consider Alternative Synthetic Routes: If optimization fails, consider alternative synthetic methods such as microwave-assisted synthesis, which can significantly reduce reaction times and improve yields.[3]
Q2: My final product is impure, and I am struggling with purification. What are common impurities and effective purification strategies?
Potential Causes:
-
Unreacted Starting Materials: Incomplete reactions can leave behind starting materials like o-phenylenediamine or the phenyl derivative.[1]
-
Formation of Side Products: Depending on the reaction conditions, side reactions such as over-alkylation can occur.[1]
-
Difficult Separation from Catalyst: Homogeneous catalysts can be challenging to remove from the final product.
-
Similar Polarity of Product and Byproducts: If byproducts have similar polarity to the desired product, separation by column chromatography can be difficult.[2]
Troubleshooting Steps:
-
Purification Techniques:
-
Column Chromatography: This is a highly effective method for separating the product from less polar starting materials and other impurities. A common solvent system to start with is ethyl acetate/hexane or dichloromethane/methanol.[1]
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be an effective purification method.
-
-
Catalyst Selection:
-
Minimize Impurity Formation:
-
Control Reaction Stoichiometry: Precise control of the molar ratio of reactants can minimize the formation of side products. For instance, in the synthesis of 1,2-disubstituted benzimidazoles, using a 2:1 molar ratio of aldehyde to o-phenylenediamine can favor the desired product.[5]
-
Use of Additives: In some cases, using o-phenylenediamine dihydrochloride can help reduce the formation of colored impurities.[2]
-
Optimization of Reaction Conditions: A Comparative Overview
The following table summarizes various catalytic systems and reaction conditions for the synthesis of benzimidazole derivatives, providing a comparative look at their efficiency in terms of reaction time and yield.
| Catalyst | Reactants | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Fe powder | 2-nitro-N-phenylaniline, Formic acid | Formic acid | 100 | 2 h | 80 | [6] |
| Butanoic Acid (Microwave) | o-phenylenediamine, DMF | - | - | 10 min | 95 | [3] |
| ZnO Nanoparticles | o-phenylenediamine, Benzaldehyde | Ethanol | 70 | 15 min | 96 | [4] |
| Phosphoric Acid | o-phenylenediamine, Benzaldehyde | Methanol | Reflux | 15 min | 90 | [7] |
| Er(OTf)₃ | o-phenylenediamine, Benzaldehyde | Water | 80 | 15 min | 72 | [8] |
| Au/TiO₂ | o-phenylenediamine, p-tolualdehyde | Methanol | 25 | 2 h | 51 | [9] |
| NH₄Cl | o-phenylenediamine, Benzaldehyde | Chloroform | Room Temp | 4 h | 94 | [2] |
| MgO@DFNS | o-phenylenediamine, Benzaldehyde | Ethanol | Room Temp | 4 h | 95 | [2] |
Detailed Experimental Protocols
Protocol 1: "One-Pot" Synthesis of this compound using an Iron Catalyst [6]
This protocol describes an efficient one-pot synthesis from 2-nitro-N-phenylaniline.
-
Reaction Setup: In a round-bottom flask, add 2-nitro-N-phenylaniline (1 mmol) and iron powder (3 mmol).
-
Solvent Addition: Add formic acid (5 mL) to the flask.
-
Reaction: Stir the mixture at 100°C for 2 hours.
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice water.
-
Neutralization: Neutralize the solution with a saturated sodium bicarbonate solution.
-
Extraction: Extract the product with ethyl acetate.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Microwave-Assisted Synthesis of 1H-Benzimidazoles [3]
This method utilizes microwave irradiation to accelerate the reaction between o-phenylenediamine and DMF.
-
Reaction Mixture: In a microwave reaction vessel, combine o-phenylenediamine (1 mmol), N,N-dimethylformamide (DMF, 2 mL), and butanoic acid (0.5 mmol).
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a suitable power and temperature (optimized for the specific instrument) for 10 minutes.
-
Work-up: After the reaction is complete and the vessel has cooled, pour the mixture into water.
-
Product Isolation: Collect the precipitated product by filtration, wash with water, and dry.
Visualized Workflows and Troubleshooting
General Experimental Workflow for this compound Synthesis
Caption: A generalized workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low product yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Efficient synthesis of 1,2-disubstituted benzimidazoles catalyzed by phosphoric acid as a homogeneous catalyst under mild conditions and investigating ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07156A [pubs.rsc.org]
- 8. Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1-Phenyl-1H-benzoimidazole
Welcome to the technical support center for the purification of crude 1-Phenyl-1H-benzoimidazole. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in obtaining high-purity product.
Troubleshooting Guide & FAQs
This section addresses common challenges encountered during the purification of this compound.
Q1: My crude product is highly colored (e.g., brown or yellow). How can I remove these colored impurities?
A1: Colored impurities often arise from oxidation or polymeric byproducts formed during the synthesis. Here are two common methods to address this:
-
Activated Carbon Treatment: During recrystallization, after dissolving the crude product in a suitable hot solvent, a small amount of activated carbon (charcoal) can be added. The mixture is then boiled for a few minutes before being hot-filtered to remove the carbon, which adsorbs the colored impurities.
-
Column Chromatography: If recrystallization is insufficient, column chromatography is highly effective. Polar, colored impurities will often adhere strongly to the silica gel, allowing the less polar, pure product to be eluted first.
Q2: I am seeing multiple spots on my TLC plate that are very close together. How can I improve the separation?
A2: Poor separation on TLC indicates that the impurities have similar polarities to the desired product. To improve separation during column chromatography:
-
Optimize the Mobile Phase: A less polar solvent system will generally increase the separation between compounds. It is recommended to test various solvent systems with different ratios (e.g., varying the percentage of ethyl acetate in hexane or petroleum ether) by TLC to find the optimal conditions before running the column.
-
Use a Longer Column: Increasing the length of the silica gel bed can improve the separation of closely eluting compounds.
-
Fine-Tune the Polarity: Sometimes, adding a very small percentage of a slightly more polar solvent (like a few drops of triethylamine for basic compounds or acetic acid for acidic impurities) to the mobile phase can improve peak shape and resolution.
Q3: My yield is very low after recrystallization. What are the possible causes and solutions?
A3: Low recovery from recrystallization can be due to several factors:
-
Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the compound is too soluble at low temperatures, a significant amount will remain in the mother liquor.
-
Using Too Much Solvent: Using an excessive volume of solvent will also lead to the product remaining dissolved even after cooling. Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Premature Crystallization: If the solution cools too quickly during filtration, the product can crystallize on the filter paper. It is crucial to use a pre-heated funnel and flask for the hot filtration step.
Q4: The product seems to be degrading on the silica gel column. What can I do?
A4: Benzimidazoles can sometimes be sensitive to the acidic nature of standard silica gel.
-
Deactivate the Silica Gel: You can neutralize the silica gel by preparing a slurry with a small amount of a base, such as triethylamine (e.g., 1% in the eluent), before packing the column.
-
Use an Alternative Stationary Phase: Consider using neutral or basic alumina as the stationary phase instead of silica gel.
-
Work Quickly: Do not let the compound sit on the column for an extended period. Prepare everything in advance and run the chromatography session efficiently.
Data Presentation: Purification Parameters
The following table summarizes typical parameters used for the purification of this compound and related derivatives as found in the literature.
| Purification Method | Stationary Phase | Mobile Phase / Solvent System | Typical Yield | Reference |
| Column Chromatography | Silica Gel | Ethyl acetate / Petroleum ether (5-10% EA) | 80% | [1] |
| Column Chromatography | Silica Gel | Ethyl acetate / Dichloromethane | 90-95% | [2] |
| Recrystallization | Ethanol / Water | The product is dissolved in ethanol and water is added | 45% | [3] |
| Recrystallization | CH₂Cl₂ / Ethanol | Product dissolved in a mixture of the two solvents | 90% | [4][5] |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol outlines the standard procedure for purifying crude this compound using silica gel column chromatography.
-
TLC Analysis: Dissolve a small sample of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it on a TLC plate. Develop the plate using various ratios of ethyl acetate and a non-polar solvent like hexane or petroleum ether to find a system that gives good separation (product Rf value of ~0.3-0.4).
-
Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent. Pack a glass column with the slurry, ensuring there are no air bubbles. Allow the silica to settle, and drain the excess solvent until the solvent level is just at the top of the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent like dichloromethane. Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent. Carefully add the sample to the top of the column.
-
Elution: Begin eluting the column with the chosen mobile phase. Start with a less polar mixture and gradually increase the polarity if necessary (gradient elution).
-
Fraction Collection: Collect the eluent in a series of fractions. Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Protocol 2: Purification by Recrystallization
This protocol provides a step-by-step guide for recrystallizing crude this compound.
-
Solvent Selection: Choose a suitable solvent or solvent pair. A good solvent will dissolve the crude product when hot but not when cold. Ethanol/water or dichloromethane/ethanol are often effective.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the primary solvent (e.g., ethanol) and heat the mixture gently (e.g., on a hot plate) until the solid dissolves completely.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated carbon, and then gently boil the solution for 5-10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask to remove any insoluble impurities (and activated carbon if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If a co-solvent is used (e.g., water), add it dropwise to the hot solution until it becomes slightly cloudy, then allow it to cool. The pure product should crystallize out of the solution.
-
Cooling: Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Allow the crystals to air dry or place them in a vacuum oven to remove any residual solvent.
Visualizations
Experimental Workflow for Purification
Caption: General Purification Workflow
Troubleshooting Logic Diagram
Caption: Troubleshooting Decision Tree
References
minimizing by-product formation in benzimidazole condensation reactions
Welcome to the technical support center for benzimidazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize benzimidazole condensation reactions, with a focus on minimizing by-product formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common by-products in benzimidazole condensation reactions?
A1: The most prevalent by-products include 1,2-disubstituted benzimidazoles (when a 2-substituted benzimidazole is the target), over-alkylation products at the N-H position, and stable Schiff base intermediates that fail to cyclize.[1] Oxidation of the o-phenylenediamine starting material can also lead to colored impurities that are difficult to remove.[1]
Q2: How does stoichiometry affect by-product formation?
A2: Stoichiometry is a critical factor. To favor the formation of 2-substituted benzimidazoles, a 1:1 molar ratio or a slight excess of o-phenylenediamine to the aldehyde is recommended.[1] Using an excess of the aldehyde can lead to the formation of 1,2-disubstituted benzimidazoles as the major by-product.[1][2]
Q3: What is the role of the solvent in controlling by-product formation?
A3: The choice of solvent significantly influences reaction selectivity. For instance, non-polar solvents like toluene may favor the formation of the desired 2-substituted product, whereas water-ethanol mixtures can promote the formation of 1,2-disubstituted by-products.[1] "Green" solvents like polyethylene glycol (PEG) have also been used to achieve good yields.[3]
Q4: Can the choice of catalyst help in minimizing by-products?
A4: Absolutely. Certain catalysts can enhance the selectivity of the reaction. A wide range of catalysts, including various acids (e.g., phosphoric acid), metal catalysts (e.g., FeCl3, Cu(OH)2), and nanoparticles, have been reported to improve yields of the desired product and reduce side reactions.[1][4] For example, using FeCl3/Al2O3 in DMF at ambient temperature has been shown to give good yields and high selectivity for 2-substituted benzimidazoles.
Q5: How can I prevent the oxidation of my o-phenylenediamine starting material?
A5: o-Phenylenediamine is susceptible to oxidation, which can introduce colored impurities.[1] To mitigate this, it is advisable to run the reaction under an inert atmosphere, such as nitrogen or argon.[1] Using purified starting materials is also crucial.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | - Incomplete reaction.- Poor quality of starting materials.- Inefficient catalyst or incorrect catalyst loading.[1]- Incorrect solvent choice.[1] | - Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1]- Purify starting materials before use.[1]- Ensure the catalyst is active and optimize its loading.[1]- Screen different solvents to find the optimal one for your specific substrates. |
| Formation of Multiple Products/Side Products | - Incorrect stoichiometry, particularly an excess of aldehyde leading to 1,2-disubstituted by-products.[1]- Presence of alkylating agents causing N-alkylation.[1]- The intermediate Schiff base is too stable under the reaction conditions and does not cyclize.[1] | - Carefully control the stoichiometry; use a 1:1 ratio or a slight excess of o-phenylenediamine for 2-substituted products.[1]- Avoid reagents that can act as alkylating agents if N-alkylation is not desired.- Adjust reaction conditions (e.g., temperature, catalyst) to promote cyclization of the Schiff base. |
| Presence of Colored Impurities | - Oxidation of the o-phenylenediamine starting material.[1] | - Run the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]- Treat the crude product solution with activated carbon before filtration and crystallization.[1]- Utilize acid-base extraction for purification, as benzimidazoles are basic.[1] |
| Difficulty in Product Purification | - Similar polarity of the desired product and impurities, making separation by column chromatography challenging.[1] | - Employ acid-base extraction to separate the basic benzimidazole product from non-basic impurities.[1]- Optimize the mobile phase for column chromatography to achieve better separation.- Consider recrystallization from a suitable solvent. |
Data on Reaction Conditions and Yields
Table 1: Synthesis of 1,2-Disubstituted Benzimidazoles under Various Conditions
| Aldehyde | Catalyst (mol%) | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| Benzaldehyde | Phosphoric Acid (7) | Methanol | 50 | 5 | 94 | [1] |
| 4-Chlorobenzaldehyde | Phosphoric Acid (7) | Methanol | 50 | 10 | 92 | [1] |
| 4-Nitrobenzaldehyde | Phosphoric Acid (7) | Methanol | 50 | 7 | 96 | [1] |
| Benzaldehyde | Er(OTf)3 (1) | Solvent-free (MW) | - | 5 | 99 | [5] |
| 4-Methoxybenzaldehyde | Er(OTf)3 (1) | Solvent-free (MW) | - | 5 | 98 | [5] |
Table 2: Comparative Synthesis of 2-Substituted Benzimidazoles: Conventional vs. Microwave
| Aldehyde | Method | Reaction Time | Yield (%) | Reference |
| Anisaldehyde | Conventional | 2 h | 78 | |
| Anisaldehyde | Microwave | 2 min | 92 | |
| 4-Chlorobenzaldehyde | Conventional | 2.5 h | 75 | |
| 4-Chlorobenzaldehyde | Microwave | 3 min | 90 | |
| Benzaldehyde | Conventional | 6 h | 61.4 | [5] |
| Benzaldehyde | Microwave | 5 min | 99.9 | [5] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-Substituted Benzimidazoles
This protocol is a general guideline for the condensation of o-phenylenediamine with an aldehyde.
Materials:
-
o-Phenylenediamine
-
Aromatic aldehyde
-
Catalyst (e.g., FeCl3/Al2O3)
-
Solvent (e.g., DMF)
-
Deuterated solvent for NMR (e.g., DMSO-d6)
-
Standard laboratory glassware
-
TLC plates
-
NMR spectrometer
Procedure:
-
In a round-bottom flask, dissolve o-phenylenediamine (1 mmol) and the aromatic aldehyde (1 mmol) in the chosen solvent (e.g., 2 mL of DMF).
-
Add the catalyst (e.g., 0.1 mmol of FeCl3/Al2O3).
-
Stir the mixture at ambient temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
-
Characterize the purified product using NMR spectroscopy. A typical ¹H NMR signal for the N-H proton of the benzimidazole ring appears as a broad singlet between 12.0 and 13.6 ppm in DMSO-d6.[6]
Protocol 2: General Procedure for the Synthesis of 1,2-Disubstituted Benzimidazoles
This protocol provides a general method for synthesizing 1,2-disubstituted benzimidazoles.
Materials:
-
o-Phenylenediamine
-
Aromatic aldehyde (2 equivalents)
-
Catalyst (e.g., Phosphoric acid)
-
Solvent (e.g., Methanol)
-
Dichloromethane (for extraction)
-
Magnesium sulfate (for drying)
-
Standard laboratory glassware
-
TLC plates
Procedure:
-
To a 50 mL round-bottom flask, add the aromatic aldehyde (2 mmol), o-phenylenediamine (1 mmol), and the catalyst (e.g., 7 mol% phosphoric acid) to the solvent (e.g., 3 mL of methanol).[1]
-
Stir the resulting mixture magnetically at 50 °C.[1]
-
Monitor the progress of the reaction using TLC (e.g., n-hexane/EtOAc 6:4).[1]
-
Once the reaction is complete, dilute the mixture with water.
-
If a solid catalyst is used, it can be removed by centrifugation or filtration.
-
Extract the aqueous layer with dichloromethane.
-
Dry the combined organic layers with magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization as needed.
Visualizations
Caption: A typical experimental workflow for the synthesis and purification of benzimidazole derivatives.
Caption: A logical flowchart for troubleshooting common issues in benzimidazole synthesis.
References
- 1. Efficient synthesis of 1,2-disubstituted benzimidazoles catalyzed by phosphoric acid as a homogeneous catalyst under mild conditions and investigating their anti-diabetes properties through molecular docking studies and calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative studies on conventional and microwave assisted synthesis of benzimidazole and their 2-substituted derivative with the effect of salt form of reactant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemmethod.com [chemmethod.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting o-Phenylenediamine Oxidation
This technical support center provides guidance to researchers, scientists, and drug development professionals on troubleshooting the oxidation of o-phenylenediamine (OPD). The information is presented in a question-and-answer format to address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is o-phenylenediamine, and why is it prone to oxidation?
A1: o-Phenylenediamine (OPD) is an aromatic diamine with the chemical formula C₆H₄(NH₂)₂.[1] It serves as a crucial precursor for many heterocyclic compounds.[1] The two electron-donating amino groups on the benzene ring increase the electron density of the aromatic system, making it highly susceptible to oxidation.[2] Exposure to atmospheric oxygen, light, and certain metal ions can trigger this process.[2][3] Pure OPD is a white or colorless solid, but it darkens upon oxidation.[1]
Q2: What are the visible signs of o-phenylenediamine oxidation?
A2: The most apparent indicator of OPD oxidation is a change in color. Pure o-phenylenediamine is typically colorless or a faint yellow.[2] As it oxidizes, the solid or its solutions will progressively turn yellow, then orange-brown, and can ultimately become deep red or almost black, depending on the degree of oxidation.[2]
Q3: What are the primary products of OPD oxidation?
A3: The main oxidation product of o-phenylenediamine is 2,3-diaminophenazine (DAP), which is a colored and highly fluorescent compound.[2][4] Under certain conditions, such as in the presence of specific catalysts or during electrochemical oxidation, OPD can also polymerize to form poly-o-phenylenediamine (polyOPD).[2][4]
Q4: How can I prevent the oxidation of o-phenylenediamine during storage?
A4: To maintain the stability of o-phenylenediamine, it should be stored in a cool, dark environment at a temperature between 2-8°C.[2][5][6] It is crucial to protect it from light and moisture.[2][7] The container should be tightly sealed, and for enhanced protection, storing it under an inert atmosphere, such as nitrogen, is recommended.[5][7]
Troubleshooting Guide
Q5: My reaction mixture turned dark brown immediately after adding the reagents. What likely caused this, and can the reaction be salvaged?
A5: A rapid change to a dark brown or red color indicates significant oxidation at the beginning of your reaction. This is often due to the presence of atmospheric oxygen, residual oxidizing agents in your reagents, or contamination with metal ions.[2]
-
Immediate Action: If feasible, immediately purge the reaction vessel with an inert gas like argon or nitrogen to halt further oxidation.[2]
-
Solvent Purity: Ensure you are using freshly distilled or degassed solvents to minimize dissolved oxygen.[2]
-
Reagent Quality: Verify that your starting materials have not degraded and do not contain oxidizing impurities.[2]
-
Salvage: Attempting to salvage the product can be difficult due to the challenging purification required to remove the colored oxidation byproducts. It is often more efficient to restart the reaction under stricter anaerobic conditions.[2]
Q6: My final product is off-color (yellow/brown) after purification. How can I remove the oxidation byproducts?
A6: If your purified o-phenylenediamine is discolored, it indicates the presence of oxidation products. These can often be removed by recrystallization. A common method involves dissolving the impure OPD in hot water containing a small amount of a reducing agent like sodium hydrosulfite (also known as sodium dithionite) and then treating the solution with decolorizing activated charcoal.[2][8] The hot solution is then filtered to remove the charcoal, and the purified OPD is crystallized by cooling.[8]
Q7: Can the oxidation of o-phenylenediamine affect my reaction's progress or yield?
A7: Yes, the formation of oxidation products can interfere with your reaction. These byproducts can potentially disrupt catalytic cycles or react with sensitive reagents, which may cause the reaction to stall or result in a lower yield.[2] It is advisable to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[2] The appearance of new, colored spots on a TLC plate that coincide with a slowdown in the reaction rate is a strong indication that oxidation is the culprit.[2]
Summary of Storage and Handling Conditions for o-Phenylenediamine
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | Slows down the rate of autoxidation.[5][6] |
| Atmosphere | Inert gas (Nitrogen or Argon) | Prevents contact with atmospheric oxygen.[5][7] |
| Light | Store in a dark place (e.g., amber bottle) | Prevents light-induced oxidation.[2] |
| Moisture | Dry conditions, tightly sealed container | o-Phenylenediamine is moisture-sensitive.[5][7] |
| Purity | High-purity grade | Impurities can catalyze oxidation. |
Experimental Protocols
Protocol 1: Purification of Oxidized o-Phenylenediamine by Recrystallization
This protocol details the purification of crude or discolored o-phenylenediamine to remove oxidation byproducts.
Materials:
-
Crude/oxidized o-phenylenediamine
-
Deionized water
-
Sodium hydrosulfite (Na₂S₂O₄)
-
Decolorizing activated charcoal
-
Standard laboratory glassware for recrystallization
-
Ice-salt bath
Procedure:
-
Dissolve the crude o-phenylenediamine in hot deionized water (approximately 150-175 mL for every 46-50 g of crude OPD).[8]
-
Add a small amount of sodium hydrosulfite (1-2 g) to the hot solution to reduce the colored impurities.[2][8]
-
Add a small amount of decolorizing activated charcoal to the solution.[8]
-
Perform a hot filtration of the solution by suction to remove the activated charcoal and any other insoluble impurities.[2]
-
Cool the hot, colorless filtrate in an ice-salt bath to induce crystallization.[8]
-
Collect the colorless crystals by suction filtration.
-
Wash the crystals with a small volume of ice-cold water.[8]
-
Dry the purified crystals in a vacuum desiccator. The purified o-phenylenediamine should have a melting point of 99–101°C.[8]
Protocol 2: General Precautions to Prevent Oxidation During a Reaction
This protocol outlines the steps to minimize the oxidation of o-phenylenediamine during a chemical reaction.
Materials and Equipment:
-
High-purity o-phenylenediamine
-
Freshly distilled or degassed solvents
-
Inert gas source (Nitrogen or Argon) with a manifold
-
Schlenk line or glovebox (optional, for highly sensitive reactions)
-
Oven-dried glassware
Procedure:
-
Glassware Preparation: Ensure all glassware is thoroughly cleaned and oven-dried to remove any moisture.
-
Inert Atmosphere: Assemble the reaction apparatus and purge the entire system with an inert gas (nitrogen or argon) for at least 15-30 minutes to remove atmospheric oxygen.[2] Maintain a positive pressure of the inert gas throughout the reaction.
-
Solvent Preparation: Use freshly distilled or degassed solvents for the reaction. Solvents can be degassed by sparging with an inert gas for 30 minutes or by using the freeze-pump-thaw method.[2]
-
Reagent Addition: Add the o-phenylenediamine and other reagents to the reaction vessel under a counter-flow of the inert gas.
-
Reaction Monitoring: Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, GC-MS).[2] Observe for any color changes that may indicate oxidation.
-
Workup: During the workup and purification steps, consider adding a small amount of a reducing agent like sodium hydrosulfite to the aqueous layers or extraction solvents to prevent oxidation of the product.[2]
Visualizations
Caption: Oxidation pathway of o-phenylenediamine.
Caption: Troubleshooting workflow for o-phenylenediamine oxidation.
References
optimization of catalyst loading for 1-Phenyl-1H-benzoimidazole synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-Phenyl-1H-benzoimidazole. The information is designed to directly address specific issues that may be encountered during experimentation, with a focus on the optimization of catalyst loading.
Frequently Asked Questions (FAQs)
Q1: What are the general methods for synthesizing this compound?
The most common and classical method for synthesizing 2-substituted benzimidazoles, including this compound, is the condensation of an o-phenylenediamine with an aldehyde or a carboxylic acid (or its derivatives).[1][2] This reaction is often facilitated by an acid catalyst and may require elevated temperatures.[3] More recent methods also employ various heterogeneous catalysts to promote the reaction under milder conditions.
Q2: How do I monitor the progress of the reaction?
The progress of the synthesis of this compound can be effectively monitored using Thin Layer Chromatography (TLC).[4][5][6][7][8] A suitable mobile phase, such as a mixture of ethyl acetate and hexane or chloroform and methanol, should be used to separate the product from the starting materials.[5] Visualization can be achieved under UV light.[8]
Q3: What are some common catalysts used for this synthesis?
A variety of catalysts can be used, ranging from homogeneous acid catalysts like p-toluenesulfonic acid to heterogeneous catalysts. Recent research has focused on the development of more environmentally friendly and reusable heterogeneous catalysts, including:
-
MgO@DFNS (engineered magnesium oxide on dendritic fibrous nanosilica)[6]
-
ZnO nanoparticles[9]
-
Supported gold nanoparticles (e.g., Au/TiO2)[7]
-
Recycled steel slag[10]
-
Ammonium chloride (NH₄Cl)[5]
Q4: Is it possible to perform this synthesis without a catalyst?
While the reaction can proceed without a catalyst, it often results in significantly lower yields and may require longer reaction times.[6] For instance, the reaction between o-phenylenediamine and benzaldehyde at room temperature for 4 hours without a catalyst yielded only 32% of the product.[6] Extending the reaction time to 16 hours increased the yield to 60%, but the use of a catalyst can achieve much higher yields in a shorter time.[6]
Troubleshooting Guide
Low or No Product Yield
Q: I am experiencing very low or no yield of this compound. What are the possible causes and how can I troubleshoot this?
A: Low or no yield can stem from several factors related to reaction conditions and reagents. Here is a step-by-step guide to troubleshooting this issue:
-
Assess Catalyst Activity and Loading:
-
Inactive Catalyst: Ensure your catalyst is active. If using a heterogeneous catalyst, it may need activation or regeneration.
-
Suboptimal Catalyst Loading: The amount of catalyst is crucial. Too little may result in an incomplete reaction, while too much can sometimes lead to side reactions or purification difficulties. It is recommended to perform a catalyst loading optimization study. Start with a reported loading (e.g., 10 wt% for MgO@DFNS) and vary the amount to find the optimal concentration for your specific conditions.[6]
-
-
Verify Reaction Conditions:
-
Temperature: The reaction temperature can significantly impact the reaction rate and yield. Some modern catalytic systems work efficiently at room temperature, while others require heating.[6][8] If you are getting low yields at room temperature, consider moderately increasing the temperature. For example, in one study using a ZnFe2O4 nanocatalyst, the yield increased significantly when the temperature was raised from room temperature to 70°C.[9]
-
Reaction Time: Monitor the reaction over time using TLC to determine the optimal duration.[5] Insufficient reaction time will lead to incomplete conversion.
-
-
Check Reagent Purity and Stoichiometry:
-
Solvent Selection:
Product Purification Difficulties
Q: My final product is impure, and I am having difficulty with purification. What are common impurities and how can I remove them?
A: Purification of benzimidazole derivatives can be challenging due to their polarity and potential for forming colored impurities.[3][5]
-
Unreacted Starting Materials: Incomplete reactions will leave unreacted o-phenylenediamine or benzaldehyde in your crude product.[3]
-
Catalyst Residue: If you are using a homogeneous catalyst, it may co-elute with your product.
-
Formation of Colored Impurities: The reaction mixture may darken, indicating the formation of colored byproducts, which can complicate purification.[5]
-
Solution: Using o-phenylenediamine dihydrochloride as the starting material can sometimes help in reducing the formation of these colored impurities.[5]
-
Potential Side Reactions
Q: What are the potential side reactions during the synthesis of this compound?
A: While the condensation to form the benzimidazole ring is the primary reaction, other side reactions can occur, leading to byproducts.
-
Formation of Bis-benzimidazole: In some cases, a second molecule of benzaldehyde can react with the benzimidazole product, although this is less common for 1-phenyl substituted derivatives.
-
Oxidation: The starting materials or the product can be susceptible to oxidation, especially at elevated temperatures in the presence of air, leading to colored impurities.[11]
-
Dimerization/Polymerization: Under certain conditions, the starting materials or intermediates can undergo self-condensation or polymerization.[11]
Data on Catalyst Loading Optimization
The following tables summarize the effect of catalyst loading on the yield of 2-phenyl-1H-benzoimidazole from various studies.
Table 1: Optimization of MgO@DFNS Catalyst Loading [6]
| Entry | Catalyst Loading (wt%) | Time (h) | Yield (%) |
| 1 | 0 | 4 | 32 |
| 2 | 0 | 16 | 60 |
| 3 | 5 | 3 | 93 |
| 4 | 10 | 3 | 98 |
| 5 | 15 | 3 | 98 |
Reaction Conditions: o-phenylenediamine (1 mmol), benzaldehyde (1.2 mmol), ethanol, room temperature.
Table 2: Optimization of Steel Slag Catalyst Loading
| Entry | Catalyst Loading (wt%) | Time (min) | Yield (%) |
| 1 | 5 | 30 | 65 |
| 2 | 10 | 30 | 72 |
| 3 | 20 | 30 | 78 |
| 4 | 30 | 30 | 85 |
| 5 | 50 | 30 | 89 |
Reaction Conditions: Benzaldehyde (1 equiv), o-phenylenediamine (1.3 equiv), 9:1 EtOH:H₂O, 80 °C.[10]
Experimental Protocols
Protocol 1: Synthesis of 2-Phenyl-1H-benzoimidazole using a Heterogeneous Catalyst (MgO@DFNS)[6]
Materials:
-
o-phenylenediamine (OPDA)
-
Benzaldehyde
-
10 wt% MgO@DFNS catalyst
-
Ethanol
Procedure:
-
In a round-bottom flask, combine o-phenylenediamine (1 mmol) and benzaldehyde (1.1 mmol) in ethanol.
-
Add the 10 wt% MgO@DFNS catalyst to the reaction mixture.
-
Stir the mixture at room temperature for 3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to separate the catalyst.
-
The catalyst can be washed, dried overnight at 80 °C, and reused.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an ethyl acetate/petroleum ether mixture as the eluent.
Protocol 2: Synthesis of 2-Phenyl-1H-benzoimidazole using Ammonium Chloride[5]
Materials:
-
o-phenylenediamine
-
Benzaldehyde
-
Ammonium Chloride (NH₄Cl)
-
Chloroform (CHCl₃)
Procedure:
-
To a stirred solution of o-phenylenediamine (1 mmol) in chloroform (5 ml), add ammonium chloride (4 mmol).
-
Add benzaldehyde (1 mmol) to the mixture.
-
Continue stirring the reaction mixture at room temperature for four hours.
-
Monitor the reaction progress using TLC.
-
After the reaction is complete, quench it with water and extract the product with an organic solvent such as ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visual Guides
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for low yield in this compound synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05761E [pubs.rsc.org]
- 7. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cjm.ichem.md [cjm.ichem.md]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Poor Aqueous Solubility of 1-Phenyl-1H-benzoimidazole
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of 1-Phenyl-1H-benzoimidazole.
Troubleshooting Guides
This section offers solutions to specific problems you may encounter during your experiments.
Q1: My this compound is precipitating out of my aqueous buffer. What should I do first?
A1: Precipitation is a common issue due to the hydrophobic nature of many benzimidazole compounds. Here are the initial steps to troubleshoot this problem:
-
Optimize Stock Solution Strategy: Avoid "solvent shock," which occurs when a concentrated stock solution (e.g., in 100% DMSO) is added directly to an aqueous buffer, causing rapid precipitation.[1] Instead, try a serial dilution approach. First, create an intermediate dilution of your DMSO stock in a co-solvent like ethanol or polyethylene glycol (PEG), or even in a small amount of the final assay buffer, while vortexing.[1]
-
Use a Co-solvent: Incorporate a small percentage of a water-miscible organic solvent (co-solvent) in your final aqueous medium.[1] Commonly used co-solvents include Dimethyl Sulfoxide (DMSO), ethanol, and polyethylene glycol (PEG).[1] It is crucial to keep the final concentration of the co-solvent low, typically below 0.5% for DMSO, to avoid affecting the biological assay.[1] Always include a vehicle control in your experiments to account for any effects of the co-solvent.[1]
Q2: I've tried using a co-solvent, but the solubility of this compound is still insufficient for my desired concentration. What are the next steps?
A2: If co-solvents alone are not effective, more advanced techniques can be employed:
-
pH Adjustment: The solubility of benzimidazole derivatives is often pH-dependent.[1] As weak bases, their solubility can often be increased by lowering the pH of the solution.[1] It is recommended to determine the pH-solubility profile of your compound to identify the optimal pH for your experiment.
-
Cyclodextrin Encapsulation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like this compound within their core, thereby increasing their apparent aqueous solubility.[1][2] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used and effective option.[1][3]
-
Use of Surfactants: Surfactants form micelles in aqueous solutions that can encapsulate hydrophobic compounds, increasing their solubility.[1] Non-ionic surfactants are generally preferred due to their lower toxicity and greater compatibility with a wide range of active pharmaceutical ingredients.
-
Nanosuspension: This technique involves reducing the particle size of the drug to the nanometer range, which significantly increases the surface area and, consequently, the dissolution rate and saturation solubility.[4][5][6]
Q3: Are there potential downsides to using these solubilization techniques in my biological assay?
A3: Yes, it is crucial to consider the potential impact of any solubilizing agent on your biological assay:
-
Co-solvents (e.g., DMSO, ethanol): Can be toxic to cells at higher concentrations and may interfere with enzyme activity.[1]
-
pH adjustment: Can alter the ionization state of your compound, which may affect its biological activity. It can also impact the stability and function of proteins or cells in your assay.[1]
-
Cyclodextrins and Surfactants: Can sometimes interact with cellular membranes or proteins, leading to off-target effects.[1]
It is essential to include appropriate controls in your experiments to account for these potential interferences.
Frequently Asked Questions (FAQs)
This section addresses general questions about the solubility of this compound.
Q1: What is the aqueous solubility of this compound?
A1: The mean aqueous solubility of this compound at pH 7.4 is reported to be 24.6 µg/mL.[7]
Q2: How does pH affect the solubility of benzimidazole derivatives?
A2: Benzimidazoles are generally weak bases.[1] Therefore, their aqueous solubility can often be increased by lowering the pH of the solution, which leads to the protonation of the molecule, forming a more soluble salt.[1]
Q3: What are some common excipients used to improve the solubility of benzimidazole compounds?
A3: A variety of excipients can be used, including:
-
Co-solvents: DMSO, ethanol, polyethylene glycol (PEG).[1]
-
Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD).[1][3]
-
Surfactants: Sodium lauryl ether sulfate (SLES) has been used in the synthesis of benzimidazole derivatives to assist in solubilizing organic substrates.[8]
-
Polymers for solid dispersions: Low-substituted hydroxypropylcellulose (L-HPC).[2]
Q4: What is a solid dispersion and how can it improve solubility?
A4: A solid dispersion is a system where the drug is dispersed in a hydrophilic polymer matrix.[2] This can lead to the drug being in an amorphous (non-crystalline) state, which generally has a higher dissolution rate and solubility compared to the crystalline form.[2]
Q5: How can I prepare a nanosuspension of my compound?
A5: Nanosuspensions can be prepared using top-down methods, such as high-pressure homogenization and media milling, or bottom-up methods like precipitation and emulsification-solvent evaporation.[5][6][9] These techniques reduce the particle size of the drug to the sub-micron range.[5][6]
Quantitative Data on Solubility Enhancement
The following tables summarize the improvement in solubility of benzimidazole derivatives using different techniques.
Table 1: Solubility Enhancement of Albendazole using Nanocrystals
| Solvent | Native Albendazole Solubility (µg/mL) | Albendazole Nanocrystal Solubility (µg/mL) | Fold Increase |
| Water | 3.349 ± 0.098 | 396.172 ± 0.053 | 118.3 |
Data from Nanocrystal Suspensions for Enhancing the Oral Absorption of Albendazole.[4]
Experimental Protocols
Protocol 1: Solubility Enhancement using pH Adjustment (pH-Solubility Profile)
This protocol helps determine the optimal pH for solubilizing this compound.
Materials:
-
This compound
-
A series of aqueous buffers with different pH values (e.g., pH 2, 4, 6, 7.4, 8)
-
Vials with screw caps
-
Orbital shaker or rotator
-
0.22 µm syringe filters
-
Analytical method for quantification (e.g., HPLC, UV-Vis spectrophotometry)
Procedure:
-
Add an excess amount of this compound to separate vials, each containing a different pH buffer.
-
Seal the vials and place them on an orbital shaker at a constant temperature for 24-72 hours to allow the solution to reach equilibrium.
-
After equilibration, measure and record the final pH of each solution.
-
Filter an aliquot from the supernatant of each vial using a 0.22 µm filter.
-
Quantify the concentration of the dissolved this compound in each filtered sample using a validated analytical method.
-
Plot the measured solubility (y-axis) against the final pH (x-axis) to generate the pH-solubility profile.[1]
Protocol 2: Solubility Enhancement using Cyclodextrins (Phase Solubility Study)
This protocol, based on the Higuchi and Connors method, determines the effect of a cyclodextrin on the solubility of this compound.[1]
Materials:
-
This compound
-
Cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin)
-
Aqueous buffer (relevant to your assay)
-
Vials with screw caps
-
Orbital shaker or rotator
-
0.22 µm syringe filters
-
Analytical method for quantification (e.g., HPLC, UV-Vis spectrophotometry)
Procedure:
-
Prepare a series of aqueous solutions with increasing concentrations of the cyclodextrin (e.g., 0, 2, 4, 6, 8, 10 mM) in your chosen buffer.[1]
-
Add an excess amount of this compound to each cyclodextrin solution in separate vials. Ensure there is undissolved solid material at the bottom of each vial.[1]
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).[1]
-
Equilibrate the samples for a sufficient time (e.g., 24-72 hours) to ensure equilibrium solubility is reached.[1]
-
After equilibration, filter an aliquot from the supernatant of each vial using a 0.22 µm filter.
-
Quantify the concentration of the dissolved this compound in each filtered sample.
-
Plot the solubility of this compound (y-axis) against the cyclodextrin concentration (x-axis) to determine the phase solubility diagram.
Visualizations
Caption: Troubleshooting workflow for poor solubility of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. psecommunity.org [psecommunity.org]
- 4. Nanocrystal Suspensions for Enhancing the Oral Absorption of Albendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jddtonline.info [jddtonline.info]
- 7. This compound | C13H10N2 | CID 606669 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. jaoc.samipubco.com [jaoc.samipubco.com]
- 9. asiapharmaceutics.info [asiapharmaceutics.info]
Technical Support Center: Purifying N-Phenyl Benzimidazoles by Column Chromatography
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of N-phenyl benzimidazoles using column chromatography.
Troubleshooting Guide
This guide addresses common problems encountered during the column chromatography of N-phenyl benzimidazoles, offering potential causes and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor or No Separation | Inappropriate Solvent System: The polarity of the mobile phase is either too high (all compounds elute together) or too low (compounds remain at the origin). | - Develop an optimal solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.3-0.4 for the target N-phenyl benzimidazole. - A good starting point for many N-phenyl benzimidazoles is a gradient of ethyl acetate in hexane or dichloromethane in methanol.[1][2] |
| Column Overloading: Too much crude sample was loaded onto the column. | - As a general rule, use a silica gel to crude product weight ratio of at least 30:1. For difficult separations, a ratio of 100:1 or higher may be necessary. | |
| Improper Column Packing: Channels, cracks, or air bubbles in the stationary phase lead to uneven solvent flow. | - Ensure the silica gel is packed uniformly as a slurry. Gently tap the column during packing to settle the silica and remove air bubbles.[3] - Never let the solvent level drop below the top of the stationary phase. | |
| Peak Tailing / Streaking | Strong Analyte-Stationary Phase Interaction: The basic nitrogen atoms in the benzimidazole ring can interact strongly with acidic silanol groups on the surface of silica gel.[4] | - Add a small amount (0.1-1%) of a basic modifier like triethylamine or ammonia to the mobile phase to deactivate the silica gel.[4][5] - Alternatively, use a less acidic stationary phase like neutral or basic alumina. |
| Incomplete Sample Dissolution: The sample was not fully dissolved when loaded onto the column. | - Ensure the crude product is completely dissolved in the loading solvent. If solubility is low in the mobile phase, use a slightly more polar solvent for dissolution or opt for the dry loading method.[6] | |
| Column Overload: Exceeding the capacity of the column can lead to tailing. | - Reduce the amount of sample loaded onto the column.[7] | |
| Product Decomposes on the Column | Acid-Sensitivity: The N-phenyl benzimidazole derivative may be unstable on the acidic surface of silica gel. | - Perform a stability test on a TLC plate. Spot the compound and let it sit for an hour before developing to check for degradation.[8] - Deactivate the silica gel with triethylamine as described above.[5] - Consider using a different stationary phase such as alumina or florisil.[9] |
| Colored Impurities Co-elute with the Product | Oxidation of Starting Materials: Starting materials like o-phenylenediamine are prone to oxidation, forming colored impurities that may have similar polarity to the product. | - If the product is stable, consider a pre-purification step such as recrystallization with activated carbon (charcoal) to remove colored impurities before chromatography. |
| Product Does Not Elute | Mobile Phase Polarity is Too Low: The solvent system is not strong enough to move the compound down the column. | - Gradually increase the polarity of the mobile phase (gradient elution). For example, slowly increase the percentage of ethyl acetate in hexane.[3] |
| Strong Adsorption to Silica: The compound is irreversibly binding to the stationary phase. | - This may indicate a need for a different stationary phase or the addition of a modifier (like triethylamine) to the eluent.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying N-phenyl benzimidazoles?
A1: Silica gel (60-120 mesh or 230-400 mesh for flash chromatography) is the most common and versatile stationary phase for the purification of N-phenyl benzimidazoles.[10] Due to the basic nature of the benzimidazole moiety, which can lead to peak tailing, deactivated silica or neutral alumina can also be effective alternatives.[5]
Q2: How do I select the right mobile phase (eluent)?
A2: The best method for selecting a mobile phase is to first perform a thorough analysis using Thin Layer Chromatography (TLC).[11] Test various solvent systems to find one that gives your target N-phenyl benzimidazole an Rf value between 0.3 and 0.4.[6] This generally provides the best separation in column chromatography. Common solvent systems include gradients of ethyl acetate in hexanes and methanol in dichloromethane.[1][2]
Q3: My N-phenyl benzimidazole is not very soluble in the elution solvent. How should I load it onto the column?
A3: If your compound has poor solubility in the mobile phase, you should use the "dry loading" technique. Dissolve your crude product in a suitable solvent (e.g., dichloromethane or acetone), add a small amount of silica gel (typically 2-3 times the weight of your crude product), and then remove the solvent under reduced pressure (e.g., using a rotary evaporator) until you have a free-flowing powder. This powder can then be carefully added to the top of your packed column.[6]
Q4: What causes the yellow/brown color in my fractions, and how can I remove it?
A4: The coloration is often due to oxidized impurities, which can arise from the starting materials (like o-phenylenediamine) or from the reaction itself. If these colored impurities co-elute with your product, you may need to perform a subsequent purification step. Dissolving the purified product in a suitable solvent and treating it with activated carbon, followed by filtration and recrystallization, can often remove the color.
Q5: Why is my compound coming off the column as a very broad band instead of a sharp one?
A5: Band broadening can be caused by several factors. The most common are: improper column packing (leading to channeling), loading the sample in too large a volume of solvent, or diffusion effects from running the column too slowly. Ensure your column is well-packed, load your sample in the minimum amount of solvent possible, and maintain an optimal flow rate.
Quantitative Data: TLC Conditions for Benzimidazoles
The selection of a mobile phase for column chromatography is best guided by preliminary TLC experiments. The following table provides examples of TLC conditions and corresponding Rf values for benzimidazole derivatives.
| Compound | Stationary Phase | Mobile Phase (v/v) | Rf Value |
| Benzimidazole | Silica Gel G | Benzene : Acetone (7:3) | 0.39[12] |
| o-Phenylenediamine (Reactant) | Silica Gel G | Benzene : Acetone (7:3) | 0.73[12] |
| Substituted Benzimidazole | Silica Gel | Ethyl Acetate : n-Hexane (1:9) | Not Specified[13] |
| Substituted Benzimidazole | Silica Gel | Ethyl Acetate : n-Hexane (3:5) | Not Specified[13] |
| Substituted Benzimidazole | Silica Gel | Ethyl Acetate : n-Hexane (1:1) | Not Specified[13] |
| 1-Naphthol | Silica Gel | Ethyl Acetate : Hexane (20:80) | 0.62[2] |
| Phenol | Silica Gel | Ethyl Acetate : Hexane (10:90) | 0.28[2] |
Note: Rf values are highly dependent on the specific substituents on the N-phenyl benzimidazole core and the exact experimental conditions.
Experimental Protocols
Protocol 1: Column Chromatography of N-Phenyl Benzimidazoles (Wet Loading)
This protocol outlines the general steps for purifying N-phenyl benzimidazoles using silica gel column chromatography with a wet loading technique.
-
Mobile Phase Selection:
-
Using TLC, identify a solvent system (e.g., ethyl acetate/hexane) that provides a good separation of your target compound from impurities and gives an Rf value of approximately 0.3-0.4.
-
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of a glass chromatography column.
-
Add a thin layer (approx. 1 cm) of sand.
-
Prepare a slurry of silica gel in your initial, least polar mobile phase.
-
Pour the slurry into the column. Gently tap the sides of the column to ensure even packing and to dislodge any air bubbles.
-
Allow the silica to settle, draining the excess solvent until the solvent level is just above the top of the silica. Do not let the column run dry.
-
Add another thin layer of sand on top of the silica bed to prevent disturbance during sample loading.[3]
-
-
Sample Loading:
-
Dissolve the crude N-phenyl benzimidazole product in a minimal amount of the mobile phase or a suitable solvent (like dichloromethane).
-
Carefully apply the dissolved sample to the top of the silica gel bed using a pipette.
-
Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level reaches the top of the sand layer.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column, taking care not to disturb the sand layer.
-
Begin collecting fractions as the mobile phase flows through the column.
-
If using a gradient, gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., from 5% ethyl acetate in hexane to 10%, 15%, etc.).[3]
-
-
Monitoring and Product Recovery:
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the fractions containing the pure N-phenyl benzimidazole.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified compound.
-
Visualizations
Caption: Workflow for N-Phenyl Benzimidazole Purification.
Caption: Troubleshooting Logic for Common Purification Issues.
References
- 1. agilent.com [agilent.com]
- 2. rsc.org [rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Purification [chem.rochester.edu]
- 6. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 7. gmpinsiders.com [gmpinsiders.com]
- 8. benchchem.com [benchchem.com]
- 9. Chromatography [chem.rochester.edu]
- 10. application.wiley-vch.de [application.wiley-vch.de]
- 11. community.wvu.edu [community.wvu.edu]
- 12. ijcrt.org [ijcrt.org]
- 13. apps.dtic.mil [apps.dtic.mil]
preventing N-alkylation side reactions during benzimidazole synthesis
Troubleshooting Guide & FAQs: Preventing N-Alkylation Side Reactions
This guide provides researchers, scientists, and drug development professionals with practical solutions to common issues encountered during benzimidazole synthesis, specifically focusing on the prevention of undesired N-alkylation side reactions.
Frequently Asked Questions (FAQs)
Q1: I am observing a mixture of N-alkylated and the desired C-substituted benzimidazole in my reaction. What is the primary cause of this?
A1: The benzimidazole ring possesses two nitrogen atoms, and the N-H proton is acidic (pKa ≈ 12.8). In the presence of a base, this proton can be removed to form a benzimidazolide anion. This anion is an ambident nucleophile, meaning the negative charge is delocalized across both nitrogen atoms. Consequently, alkylating agents can react at either nitrogen, leading to a mixture of N-alkylated regioisomers, which complicates purification and reduces the yield of the desired product.[1][2][3]
Q2: How do reaction conditions influence the regioselectivity of N-alkylation?
A2: Reaction conditions such as the choice of base, solvent, and temperature play a critical role in determining the ratio of N1 to N2 alkylated products.[4] Strong bases like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) often favor N1-alkylation.[4][5] In contrast, different conditions might favor the N2 isomer. The interplay between kinetic and thermodynamic control is crucial; N1-substituted products are often the thermodynamically more stable isomer.[4][5]
Q3: Can steric hindrance be used to control the site of alkylation?
A3: Yes, steric hindrance can significantly influence the regioselectivity of N-alkylation. Bulky substituents on the benzimidazole ring or the use of a bulky alkylating agent can favor alkylation at the less sterically hindered nitrogen atom.[2] For instance, a bulky group at the C-3 position of an indazole (a related heterocycle) has been shown to favor N1 alkylation.[5]
Q4: Are there any protecting group strategies to prevent N-alkylation altogether?
A4: Absolutely. Protecting the benzimidazole nitrogen is a common and effective strategy to prevent unwanted N-alkylation. A suitable protecting group can be introduced at the nitrogen position, allowing for selective modification at other parts of the molecule. The protecting group can then be removed under specific conditions. A notable example is the use of 2,2,2-trichloroethylchloroformate (Troc-Cl) to selectively protect the benzimidazole nitrogen in the presence of other nucleophilic groups like primary alcohols. This protection allows for subsequent reactions at the alcohol, followed by the clean removal of the Troc group under mild basic conditions.
Troubleshooting Common Issues
Problem 1: Low yield of the desired N1-alkylated benzimidazole and a high proportion of the N2-isomer.
| Potential Cause | Troubleshooting Suggestion |
| Suboptimal Base/Solvent System: The combination of base and solvent may favor the formation of the kinetic N2-product. | Switch to a base/solvent system known to favor the thermodynamic N1-product. A widely recommended system is sodium hydride (NaH) in anhydrous tetrahydrofuran (THF).[4][5] |
| Reaction Temperature: The reaction may be under kinetic control at the current temperature. | Increasing the reaction temperature can sometimes facilitate equilibration to the more thermodynamically stable N1-isomer.[4] However, this should be done cautiously as it can also lead to other side reactions. |
Problem 2: Formation of di-alkylated products or other side reactions.
| Potential Cause | Troubleshooting Suggestion |
| Excess of Alkylating Agent or Strong Base: Using a large excess of the alkylating agent or a very strong base can lead to multiple alkylations or other undesired reactions. | Carefully control the stoichiometry. Use approximately 1.1 to 1.2 equivalents of the alkylating agent and the base. |
| High Reaction Temperature: Elevated temperatures can sometimes promote side reactions. | If N1-selectivity is already good but side products are an issue, try running the reaction at a lower temperature for a longer period. For example, starting the reaction at 0 °C and then allowing it to slowly warm to room temperature.[4] |
Data on Reaction Conditions for Selective N-Alkylation
The choice of base and solvent is crucial for controlling regioselectivity. The following table summarizes conditions used for the N-alkylation of indazoles, which provides a good model for benzimidazoles, demonstrating the impact of these factors on the N1:N2 product ratio.
| Base | Solvent | Temperature (°C) | N1:N2 Ratio | Conversion (%) | Reference |
| K₂CO₃ | DMF | rt | 1.6 : 1 | 100 | [4] |
| Cs₂CO₃ | DMF | rt | 1.7 : 1 | 100 | [4] |
| K₂CO₃ | THF | rt | No Reaction | 0 | [4] |
| NaH | THF | 50 | >99 : 1 | 100 | [4] |
| NaH | DMSO | rt | 1.6 : 1 | 100 | [4] |
Data adapted from studies on indazole N-alkylation, which serves as a close analog for benzimidazole behavior.[4] As the table illustrates, the combination of NaH in THF provided excellent selectivity for the N1-isomer.[4]
Key Experimental Protocols
Protocol 1: Selective N1-Alkylation using Sodium Hydride
This protocol is adapted for the selective N1-alkylation of a substituted benzimidazole using an alkyl halide.
Materials:
-
Substituted 1H-benzimidazole (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)
-
Alkyl Halide (e.g., alkyl bromide, 1.2 eq)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of the substituted 1H-benzimidazole in anhydrous THF, add sodium hydride portion-wise at 0 °C under an inert atmosphere.
-
Allow the resulting suspension to stir at room temperature for 30 minutes to ensure complete deprotonation.
-
Add the corresponding alkyl halide to the mixture.
-
Allow the reaction to stir at room temperature, or gently heat to 50 °C if necessary.
-
Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, quench the reaction carefully by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired N1-alkylated benzimidazole.[5]
Visual Guides
Reaction Mechanism and Side Reaction
Caption: Competing N1 vs. N2 alkylation pathways after deprotonation.
Troubleshooting Workflow for N-Alkylation
Caption: A workflow for troubleshooting poor regioselectivity in N-alkylation.
References
- 1. Benzimidazole - Wikipedia [en.wikipedia.org]
- 2. Research Portal [ourarchive.otago.ac.nz]
- 3. reddit.com [reddit.com]
- 4. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up the Synthesis of 1-Phenyl-1H-benzoimidazole for Library Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaled-up synthesis of 1-Phenyl-1H-benzoimidazole for library production.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis and purification of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
Question: My reaction is resulting in a low yield or no desired product. What are the potential causes and how can I troubleshoot this?
Answer: Low yields in this compound synthesis can stem from several factors related to reagents, reaction conditions, and catalyst activity.
Potential Causes and Solutions:
-
Poor Quality of Starting Materials:
-
o-Phenylenediamine: This reagent is susceptible to oxidation, which can lead to colored impurities and reduced reactivity. Ensure you are using a high-purity grade and consider purification by recrystallization if necessary. Using o-phenylenediamine dihydrochloride can sometimes reduce colored impurities.[1]
-
Benzaldehyde/Benzoic Acid: Impurities in your aldehyde or carboxylic acid can interfere with the reaction. Use freshly distilled benzaldehyde or high-purity benzoic acid.
-
-
Suboptimal Reaction Conditions:
-
Temperature: The condensation reaction often requires elevated temperatures to proceed efficiently.[2][3] However, excessively high temperatures can lead to side reactions and degradation.[2][3] Optimization of the reaction temperature is crucial. For instance, some modern catalytic methods can be performed at room temperature.[4][5]
-
Reaction Time: Incomplete reactions are a common cause of low yields. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Some protocols may require several hours for completion.[2]
-
-
Inefficient Catalysis:
-
Catalyst Choice: The choice of catalyst significantly impacts the reaction outcome. While traditional methods may use strong acids, modern approaches employ a variety of catalysts, including Lewis acids (e.g., Er(OTf)₃), nanoparticles (e.g., ZnO, Au/TiO₂), and metal halides, which can offer higher yields under milder conditions.[4][6][7]
-
Catalyst Loading and Activity: Insufficient catalyst loading can lead to incomplete conversion. Conversely, high catalyst loading is not always economical for large-scale synthesis. For heterogeneous catalysts, ensure proper activation and dispersion in the reaction mixture. Catalyst deactivation can also be a factor in scaled-up reactions.
-
Issue 2: Formation of Significant Byproducts
Question: I am observing significant amounts of byproducts in my reaction mixture, particularly a species with a higher molecular weight. What is this byproduct and how can I minimize its formation?
Answer: A common byproduct in the synthesis of 2-substituted benzimidazoles from o-phenylenediamine and aldehydes is the 1,2-disubstituted benzimidazole.[6]
Cause and Mitigation Strategies:
-
Reaction Stoichiometry and Conditions: The formation of the 1,2-disubstituted byproduct is often favored when an excess of the aldehyde is used or under certain catalytic conditions.[6]
-
Control Stoichiometry: Carefully control the molar ratio of o-phenylenediamine to the aldehyde. Using a slight excess of the diamine can sometimes favor the formation of the desired monosubstituted product.[6]
-
Catalyst Selection: Certain catalysts exhibit higher selectivity for the formation of 2-substituted benzimidazoles. For example, the use of Er(OTf)₃ as a catalyst with electron-rich aldehydes can selectively yield the 1,2-disubstituted product, while its absence favors the mono-condensation product.[6]
-
Reaction Temperature: Lowering the reaction temperature may in some cases improve selectivity.
-
Issue 3: Difficulties in Product Purification
Question: I am struggling to purify the crude this compound. What are the common challenges and effective purification strategies for large-scale production?
Answer: Purification of benzimidazole derivatives can be challenging due to their physical properties.
Common Challenges and Purification Strategies:
-
Poor Solubility: this compound may have limited solubility in common organic solvents, making recrystallization difficult.
-
Solvent Screening: A thorough solvent screen is recommended to find a suitable recrystallization solvent or solvent system.
-
Precipitation: In some cases, the product can be precipitated from the reaction mixture by neutralization of the acid catalyst with a base, followed by filtration.[8]
-
-
Column Chromatography Issues:
-
Streaking/Tailing: The basic nature of the benzimidazole nitrogen can lead to strong interactions with the acidic silica gel, causing streaking or tailing of the product band on the column.
-
Solution: To mitigate this, add a small amount of a basic modifier, such as triethylamine (~0.5-1%), to the eluent. This will help to improve the peak shape and separation.
-
Alternative Stationary Phases: If issues persist, consider using a less acidic stationary phase like neutral alumina.
-
-
Removal of Colored Impurities: Oxidation of o-phenylenediamine can lead to colored impurities that are difficult to remove.
-
Decolorizing Carbon: Treatment of the crude product solution with activated charcoal (decolorizing carbon) before crystallization can effectively remove colored impurities.[9]
-
Potassium Permanganate Treatment: For stubborn discoloration, a treatment with a potassium permanganate solution followed by sodium bisulfite to quench the excess oxidant can be effective.[9]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing this compound on a larger scale?
A1: The most prevalent methods for the synthesis of 2-substituted benzimidazoles, which can be adapted for this compound, involve the condensation of an o-phenylenediamine with either a carboxylic acid (or its derivative) or an aldehyde.[2][7] For library production, one-pot syntheses using various catalysts are often preferred for their efficiency.[10][11] A direct synthesis of 1-aryl-1H-benzimidazoles can also be achieved from the photoreaction of azobenzenes.[12]
Q2: How does the choice of catalyst affect the synthesis of this compound?
A2: The catalyst plays a critical role in terms of reaction rate, yield, and selectivity. Traditional methods often require strong acids and high temperatures.[2] Modern, greener approaches utilize a range of catalysts that allow for milder reaction conditions and improved outcomes:
-
Nanoparticle Catalysts (e.g., ZnO, Au/TiO₂): These can offer high yields in shorter reaction times and are often recyclable, which is advantageous for large-scale production.[4][7]
-
Lewis Acids (e.g., Er(OTf)₃, Ce(NO₃)₃): These can effectively catalyze the condensation reaction, sometimes with high selectivity towards either mono- or di-substituted products depending on the reaction conditions.[5][6]
-
Metal Halides and Nitrates (e.g., CoCl₂, Bi(NO₃)₃): These are often cost-effective and can provide high yields.[5]
Q3: What are the key safety precautions to consider when scaling up this synthesis?
A3: When scaling up any chemical synthesis, a thorough safety review is essential. For the synthesis of this compound, specific considerations include:
-
Handling of o-phenylenediamine: This compound is toxic and a suspected mutagen. Handle with appropriate personal protective equipment (PPE), including gloves and respiratory protection, in a well-ventilated fume hood.
-
Exothermic Reactions: The initial condensation reaction can be exothermic, especially on a larger scale. Ensure adequate cooling and temperature control to prevent runaway reactions.
-
Solvent Hazards: Be aware of the flammability and toxicity of the solvents used. Ensure proper ventilation and grounding of equipment to prevent static discharge.
-
Pressure Build-up: If the reaction is conducted in a sealed vessel, be mindful of potential pressure build-up, especially at elevated temperatures.
Data Presentation
Table 1: Comparison of Catalysts for the Synthesis of 2-Aryl-Benzimidazoles from o-Phenylenediamine and Benzaldehyde
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| ZnO Nanoparticles | Ethanol | 70 | 15 min - 2 h | High | [4] |
| Au/TiO₂ | CHCl₃:MeOH (3:1) | 25 | 2 h | 100 | [7] |
| Er(OTf)₃ | Water | 80 | 15 min | 72 (1,2-disubstituted) | [6] |
| None (4:1 amine:aldehyde) | Water | 1 | 5 min | 92 (2-substituted) | [6] |
| Co(OH)₂ | Ethanol | Room Temp | 4-7 h | 82-98 | [5] |
| Bismuth Nitrate | Ethanol | Room Temp | - | High | [5] |
| p-TSOH | DMF | 80 | 2-3 h | High | [13] |
Experimental Protocols
Protocol 1: Gram-Scale Synthesis of 2-Phenyl-1H-benzoimidazole using ZnO Nanoparticles [4]
This protocol is adapted for a larger scale synthesis.
Materials:
-
o-Phenylenediamine (10.8 g, 100 mmol)
-
Benzaldehyde (10.6 g, 100 mmol)
-
ZnO Nanoparticles (0.16 g, 2 mmol, 2 mol%)
-
Ethanol (500 mL)
Procedure:
-
In a 1 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve o-phenylenediamine and benzaldehyde in ethanol.
-
Add the ZnO nanoparticles to the mixture.
-
Heat the reaction mixture to 70°C and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to recover the ZnO nanoparticle catalyst. The catalyst can be washed with ethanol, dried, and reused.
-
The filtrate containing the product is then concentrated under reduced pressure.
-
The crude product is washed repeatedly with an ethanol-water (1:1) mixture and then recrystallized from ethanol to yield pure 2-Phenyl-1H-benzoimidazole.
Protocol 2: Large-Scale Purification of Benzimidazole by Recrystallization [9]
This protocol is a general method for purifying crude benzimidazole.
Procedure:
-
Dissolve the crude benzimidazole in boiling water (approximately 13 mL per gram of crude product).
-
If the solution is colored, add a strong solution of potassium permanganate dropwise to the hot solution until the liquid becomes opaque due to the formation of manganese dioxide.
-
To the hot mixture, add solid sodium bisulfite portion-wise until the solution becomes clear.
-
Add decolorizing carbon (approximately 2% by weight of the crude product) and digest the mixture at boiling for 15 minutes.
-
Filter the hot solution rapidly through a pre-heated Büchner funnel to remove the decolorizing carbon and manganese salts.
-
Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystallization.
-
Collect the purified benzimidazole crystals by vacuum filtration, wash with a small amount of cold water, and dry.
Visualizations
Caption: A typical experimental workflow for the synthesis and purification of this compound.
Caption: A troubleshooting decision tree for addressing low product yield in this compound synthesis.
References
- 1. Benzimidazole synthesis [organic-chemistry.org]
- 2. connectjournals.com [connectjournals.com]
- 3. researchgate.net [researchgate.net]
- 4. Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 7. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles [mdpi.com]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benthamdirect.com [benthamdirect.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
refining reaction temperature for selective benzimidazole synthesis
Welcome to the technical support center for selective benzimidazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the critical role of reaction temperature in achieving desired product selectivity and yield.
Frequently Asked Questions (FAQs)
Q1: What is the typical temperature range for benzimidazole synthesis?
The optimal reaction temperature for benzimidazole synthesis is highly dependent on the chosen synthetic route, substrates, and catalytic system. Reactions can be performed at a wide range of temperatures, from room temperature (25°C) to high-temperature conditions (up to 400°C) in specialized equipment like autoclaves.[1][2][3] Many modern catalytic methods aim for milder conditions, often at ambient or slightly elevated temperatures, to improve selectivity and reduce energy consumption.[3]
Q2: How does reaction temperature influence the yield of benzimidazole synthesis?
Reaction temperature is a critical parameter that directly affects the reaction rate and, consequently, the product yield. Generally, increasing the temperature can lead to higher yields by providing the necessary activation energy for the reaction to proceed.[4] However, excessively high temperatures can lead to the decomposition of reactants or products, or the formation of unwanted byproducts, which can ultimately decrease the overall yield.[1]
Q3: Can temperature be used to control the selectivity between 2-substituted and 1,2-disubstituted benzimidazoles?
Yes, controlling the reaction temperature is a key strategy for achieving selectivity, particularly when reacting o-phenylenediamine with aldehydes. Lowering the reaction temperature can favor the formation of the 2-substituted benzimidazole.[5] For instance, one study demonstrated that conducting the reaction at 1°C in water selectively yielded the 2-substituted product.[5]
Q4: What are common side reactions related to temperature in benzimidazole synthesis?
Besides the formation of 1,2-disubstituted byproducts, high temperatures can promote oxidation of the o-phenylenediamine starting material, leading to colored impurities.[6] Decomposition of thermally sensitive starting materials or reagents is another potential side reaction. For example, formic acid, when used as a reactant, is known to decompose at higher temperatures.[1]
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step |
| Insufficient Reaction Temperature | Gradually increase the reaction temperature in increments of 10-20°C and monitor the reaction progress by TLC or LC-MS. Be cautious of potential side reactions at higher temperatures. |
| Reactant/Catalyst Decomposition | If using thermally sensitive substrates or catalysts, consider running the reaction at a lower temperature for a longer duration. Verify the thermal stability of your reagents. |
| Sub-optimal Catalyst Activity | The chosen catalyst may require a specific temperature range for optimal activity. Consult the literature for the recommended temperature for your catalytic system. Some catalysts, like certain cobalt complexes, are highly efficient at ambient temperatures.[3] |
Problem 2: Poor Selectivity (Formation of 1,2-disubstituted byproducts)
| Possible Cause | Troubleshooting Step |
| High Reaction Temperature | Lower the reaction temperature. This is a primary method to enhance selectivity for the 2-substituted product.[5] Consider temperatures as low as 0-5°C. |
| Catalyst Choice | The choice of catalyst can significantly influence selectivity. Some catalysts may inherently favor the formation of one isomer over another at specific temperatures. |
| Reaction Time | Prolonged reaction times, especially at elevated temperatures, can sometimes lead to the formation of the thermodynamically more stable 1,2-disubstituted product. Optimize the reaction time in conjunction with temperature. |
Problem 3: Formation of Colored Impurities
| Possible Cause | Troubleshooting Step |
| Oxidation of o-phenylenediamine | High reaction temperatures can accelerate the oxidation of the diamine starting material. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this. Using the dihydrochloride salt of o-phenylenediamine can also reduce the formation of colored impurities.[7] |
| Decomposition of Reagents/Solvent | Ensure that the chosen solvent and reagents are stable at the reaction temperature. Degradation can lead to colored byproducts. |
Quantitative Data on Temperature Effects
The following tables summarize the impact of reaction temperature on the yield of benzimidazole synthesis from various studies.
Table 1: Effect of Temperature on the Yield of 2-Phenyl-1H-benzo[d]imidazole
| Temperature (°C) | Reaction Time (h) | Yield (%) | Catalyst/Solvent | Reference |
| 250 | 4 | ~45 | Water | [1] |
| 300 | 4 | ~55 | Water | [1] |
| 350 | 4 | ~67 | Water | [1] |
| 400 | 4 | ~82 | Water | [1] |
Table 2: Influence of Temperature on 1,2-disubstituted Benzimidazole Synthesis
| Temperature (°C) | Reaction Time (min) | Yield (%) | Solvent | Reference |
| Room Temp | 120 | Low Conversion | Water | [4] |
| 60 | 120 | 59.6 | Water | [4] |
| 100 | 120 | 89.7 | Water | [4] |
Experimental Protocols
Protocol 1: Cobalt-Catalyzed Synthesis of 2-Substituted Benzimidazoles at Ambient Temperature
This protocol is adapted from a method for the efficient synthesis of 2-substituted benzimidazoles.[3]
Materials:
-
o-phenylenediamine (1.0 mmol)
-
Aldehyde (1.05 mmol)
-
Cobalt(II) acetylacetonate (Co(acac)₂, 0.01 mmol)
-
30% aqueous hydrogen peroxide (H₂O₂, 1.2 mmol)
Procedure:
-
In a 10 mL glass vial open to the air, combine the o-phenylenediamine, aldehyde, and Co(acac)₂.
-
Begin stirring the mixture at room temperature (25°C).
-
Add the 30% aqueous hydrogen peroxide dropwise to the stirring mixture. Safety Note: For larger-scale reactions, add the H₂O₂ slowly and monitor the reaction temperature.
-
Continue stirring at 25°C and monitor the reaction progress by TLC. Reaction times typically range from 15 minutes to 1.5 hours.
-
Upon completion, the product can be purified by flash column chromatography.
Protocol 2: High-Temperature Synthesis of 2-Phenylbenzimidazole in Water
This protocol is based on a method utilizing high-temperature water as both a solvent and a catalyst.[1]
Materials:
-
1,2-phenylenediamine
-
Benzoic acid
-
High-pressure mini autoclave
Procedure:
-
The reactants are loaded into a stainless-steel autoclave.
-
The autoclave is sealed and heated to the desired temperature (e.g., 350-400°C) using a heating jacket. The pressure will increase with temperature.
-
The reaction is held at the set temperature for a specified time (e.g., 4 hours).
-
After the reaction, the autoclave is rapidly cooled using a cooling coil.
-
The product is washed from the vessel with a suitable solvent (e.g., methanol), and the solvent is removed under vacuum.
-
The crude product can be purified by recrystallization.
Visualizations
Caption: General experimental workflow for benzimidazole synthesis.
Caption: Logical relationship for temperature troubleshooting in benzimidazole synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Benzimidazole synthesis [organic-chemistry.org]
Technical Support Center: Interpreting NMR Spectra of Substituted Benzimidazoles
Welcome to the technical support center for the NMR analysis of substituted benzimidazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the interpretation of their NMR spectra.
Frequently Asked Questions (FAQs)
Q1: Why is the N-H proton of my benzimidazole so far downfield and broad in the ¹H NMR spectrum?
A1: The N-H proton in a benzimidazole ring is typically observed as a broad singlet in the downfield region of the spectrum, often between 12.0 and 13.6 ppm, especially in deuterated dimethyl sulfoxide (DMSO-d₆).[1] This significant downfield shift is due to a combination of factors, including the diamagnetic anisotropy of the aromatic system and intermolecular hydrogen bonding with the solvent.[1] The broadness of the signal is often a result of quadrupole broadening from the adjacent nitrogen atom and chemical exchange processes.[1]
Q2: I am not seeing the N-H proton signal in my ¹H NMR spectrum. What could be the reason?
A2: The absence of the N-H proton signal can be due to a few factors:
-
Solvent Exchange: If you are using a protic deuterated solvent like D₂O or CD₃OD, the acidic N-H proton can exchange with deuterium, causing the signal to diminish or disappear completely.
-
Rapid Tautomerism: In some nonpolar solvents, rapid exchange between the two tautomeric forms can lead to significant broadening, making the peak difficult to distinguish from the baseline.
-
Sample Concentration: In very dilute samples, the N-H signal may be too weak to be observed clearly.
Q3: How does the substitution pattern on the benzene ring affect the chemical shifts of the aromatic protons?
A3: The electronic nature of the substituents on the benzene ring significantly influences the chemical shifts of the aromatic protons.
-
Electron-donating groups (EDGs) such as -OCH₃, -CH₃, and -NH₂ increase the electron density on the aromatic ring, causing the signals of nearby protons to shift upfield (to a lower ppm value).[1]
-
Electron-withdrawing groups (EWGs) like -NO₂, -CN, and -C(O)R decrease the electron density on the ring, leading to a downfield shift (to a higher ppm value) of the aromatic proton signals.[1]
Q4: What is tautomerism in benzimidazoles and how does it affect the NMR spectrum?
A4: Tautomerism in N-unsubstituted benzimidazoles involves the migration of the proton between the two nitrogen atoms of the imidazole ring. This creates a dynamic equilibrium between two isomeric forms.[2][3] The effect on the NMR spectrum depends on the rate of this exchange:
-
Fast Exchange: If the exchange is rapid on the NMR timescale, you will observe an averaged spectrum. For example, in a symmetrically substituted benzimidazole, pairs of carbons (C4/C7 and C5/C6) and their attached protons become chemically equivalent, leading to a simpler spectrum with fewer signals.[4][5]
-
Slow Exchange: In certain solvents, like DMSO-d₆, or at lower temperatures, the exchange can be slowed down.[4][6][7] This "blocked tautomerism" results in a more complex spectrum where each proton and carbon in the two tautomers gives a distinct signal.[4][8]
Q5: Why do I see a different number of signals in the ¹³C NMR spectrum of my benzimidazole in different solvents?
A5: This is most likely due to the effect of the solvent on the tautomeric equilibrium. In a nonpolar solvent like CDCl₃, the tautomeric exchange is often fast, resulting in a spectrum with a reduced number of signals due to averaging.[7][9] In a polar aprotic solvent like DMSO-d₆, the exchange is slower, allowing for the observation of separate signals for each carbon in the asymmetric tautomer.[4][10] For instance, a 2-methylbenzimidazole may show only four signals for the benzimidazole core in CDCl₃, but seven signals in DMSO-d₆.[10]
Troubleshooting Guides
Problem 1: Broad and Poorly Resolved Peaks in the Aromatic Region
Symptoms: The signals for the aromatic protons are not sharp, and the coupling patterns are difficult to discern.
Possible Causes and Solutions:
-
Poor Shimming: The magnetic field homogeneity may not be optimized.
-
Solution: Re-shim the spectrometer.
-
-
Sample Insolubility: The compound may not be fully dissolved in the NMR solvent.
-
Solution: Try a different deuterated solvent in which your compound is more soluble. You can also try gently warming the sample or using a vortex mixer to aid dissolution. Filtering the sample before transferring it to the NMR tube can remove particulate matter that affects shimming.[1]
-
-
High Concentration: Overly concentrated samples can lead to increased viscosity and peak broadening.[11]
-
Solution: Prepare a more dilute sample.
-
-
Paramagnetic Impurities: The presence of even trace amounts of paramagnetic ions can cause significant line broadening.
-
Solution: Purify your sample further. Techniques like passing the sample through a small plug of silica gel or celite can sometimes help.
-
Problem 2: Difficulty in Assigning Aromatic Protons in a Disubstituted Benzimidazole
Symptoms: You have multiple signals in the aromatic region and are unsure which proton corresponds to which signal.
Troubleshooting Steps:
-
Analyze Coupling Constants (J-values):
-
Ortho-coupling (³J) between adjacent protons is typically in the range of 7-9 Hz.
-
Meta-coupling (⁴J) between protons separated by two bonds is smaller, around 2-3 Hz.
-
Para-coupling (⁵J) is usually very small or not observed.[1] By analyzing the splitting patterns, you can determine the relative positions of the protons.
-
-
Consider Substituent Effects:
-
Identify whether your substituents are electron-donating or electron-withdrawing.
-
Protons ortho and para to an electron-donating group will be shifted upfield.
-
Protons ortho and para to an electron-withdrawing group will be shifted downfield.
-
-
Utilize 2D NMR Techniques:
-
COSY (Correlation Spectroscopy): This experiment shows correlations between coupled protons, helping you trace the connectivity within a spin system.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This can show through-space correlations between protons that are close to each other, which is useful for confirming assignments, especially with substituents.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is extremely useful for assigning quaternary carbons and confirming the overall structure.
-
Data Presentation
Table 1: Typical ¹H NMR Chemical Shift Ranges for Substituted Benzimidazoles in DMSO-d₆
| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Notes |
| N-H | 12.0 - 13.6 | Broad Singlet (br s) | Highly dependent on solvent and concentration; exchangeable with D₂O.[1] |
| Aromatic (H-4, H-5, H-6, H-7) | 7.0 - 8.3 | Multiplet (m) | Exact shifts and splitting patterns depend on the substitution.[1] |
| C2-H | ~ 8.2 | Singlet (s) | Only present if the C2 position is unsubstituted.[1] |
| Protons on Alkyl Substituents | 0.8 - 4.0 | Varies | Generally in the upfield region. |
Table 2: Exemplary ¹³C NMR Chemical Shifts (δ, ppm) for Benzimidazole and a 2-Substituted Derivative in DMSO-d₆
| Carbon | Benzimidazole (fast tautomerism) | 2-Methylbenzimidazole (slow tautomerism) |
| C2 | ~141.6 | ~151.1 |
| C4 / C7 | ~115.1 | C4: ~118.5, C7: ~110.9 |
| C5 / C6 | ~121.7 | C5: ~121.9, C6: ~121.1 |
| C3a / C7a | ~138.5 | C3a: ~143.1, C7a: ~134.6 |
Note: Chemical shifts are approximate and can vary based on the specific compound and experimental conditions.
Experimental Protocols
Protocol 1: Standard Sample Preparation for ¹H and ¹³C NMR
Materials:
-
Substituted benzimidazole (5-25 mg for ¹H, 20-50 mg for ¹³C)
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
5 mm NMR tube and cap
-
Small vial
-
Pasteur pipette and bulb
-
Small piece of cotton or glass wool
Procedure:
-
Weighing: Accurately weigh the benzimidazole sample into a clean, dry vial.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[1] For benzimidazoles, DMSO-d₆ is often a good choice as it dissolves many derivatives and allows for the observation of the N-H proton.[1]
-
Mixing: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If necessary, the sample can be gently warmed.
-
Filtration and Transfer: Place a small plug of cotton or glass wool into a Pasteur pipette. Transfer the solution from the vial through the pipette into the NMR tube. This will filter out any particulate matter.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
-
Cleaning: Before inserting the tube into the spectrometer, wipe the outside with a lint-free tissue (e.g., Kimwipe) dampened with isopropanol or acetone to remove any dust or fingerprints.
Protocol 2: D₂O Exchange for Identification of N-H Protons
Procedure:
-
Acquire Initial Spectrum: Obtain a standard ¹H NMR spectrum of your benzimidazole sample.
-
Add D₂O: Remove the NMR tube from the spectrometer. Add 1-2 drops of deuterium oxide (D₂O) to the sample.
-
Mix: Recap the tube and shake it vigorously for about 30 seconds to facilitate the exchange of the acidic N-H proton with deuterium.
-
Re-acquire Spectrum: Place the tube back into the spectrometer and acquire another ¹H NMR spectrum.
-
Analysis: Compare the two spectra. The signal corresponding to the N-H proton should have disappeared or significantly decreased in intensity in the second spectrum.[11]
Visualizations
Logical Workflow for Troubleshooting NMR Spectra
Caption: A flowchart outlining the logical steps for troubleshooting a poorly resolved NMR spectrum of a substituted benzimidazole.
Tautomerism in Substituted Benzimidazoles
Caption: Diagram illustrating the tautomeric equilibrium in N-unsubstituted benzimidazoles due to proton transfer between the two nitrogen atoms. (Note: The image source in the DOT script is a placeholder and would need to be replaced with actual images of the tautomeric structures for rendering.)
Effect of Solvent on Tautomeric Equilibrium
Caption: The influence of solvent polarity on the rate of tautomeric exchange and the resulting NMR spectrum of a benzimidazole.
References
- 1. benchchem.com [benchchem.com]
- 2. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NMR investigation of hydrogen bonding and 1,3-tautomerism in 2-(2-hydroxy-5-substituted-aryl) benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BJOC - An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism [beilstein-journals.org]
- 5. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. beilstein-journals.org [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Troubleshooting [chem.rochester.edu]
Validation & Comparative
comparative analysis of 1-Phenyl-1H-benzoimidazole synthesis methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of three distinct methodologies for the synthesis of 1-Phenyl-1H-benzoimidazole, a crucial scaffold in medicinal chemistry. The comparison focuses on key performance indicators, supported by detailed experimental protocols and quantitative data to aid in the selection of the most suitable method for specific research and development needs.
At a Glance: Comparison of Synthesis Methods
| Method | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Time | Yield (%) |
| Ullmann Condensation | Benzimidazole, Iodobenzene | CuI / 4,7-dimethoxy-1,10-phenanthroline | DMF | 110 | 24 h | High (specific yield for this compound not stated, but the method is reported as high-yielding for N-arylation of imidazoles and benzimidazoles)[1][2] |
| Transition-Metal-Free Synthesis | N-(2-iodophenyl)benzamidine | K₂CO₃ | Water | 100 | 30 h | 80 |
| One-Pot Reductive Cyclocondensation | 2-Nitroaniline, Benzaldehyde | Zn powder / NaHSO₃ | Water | 100 | 30 min | High (yields for analogous compounds are reported to be in the range of 85-95%) |
In-Depth Analysis of Synthesis Protocols
This section details the experimental procedures for each of the three synthesis methods, providing a clear and reproducible guide for laboratory application.
Ullmann Condensation
The Ullmann condensation is a classic and robust method for the formation of carbon-nitrogen bonds, relying on a copper catalyst to couple an aryl halide with a nitrogen-containing compound. Modern protocols often employ ligands to improve reaction efficiency and mildness of conditions.[1][2]
Experimental Protocol:
An oven-dried Schlenk tube is charged with CuI (5 mol%), 4,7-dimethoxy-1,10-phenanthroline (10 mol%), and Cs₂CO₃ (2.0 equiv.). The tube is evacuated and backfilled with argon. Benzimidazole (1.0 equiv.) and iodobenzene (1.2 equiv.) are then added, followed by anhydrous DMF. The reaction mixture is stirred at 110 °C for 24 hours. After cooling to room temperature, the reaction is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.
Transition-Metal-Free Synthesis
This environmentally friendly approach avoids the use of transition metals, instead employing a strong base to promote the intramolecular N-arylation of an amidine precursor. This method offers the advantage of avoiding potential metal contamination in the final product.
Experimental Protocol:
A Schlenk tube equipped with a magnetic stir bar is charged with N-(2-iodophenyl)benzamidine (1.0 equiv.) and K₂CO₃ (2.0 equiv.). Water is added, and the tube is sealed. The reaction mixture is then vigorously stirred in a pre-heated oil bath at 100 °C for 30 hours. After cooling to room temperature, the reaction mixture is quenched with water and extracted with ethyl acetate. The combined organic layers are dried over anhydrous Na₂SO₄ and concentrated under reduced pressure. The crude product is purified by flash chromatography on silica gel to yield this compound.
One-Pot Reductive Cyclocondensation
This efficient one-pot method starts from readily available starting materials, 2-nitroaniline and benzaldehyde. The reaction proceeds via an in-situ reduction of the nitro group to an amine, followed by condensation with the aldehyde and subsequent cyclization to form the benzimidazole ring.
Experimental Protocol:
In a round-bottom flask, 2-nitroaniline (1.0 equiv.), Zn powder (3.0 equiv.), and NaHSO₃ (6.0 equiv.) are stirred in water at room temperature for 10 minutes. Benzaldehyde (1.0 equiv.) is then added, and the mixture is stirred at 100 °C for 30 minutes. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is filtered to remove the metallic zinc. The filtrate is then extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography over basic alumina to give this compound.
References
Validating the Molecular Architecture of 1-Phenyl-1H-benzoimidazole: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods
For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a critical cornerstone of chemical research. The precise arrangement of atoms dictates a compound's physical, chemical, and biological properties. This guide provides a comprehensive comparison of X-ray crystallography with other widely used analytical techniques for the structural validation of 1-Phenyl-1H-benzoimidazole, a key heterocyclic building block in medicinal chemistry and materials science.[1]
While a definitive crystal structure for this compound is not publicly available, the principles and power of X-ray crystallography can be effectively illustrated through the analysis of closely related compounds, such as 1,2-diphenyl-1H-benzimidazole.[2][3][4][5] This guide will leverage such data to provide a thorough comparison with spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), for which data on this compound and its isomers are available.
Comparative Analysis of Structural Validation Techniques
The structural elucidation of a novel or synthesized compound is a multi-faceted process. While each analytical technique provides valuable information, they are often used in a complementary fashion to build a complete and validated structural picture.
}
The following table summarizes the key data obtained from each technique for the structural validation of this compound.
| Analytical Technique | Information Provided | Data for this compound or Analogs |
| Single-Crystal X-ray Diffraction | Unambiguous 3D molecular structure, bond lengths, bond angles, torsion angles, crystal packing, and absolute stereochemistry.[6] | For the analog 1,2-diphenyl-1H-benzimidazole, the benzimidazole unit is nearly planar, with specific dihedral angles between the phenyl rings and the benzimidazole core.[2][4][5] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Information about the chemical environment of magnetically active nuclei (e.g., ¹H, ¹³C), providing insights into the molecular connectivity and the number of unique atoms.[7] | ¹H and ¹³C NMR data are available for N-phenyl-1H-benzimidazole and 2-phenyl-1H-benzimidazole, showing characteristic chemical shifts for the aromatic protons and carbons.[8][9][10] |
| Mass Spectrometry (MS) | The mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and elemental composition.[11] | High-resolution mass spectrometry (HRMS) for an isomer, 2-phenyl-1H-benzimidazole, found the [M+H]⁺ ion at m/z 195.0916, confirming the molecular formula C₁₃H₁₀N₂.[9] |
}
Experimental Protocols
Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction stands as the gold standard for determining the absolute structure of a crystalline solid.[1] It provides a precise three-dimensional map of the electron density within a molecule, allowing for the accurate measurement of atomic positions, bond lengths, and bond angles.
Methodology:
-
Crystal Growth: High-quality single crystals of the compound are grown. This is often the most challenging step and can be achieved through various methods such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100-123 K) to minimize thermal vibrations.[2][4] It is then irradiated with a monochromatic X-ray beam (e.g., from a Mo or Cu source).[12] As the crystal is rotated, a series of diffraction patterns are collected by a detector.[12]
-
Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using direct methods or Patterson methods. This initial model is then refined against the experimental data to yield the final, highly accurate molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.[13]
Methodology:
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[7][14] A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
-
Data Acquisition: The NMR tube is placed in the strong magnetic field of the NMR spectrometer. The sample is irradiated with radiofrequency pulses, and the resulting signals from the ¹H and ¹³C nuclei are detected.
-
¹H NMR: This experiment provides information on the number of different types of protons, their chemical environment (chemical shift), their proximity to other protons (spin-spin coupling), and the relative number of protons of each type (integration).
-
¹³C NMR: This experiment reveals the number of unique carbon atoms in the molecule and their chemical environment. Spectra are typically recorded with broadband proton decoupling to simplify the spectrum to a series of single peaks, one for each unique carbon atom.[13]
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.[15] It is highly sensitive and provides the molecular weight and elemental formula of a compound.
Methodology:
-
Sample Introduction and Ionization: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized and ionized. Common ionization techniques for small molecules include Electron Ionization (EI) and Electrospray Ionization (ESI).[16]
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum. The peak with the highest m/z often corresponds to the molecular ion (M⁺) or a protonated molecule ([M+H]⁺), from which the molecular weight can be determined. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the elemental composition.
Conclusion
The structural validation of this compound, like any other chemical entity in a research and development pipeline, relies on the synergistic use of multiple analytical techniques. Mass spectrometry provides the foundational confirmation of the molecular formula. NMR spectroscopy then elucidates the connectivity of the atoms, confirming the core structure and the placement of the phenyl group. Finally, single-crystal X-ray diffraction, when obtainable, offers the ultimate and unambiguous proof of the three-dimensional structure, revealing precise geometric details that are unattainable by other methods. For researchers in drug development and materials science, a comprehensive understanding and application of these techniques are paramount for ensuring the integrity of their scientific findings and the success of their research endeavors.
References
- 1. eas.org [eas.org]
- 2. 1,2-Diphenyl-1H-benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. 1,2-Diphenyl-1H-benzimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rigaku.com [rigaku.com]
- 7. chem.latech.edu [chem.latech.edu]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. spectrabase.com [spectrabase.com]
- 11. 12.1 Mass Spectrometry of Small Molecules: Magnetic-Sector Instruments - Organic Chemistry | OpenStax [openstax.org]
- 12. Single-Crystal X-Ray Diffraction (SC-XRD) - Universität Ulm [uni-ulm.de]
- 13. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 1-Phenyl-1H-benzoimidazole and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold, a heterocyclic aromatic compound, is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active agents. The introduction of a phenyl group at the 1-position of the benzimidazole ring gives rise to 1-Phenyl-1H-benzoimidazole, a parent structure for a diverse range of analogs with significant biological activities. This guide provides a comparative overview of the anticancer, anticonvulsant, and antimicrobial properties of this compound and its derivatives, supported by experimental data and detailed protocols to aid in ongoing research and drug development efforts.
Anticancer Activity
Benzimidazole derivatives have demonstrated considerable potential as anticancer agents, often exerting their effects through mechanisms such as the inhibition of tubulin polymerization, kinase signaling, or DNA interaction.[1] The cytotoxic effects of these compounds are typically evaluated against a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key quantitative measure of potency.
Quantitative Data: In Vitro Cytotoxicity of Benzimidazole Analogs
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 1-(2-Methylbenzyl)-3-(4-methylbenzyl)-1H-benzo[d]imidazol-3-ium chloride | HepG2 (Liver) | 25.14 | [2] |
| 1-(2-Methylbenzyl)-3-(4-methylbenzyl)-1H-benzo[d]imidazol-3-ium chloride | MCF-7 (Breast) | 22.41 | [2] |
| 1-(2-Methylbenzyl)-3-(4-methylbenzyl)-1H-benzo[d]imidazol-3-ium chloride | DLD-1 (Colon) | 41.97 | [2] |
| (2E)-1-(1-(3-morpholinopropyl)-1H-benzimidazol-2-yl)-3-phenyl-2-propen-1-one | OVCAR-3 (Ovarian) | <10.34 | [3] |
| 2-Aryl-benzimidazole derivative (Compound 11i) | A-549 (Lung) | 1.48 | [3] |
| 2-Aryl-benzimidazole derivative (Compound 11p) | A-549 (Lung) | 1.92 | [3] |
| Benzimidazole-triazole hybrid (5a) | HepG-2 (Liver) | 3.87 - 8.34 | [4] |
| Benzimidazole-triazole hybrid (6g) | HCT-116 (Colon) | 3.34 - 10.92 | [4] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
96-well microplates
-
Human cancer cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (benzimidazole derivatives)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Anticonvulsant Activity
Several benzimidazole derivatives have been investigated for their potential to manage epileptic seizures.[5][6] Preclinical screening of anticonvulsant activity is commonly performed using rodent models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. These models help to identify compounds effective against generalized tonic-clonic and myoclonic seizures, respectively.
Quantitative Data: Anticonvulsant Activity of Benzimidazole Analogs
| Compound | Test Model | Animal | ED50 (mg/kg) | Reference |
| 2-[(1-(4-chlorophenyl)ethylidine)hydrazine]-N-phenyl-1H-benzo[d]imidazole-1-carbothioamide | MES | Rat | >100 | [5][6] |
| 2-[(1-(4-methoxyphenyl)ethylidine)hydrazine]-N-phenyl-1H-benzo[d]imidazole-1-carbothioamide | MES | Rat | 60 | [5][6] |
| 2-[(1-(4-hydroxyphenyl)ethylidine)hydrazine]-N-phenyl-1H-benzo[d]imidazole-1-carbothioamide | MES | Rat | 60 | [5][6] |
| 2-[(1-(4-nitrophenyl)ethylidine)hydrazine]-N-phenyl-1H-benzo[d]imidazole-1-carbothioamide | scPTZ | Rat | >100 | [5][6] |
| 2-[(1-phenylethylidine)hydrazine]-N-phenyl-1H-benzo[d]imidazole-1-carbothioamide | scPTZ | Rat | >100 | [5][6] |
Experimental Protocols for Anticonvulsant Screening
1. Maximal Electroshock (MES) Seizure Test:
This test is a model for generalized tonic-clonic seizures.
-
Animals: Male albino rats (150-200 g).
-
Apparatus: An electroconvulsiometer with ear clip electrodes.
-
Procedure:
-
Administer the test compound orally or intraperitoneally at various doses.
-
After a predetermined time (e.g., 30-60 minutes), deliver an electrical stimulus (150 mA, 60 Hz) for 0.2 seconds via the ear clip electrodes.
-
Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
The absence of the tonic hindlimb extension is considered a protective effect.
-
The ED50 is calculated as the dose that protects 50% of the animals from the tonic hindlimb extension.
-
2. Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test:
This test is a model for myoclonic and absence seizures.
-
Animals: Male albino rats (150-200 g).
-
Chemical: Pentylenetetrazole (PTZ) solution.
-
Procedure:
-
Administer the test compound orally or intraperitoneally at various doses.
-
After a predetermined time, inject a convulsive dose of PTZ (e.g., 85 mg/kg) subcutaneously.
-
Place each animal in an individual observation chamber and observe for 30 minutes.
-
Record the latency to the first seizure and the severity of the seizure.
-
Protection is defined as the absence of clonic seizures for the 30-minute observation period.
-
The ED50 is calculated as the dose that protects 50% of the animals from clonic seizures.
-
Antimicrobial Activity
The benzimidazole moiety is present in several clinically used antimicrobial agents. Derivatives of this compound have been synthesized and evaluated for their activity against a range of pathogenic bacteria and fungi.[7][8] The minimum inhibitory concentration (MIC) is the primary quantitative measure, representing the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Quantitative Data: Antimicrobial Activity of Benzimidazole Analogs
| Compound | Microorganism | MIC (µg/mL) | Reference |
| N-((1H-benzimidazol-1-yl) methyl)-4-(1-phenyl-5-(4-(trifluoromethyl) phenyl)-4,5-dihydro-1H-pyrazol-3-yl) benzenamine | Aspergillus fumigatus | 7.81 | [7] |
| N-((1H-benzimidazol-1-yl) methyl)-4-(1-phenyl-5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl) benzenamine | Aspergillus fumigatus | 7.81 | [7] |
| N-Heptyl-2-(4-methoxyphenyl)-1H-benzimidazole (2g) | Staphylococcus aureus | 4 | [8][9] |
| N-Heptyl-2-(4-methoxyphenyl)-1H-benzimidazole (2g) | Methicillin-resistant S. aureus (MRSA) | 4 | [8][9] |
| N-Heptyl-2-(4-methoxyphenyl)-1H-benzimidazole (2g) | Streptococcus faecalis | 8 | [8][9] |
| N-Ethyl-2-phenyl-1H-benzimidazole (1b) | Candida albicans | 64 | [8][9] |
| N-Propyl-2-phenyl-1H-benzimidazole (1c) | Candida albicans | 64 | [8][9] |
| N-Pentyl-2-(4-methoxyphenyl)-1H-benzimidazole (2e) | Candida albicans | 64 | [8][9] |
Note: Data for the parent compound this compound is not consistently reported across the reviewed literature. The presented data showcases the activity of various N-substituted and C2-substituted analogs.
Experimental Protocol: Agar Well Diffusion Method
This method is used to determine the antimicrobial activity of a substance.
Materials:
-
Sterile Petri dishes
-
Muller-Hinton Agar (MHA)
-
Bacterial or fungal cultures
-
Sterile cork borer (6-8 mm diameter)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Negative control (solvent)
-
Incubator
Procedure:
-
Prepare Agar Plates: Pour molten MHA into sterile Petri dishes and allow it to solidify.
-
Inoculate Plates: Spread a standardized inoculum of the test microorganism evenly over the surface of the agar plate to create a lawn.
-
Create Wells: Use a sterile cork borer to create uniform wells in the agar.
-
Add Test Compounds: Add a fixed volume (e.g., 100 µL) of the test compound solution, positive control, and negative control into separate wells.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.
-
Measure Zone of Inhibition: After incubation, measure the diameter of the clear zone around each well where microbial growth has been inhibited. A larger zone of inhibition indicates greater antimicrobial activity.
Conclusion
The this compound scaffold serves as a versatile platform for the development of novel therapeutic agents with a broad spectrum of biological activities. The presented data highlights the potential of its analogs as anticancer, anticonvulsant, and antimicrobial compounds. Further structure-activity relationship (SAR) studies are warranted to optimize the potency and selectivity of these derivatives. The detailed experimental protocols and workflows provided in this guide offer a practical framework for researchers to evaluate new analogs and contribute to the discovery of next-generation therapeutics based on the benzimidazole core.
References
- 1. benchchem.com [benchchem.com]
- 2. Impact of a benzimidazole salt on gene expression, cytotoxicity, and apoptotic processes in HepG2 cell line - Journal of King Saud University - Science [jksus.org]
- 3. nveo.org [nveo.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Anticonvulsant evaluation of some newer benzimidazole derivatives: design and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ptfarm.pl [ptfarm.pl]
- 7. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Guide to DFT Computational Studies of 1-Phenyl-1H-benzoimidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The following guide provides a comparative analysis of Density Functional Theory (DFT) computational studies on 1-Phenyl-1H-benzoimidazole derivatives and related structures. This document summarizes key quantitative data from recent research, outlines the computational methodologies employed, and visualizes the typical workflow and conceptual relationships inherent in such studies. This guide is intended to offer a comprehensive overview for researchers, scientists, and professionals in drug development, facilitating a deeper understanding of the molecular properties and potential applications of these compounds.
Data Presentation: A Comparative Analysis of Calculated Molecular Properties
The electronic and reactivity properties of benzimidazole derivatives are crucial in determining their potential applications, from nonlinear optics (NLO) to medicinal chemistry. DFT calculations provide valuable insights into these properties. Below is a comparative summary of data from representative studies on various benzimidazole derivatives.
| Derivative Investigated | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Electron Donating Power (ω-) (eV) | Electron Accepting Power (ω+) (eV) | Dipole Moment (Debye) | Computational Method | Reference |
| 1-benzyl-2-phenyl-1H-benzimidazole (A1) | - | - | - | 4.71 | 1.18 | - | B3LYP/6-31G | [1][2] |
| Derivative A2 | - | - | - | 5.675 | 1.766 | - | B3LYP/6-31G | [1][2] |
| Derivative A3 | - | - | - | 4.785 | 1.210 | - | B3LYP/6-31G | [1][2] |
| Derivative A4 | - | - | - | 8.13 | 3.60 | - | B3LYP/6-31G | [1][2] |
| Derivative A5 | - | - | - | 9.284 | 4.744 | - | B3LYP/6-31G** | [1][2] |
| 1H-benzimidazole-2-carboxylic acid monohydrate | - | - | - | - | - | - | B3LYP/6-311++G(d,p) | [3] |
| 2-(4-methoxynaphthalen-1-yl)-1H-benzo[d]imidazole | - | - | - | - | - | - | M062X/6-311+g(d) | [4] |
| 1,2-disubstituted benzimidazole derivatives | - | - | - | - | - | - | ab initio | [5] |
Note: A direct comparison of HOMO/LUMO values across different studies can be challenging due to variations in computational methods. The table highlights the range of properties and the methods used.
Experimental and Computational Protocols
The accuracy and reliability of DFT studies are highly dependent on the chosen computational methodology. The following section details the typical protocols employed in the analysis of this compound derivatives.
General Computational Workflow
A typical DFT study on benzimidazole derivatives follows a structured workflow, from initial structure preparation to the analysis of calculated properties.
References
A Comparative Guide to the Structure-Activity Relationship of 1-Phenyl-1H-benzoimidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 1-Phenyl-1H-benzoimidazole scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of its derivatives, focusing on their anticancer and antimicrobial potential. The information presented is supported by experimental data from various studies, offering a valuable resource for the rational design of new, potent therapeutic agents.
Anticancer Activity: Targeting Key Signaling Pathways
Derivatives of this compound have emerged as promising anticancer agents, primarily by inhibiting key protein kinases involved in tumor growth and proliferation, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Platelet-Derived Growth Factor Receptor (PDGFR).
Structure-Activity Relationship (SAR) Insights
Systematic studies have revealed critical insights into the SAR of these compounds as kinase inhibitors.[1][2] Substitutions on both the phenyl and benzimidazole rings play a crucial role in determining their potency and selectivity.
For instance, in the context of PDGFR inhibition, a systematic study of substituted 1-phenylbenzimidazoles revealed that while substituents at the 4'- and 3'-positions of the phenyl ring are tolerated, they do not significantly enhance activity. Conversely, substituents at the 2'-position were found to abolish it. On the benzimidazole core, substitutions at the 2-, 4-, and 7-positions also led to a loss of activity, with the exception of a 4-OH group. Notably, most modifications at the 5- and 6-positions either maintained or increased the inhibitory activity. Specifically, analogues with 5-OH, 5-OMe, 5-COMe, and 5-CO2Me were over 10 times more potent than the unsubstituted 1-phenylbenzimidazole. The 5-OMe derivative was identified as the most potent inhibitor and exhibited the highest selectivity (50-fold) between PDGFR and FGFR.
Furthermore, some 2-aryl benzimidazole derivatives have been identified as multi-target inhibitors of EGFR, VEGFR-2, and PDGFR. This multi-targeted approach is a promising strategy in cancer therapy to overcome drug resistance.
Comparative Efficacy of this compound Derivatives
The following table summarizes the in vitro anticancer activity of selected this compound derivatives against various cancer cell lines.
| Compound ID | R1 (Phenyl Ring) | R2 (Benzimidazole Ring) | Cancer Cell Line | IC50 (µM) | Reference |
| 5a | 4-OH | H | HepG-2 | ~2 | [3] |
| 5e | 4-OCH3 | H | HepG-2 | ~2 | [3] |
| 11a | 4-OCH3 | 5-(4-methylpiperazin-1-yl) | Various | 0.16 - 3.6 | [4] |
| 12a | 3,4-(OCH3)2 | 5-(4-methylpiperazin-1-yl) | Various | 0.16 - 3.6 | [4] |
| 12b | 3,4,5-(OCH3)3 | 5-(4-methylpiperazin-1-yl) | Various | 0.16 - 3.6 | [4] |
Key Signaling Pathways Targeted by this compound Derivatives
The anticancer effects of these compounds are often attributed to their ability to interfere with critical signaling cascades that regulate cell proliferation, survival, and angiogenesis.
Caption: EGFR Signaling Pathway and Inhibition.
Caption: VEGFR-2 and PDGFR Signaling Pathways.
Antimicrobial Activity
This compound derivatives have also demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi.
Structure-Activity Relationship (SAR) Insights
The antimicrobial SAR of these compounds is influenced by the nature and position of substituents. For instance, N-alkylation of the benzimidazole core has been shown to modulate antibacterial and antifungal activity. In one study, N-alkylation with straight-chain alkyl groups generally led to improved antiproliferative activity against cancer cells, and also influenced antimicrobial potency. For example, compound 2g (N-heptyl derivative with a 4-methoxyphenyl at C-2) showed significant antibacterial activity.
Comparative Efficacy of this compound Derivatives
The following table summarizes the in vitro antimicrobial activity of selected this compound derivatives.
| Compound ID | R1 (N1-position) | R2 (C2-position) | Microorganism | MIC (µg/mL) | Reference |
| 2g | n-Heptyl | 4-Methoxyphenyl | S. aureus | 4 | [5] |
| 2g | n-Heptyl | 4-Methoxyphenyl | MRSA | 4 | [5] |
| 2g | n-Heptyl | 4-Methoxyphenyl | S. faecalis | 8 | [5] |
| 1b | n-Ethyl | 4-Chlorophenyl | C. albicans | 64 | [5] |
| 1c | n-Propyl | 4-Chlorophenyl | C. albicans | 64 | [5] |
| 2e | n-Pentyl | 4-Methoxyphenyl | C. albicans | 64 | [5] |
| 2g | n-Heptyl | 4-Methoxyphenyl | C. albicans | 64 | [5] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of the biological activities of novel compounds.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a logarithmic dilution series) and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Caption: MTT Assay Experimental Workflow.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
Preparation of Inoculum: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature and duration (e.g., 35-37°C for 16-20 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion
The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide underscore the importance of strategic substitutions on both the phenyl and benzimidazole rings to optimize anticancer and antimicrobial activities. The provided experimental protocols and pathway diagrams offer a framework for the continued exploration and development of this versatile class of compounds. Further research focusing on multi-target inhibitors and understanding the precise molecular interactions will be instrumental in translating these promising scaffolds into clinical candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Platelet-derived growth factors and their receptors: structural and functional perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
comparing the efficacy of different catalysts for benzimidazole synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of benzimidazoles, a core scaffold in numerous pharmaceuticals, is a pivotal process in medicinal chemistry. The efficiency of this synthesis is heavily reliant on the choice of catalyst. This guide provides an objective comparison of the efficacy of various catalysts for benzimidazole synthesis, supported by experimental data and detailed protocols to aid in catalyst selection and experimental design.
At a Glance: Catalyst Performance Comparison
The following table summarizes the performance of a diverse range of catalysts for the synthesis of 2-substituted benzimidazoles, primarily through the condensation of o-phenylenediamine and an aldehyde. This allows for a direct comparison of reaction conditions, yields, and times.
| Catalyst Type | Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Homogeneous | Er(OTf)₃ | 10 | Ethanol | 120 | 5 min | 91 | [1] |
| LaCl₃ | 10 | Acetonitrile | Room Temp. | 2-4 h | 85-95 | ||
| p-TsOH | 20 mol% | DMF | 80 | 2-3 h | High Yields | [2] | |
| Heterogeneous | MgO@DFNS | 10 wt% | Ethanol | Room Temp. | 3 h | 95 | |
| Au/TiO₂ | 40 mg | CHCl₃:MeOH (3:1) | 25 | 2 h | 80-98 | ||
| Cu-Pd/(Mg)γ-Al₂O₃ | 0.8 g | Water/Ethanol | 180 | 6 h | 98 | [3] | |
| Nanocatalyst | nano-ZnS | - | Ethanol | 70 | - | High Yields | |
| Ionic Liquid | [bmim][BF₄] | - | [bmim][BF₄] | 120 | 3 h | High Yields | [4] |
| [DodecIm][HSO₄] | - | - | - | - | High Yields | [5] | |
| Metal-Free | Acetylsalicylic Acid (ASA) | - | Water | Room Temp. | - | High Yields | [6] |
| Salicylic Acid (SA) | - | Water | Room Temp. | - | High Yields | [6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and adaptation of these synthetic routes.
Protocol 1: Homogeneous Catalysis using Erbium (III) Triflate
This protocol describes the synthesis of 1,2-disubstituted benzimidazoles using Er(OTf)₃ as a catalyst.
Materials:
-
o-phenylenediamine
-
Substituted aldehyde
-
Erbium (III) triflate (Er(OTf)₃)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve o-phenylenediamine (0.5 mmol) and the desired aldehyde (1 mmol) in ethanol.
-
Add Er(OTf)₃ (10 mol%) to the mixture.
-
Heat the reaction mixture at 120 °C for the time specified in the comparative table (e.g., 5 minutes for benzaldehyde).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product can be isolated and purified using standard techniques such as column chromatography.[1]
Protocol 2: Heterogeneous Catalysis using MgO@DFNS
This protocol details the synthesis of 2-substituted benzimidazoles using a magnesium oxide-decorated dendritic fibrous nanosilica (MgO@DFNS) catalyst.
Materials:
-
o-phenylenediamine (OPD)
-
Substituted aldehyde
-
MgO@DFNS catalyst (10 wt%)
-
Ethanol
Procedure:
-
To a two-neck round-bottom flask, add o-phenylenediamine (1 mmol) and the aldehyde (1.1 mmol) in ethanol.
-
Add the MgO@DFNS catalyst (10 wt%) to the reaction mixture.
-
Stir the mixture at room temperature for 3 hours.
-
Monitor the reaction by TLC.
-
After completion, filter the reaction mixture to recover the catalyst.
-
The filtrate can be concentrated, and the crude product purified by recrystallization or column chromatography.
Protocol 3: Nanocatalysis using Gold Nanoparticles on Titanium Dioxide
This protocol outlines the synthesis of 2-substituted benzimidazoles using a supported gold nanoparticle catalyst.
Materials:
-
o-phenylenediamine
-
Substituted aldehyde
-
Au/TiO₂ catalyst
-
Chloroform (CHCl₃)
-
Methanol (MeOH)
Procedure:
-
In a reaction vessel, suspend the Au/TiO₂ catalyst (40 mg) in a 3:1 mixture of CHCl₃ and MeOH (1.5 mL).
-
Add o-phenylenediamine (0.2 mmol) and the aldehyde (0.2 mmol) to the suspension.
-
Stir the reaction mixture at 25 °C for 2 hours.
-
Monitor the reaction's progress using TLC.
-
Upon completion, the catalyst can be separated by filtration.
-
The solvent is removed from the filtrate under reduced pressure, and the resulting product is purified.
Protocol 4: Metal-Free Synthesis using Acetylsalicylic Acid
This protocol provides an environmentally friendly method for the synthesis of 1,2-disubstituted benzimidazoles using an organic acid catalyst.[6]
Materials:
-
o-phenylenediamine
-
Substituted aromatic aldehyde
-
Acetylsalicylic acid (ASA)
-
Water
Procedure:
-
In a flask, suspend o-phenylenediamine and the aromatic aldehyde in water.
-
Add a catalytic amount of acetylsalicylic acid.
-
Stir the reaction mixture at room temperature.
-
The reaction progress can be monitored by TLC.
-
Upon completion, the product can be extracted with an organic solvent and purified by standard methods.[6]
Visualizing the Process: Experimental Workflow
The following diagram illustrates a typical experimental workflow for the catalytic synthesis of benzimidazoles.
Caption: General experimental workflow for catalytic benzimidazole synthesis.
Signaling Pathways and Logical Relationships
The synthesis of benzimidazoles via the condensation of o-phenylenediamine and aldehydes, followed by cyclization, is a common and effective route. The role of the catalyst is crucial in activating the reactants and facilitating the key bond-forming steps.
Caption: Key steps in the catalytic synthesis of benzimidazoles.
References
- 1. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 2. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 3. mdpi.com [mdpi.com]
- 4. Efficient Synthesis of Benzimidazole Derivatives Using Ionic Liquid [bmim][BF₄] as Green Solvent and Catalyst [jsynthchem.com]
- 5. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the NCI-60 Cell Line Screen for Anticancer Activity Validation
For researchers and drug development professionals, the National Cancer Institute's (NCI) panel of 60 human cancer cell lines (NCI-60) has been a foundational tool in the initial stages of anticancer drug discovery for decades.[1] This guide provides an objective comparison of the NCI-60 screen with alternative platforms, supported by experimental data and detailed protocols.
Performance Comparison: NCI-60 vs. Alternative Platforms
The NCI-60 screen offers a standardized, high-throughput method for identifying and characterizing novel anticancer agents. However, its utility is best understood in the context of other available technologies like Patient-Derived Xenografts (PDX) and CRISPR-based screens.
| Feature | NCI-60 Human Tumor Cell Line Screen | Patient-Derived Xenografts (PDX) | CRISPR-Cas9 Library Screens |
| Principle | In vitro screening of compounds against 60 well-characterized human cancer cell lines to assess cytotoxicity and cytostatic effects.[2] | In vivo transplantation of patient tumor fragments into immunodeficient mice to test drug efficacy in a more biologically relevant environment. | Genome-wide or targeted genetic screens to identify genes that, when knocked out, confer sensitivity or resistance to a specific anticancer agent. |
| Throughput | High; capable of screening thousands of compounds annually.[3] | Low; resource-intensive and time-consuming, suitable for a limited number of compounds. | High; can screen large libraries of genetic perturbations. |
| Biological Relevance | Moderate; established cell lines can differ significantly from primary tumors.[4] | High; largely retains the heterogeneity and microenvironment of the original patient tumor. | Varies; identifies genetic dependencies but may not fully recapitulate tumor complexity. |
| Data Generated | GI50 (50% growth inhibition), TGI (total growth inhibition), and LC50 (50% lethal concentration) values for each compound in each cell line.[5] | Tumor growth inhibition, regression, and survival analysis. | Identification of genes and pathways that modulate drug sensitivity. |
| Cost | Relatively low per compound. | High. | Moderate to high, depending on the scale of the screen. |
| Timeline | Short (days to weeks). | Long (months). | Moderate (weeks to months). |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of screening results. Below are the protocols for the classic and modern NCI-60 screening assays.
NCI-60 Sulforhodamine B (SRB) Assay (Classic Method)
This colorimetric assay measures cell proliferation and cytotoxicity based on the measurement of cellular protein content.
Materials:
-
NCI-60 cell lines
-
RPMI 1640 medium with 5% fetal bovine serum and 2 mM L-glutamine
-
96-well microtiter plates
-
Test compounds solubilized in DMSO
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
10 mM Tris base solution
Procedure:
-
Cell Plating: Inoculate cells into 96-well plates at densities ranging from 5,000 to 40,000 cells/well and incubate for 24 hours.
-
Compound Addition: Add test compounds in a five-dose concentration range and incubate for an additional 48 hours.
-
Cell Fixation: Gently add cold 50% (w/v) TCA to a final concentration of 10% and incubate for 60 minutes at 4°C.
-
Staining: Discard the supernatant, wash the plates five times with tap water, and air dry. Add 100 µL of SRB solution to each well and incubate for 10 minutes at room temperature.
-
Washing: Remove unbound dye by washing five times with 1% acetic acid and air dry the plates.
-
Solubilization and Absorbance Reading: Add 10 mM Tris base to each well to solubilize the bound stain and read the absorbance at 515 nm.
NCI-60 HTS384 Assay (Modern Method)
This modernized, high-throughput assay utilizes a 384-well format and a luminescent readout for increased sensitivity and throughput.
Materials:
-
NCI-60 cell lines
-
Growth medium
-
384-well plates
-
Test compounds solubilized in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
Procedure:
-
Cell Plating: Seed cells into 384-well plates at optimal densities.
-
Compound Addition: Add compounds at five concentrations.
-
Incubation: Incubate plates for 72 hours.
-
Luminescent Reading: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Data Analysis: Measure luminescence to determine cell viability.
Data Presentation
Quantitative data from the NCI-60 screen are typically presented as GI50, TGI, and LC50 values. Below is an example table for a hypothetical compound compared across different screening platforms.
| Compound | NCI-60 Cell Line | NCI-60 GI50 (µM) | PDX Model | PDX Tumor Growth Inhibition (%) | CRISPR Screen Finding |
| Compound X | MCF-7 (Breast) | 0.5 | Breast Cancer PDX-1 | 60 | Sensitizes cells with BRCA1 mutation |
| Compound X | A549 (Lung) | 2.1 | Lung Cancer PDX-2 | 25 | Ineffective in KRAS mutant cells |
| Compound Y | U87 (CNS) | 0.8 | Glioblastoma PDX-3 | 75 | Targets the PI3K/Akt pathway |
| Compound Y | SF-268 (CNS) | 1.2 | Glioblastoma PDX-4 | 65 | Synergizes with temozolomide |
Visualizing Experimental Workflows and Signaling Pathways
NCI-60 Experimental Workflow
The following diagram illustrates the two-stage screening process of the NCI-60 platform.
Caption: NCI-60 two-stage screening workflow.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell survival and proliferation and is frequently dysregulated in cancer. The NCI-60's extensive molecular characterization allows for correlating drug activity with the status of components in this pathway.
Caption: Simplified PI3K/Akt signaling pathway.
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is another crucial signaling cascade that regulates cell growth and division. NCI-60 data can reveal sensitivities to drugs targeting this pathway, often correlated with mutations in genes like BRAF and RAS.
References
- 1. Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The NCI Transcriptional Pharmacodynamics Workbench: a tool to examine dynamic expression profiling of therapeutic response in the NCI-60 cell line panel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative analysis and integrative classification of NCI60 cell lines and primary tumors using gene expression profiling data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dctd.cancer.gov [dctd.cancer.gov]
Comparative Cytotoxicity of Substituted 2-Phenyl-1H-Benzimidazoles: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic performance of various substituted 2-phenyl-1H-benzimidazole derivatives against several human cancer cell lines. The information is supported by experimental data from peer-reviewed studies, with detailed methodologies for key assays and a visualization of a key signaling pathway.
Data Presentation: In Vitro Cytotoxicity of 2-Phenyl-1H-Benzimidazole Derivatives
The following table summarizes the 50% inhibitory concentration (IC50) values of various substituted 2-phenyl-1H-benzimidazole compounds against a panel of human cancer cell lines. Lower IC50 values indicate higher cytotoxic activity.
| Compound ID | Substituents on Phenyl Ring | Substituents on Benzimidazole Ring | Cancer Cell Line | IC50 (µM) | Reference |
| Series 1 | |||||
| Compound 38 | 4-OH, 3,5-di-tert-butyl | 5-benzoyl | A549 (Lung) | 4.47 µg/mL | [1][2] |
| MDA-MB-231 (Breast) | 4.68 µg/mL | [1][2] | |||
| PC3 (Prostate) | 5.50 µg/mL | [1][2] | |||
| Compound 40 | 4-OH, 3,5-di-tert-butyl | 5-benzoyl | MDA-MB-231 (Breast) | 3.55 µg/mL | [1][2] |
| Series 2 | |||||
| Compound 1j | 3-OCH3, 4-OH | - | MCF-7 (Breast) | Low µM range | [3] |
| Compound 1k | 2-OH, 3-OCH3 | - | MCF-7 (Breast) | Low µM range | [3] |
| Series 3 | |||||
| Compound 5 | Not specified | Bromo-derivative | MCF-7 (Breast) | 17.8 ± 0.24 µg/mL | [4] |
| DU-145 (Prostate) | 10.2 ± 1.4 µg/mL | [4] | |||
| H69AR (Lung) | 49.9 ± 0.22 µg/mL | [4] | |||
| Series 4 | |||||
| Compound 2a | - | 1-(3-chlorobenzyl), 2-methyl | A549 (Lung) | 111.70 ± 6.22 µM | [5] |
| DLD-1 (Colon) | 185.30 ± 5.87 µM | [5] | |||
| Series 5 | |||||
| Compound 30 | 4-carboxamidine (amino) | 5(6)-bromo | MCF-7 (Breast) | 0.0046 µM | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
This colorimetric assay is a standard method for assessing cell viability.[4]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (substituted 2-phenyl-1H-benzimidazoles) and incubated for an additional 48 or 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.
Sulforhodamine B (SRB) Assay for Cytotoxicity
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
-
Cell Seeding: Cells are seeded in 96-well plates at appropriate densities and allowed to attach overnight.
-
Compound Treatment: Cells are treated with the compounds for a specified period (e.g., 48 or 72 hours).
-
Cell Fixation: The cells are fixed by adding 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubating for 1 hour at 4°C.
-
Staining: The supernatant is discarded, and the plates are washed five times with water and then air-dried. 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid is added to each well, and the plates are incubated for 10-30 minutes at room temperature.
-
Washing: Unbound dye is removed by washing the plates five times with 1% (v/v) acetic acid. The plates are then air-dried.
-
Dye Solubilization: 200 µL of 10 mM Tris base solution (pH 10.5) is added to each well to dissolve the protein-bound dye.
-
Absorbance Measurement: The absorbance is read at 510 nm using a microplate reader.
-
Data Analysis: The optical density is proportional to the total protein mass, and therefore, the cell number. The IC50 is calculated from the dose-response curve.
Mandatory Visualization
Signaling Pathway for Apoptosis Induction
The following diagram illustrates the dual apoptotic signaling pathways—intrinsic (mitochondrial-mediated) and extrinsic (death receptor-mediated)—that can be induced by substituted 2-phenyl-1H-benzimidazoles, leading to programmed cell death.
Caption: Apoptosis induction by 2-phenyl-1H-benzimidazoles.
References
- 1. Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02282A [pubs.rsc.org]
- 2. scispace.com [scispace.com]
- 3. Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiproliferative activity of synthesized some new benzimidazole carboxamidines against MCF-7 breast carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Purity of Synthesized 1-Phenyl-1H-benzoimidazole: A Comparative Guide to HPLC and Alternative Methods
For researchers, scientists, and drug development professionals, establishing the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical step in ensuring the safety, efficacy, and quality of therapeutic candidates. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for assessing the purity of synthesized 1-Phenyl-1H-benzoimidazole, a key heterocyclic scaffold in medicinal chemistry. Detailed experimental protocols and supporting data are presented to facilitate informed decisions in analytical method selection.
This compound is a versatile building block in the synthesis of a wide range of biologically active compounds. Rigorous purity assessment is essential to identify and quantify any process-related impurities, degradation products, or residual starting materials that could compromise downstream applications and clinical outcomes. While HPLC is a cornerstone technique for purity determination, a comprehensive understanding of its performance relative to other methods such as Thin-Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Differential Scanning Calorimetry (DSC) is invaluable for a robust analytical strategy.
High-Performance Liquid Chromatography (HPLC) for Purity Profiling
A validated Reversed-Phase HPLC (RP-HPLC) method is the gold standard for the quantitative analysis of this compound purity. This technique offers high resolution and sensitivity for the separation and quantification of the main compound from its potential impurities.
Experimental Protocol: Proposed RP-HPLC Method
This protocol is based on established methods for the analysis of benzimidazole derivatives and is proposed for the purity assessment of this compound.[1][2] Method validation would be required for implementation in a regulated environment.
1. Instrumentation:
-
A standard HPLC system equipped with a UV-Vis detector, gradient pump, autosampler, and column oven.
2. Chromatographic Conditions:
-
Column: C8 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.05% v/v orthophosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (minutes) % Mobile Phase B 0 25 15 75 20 75 22 25 | 25 | 25 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in the diluent to a final concentration of approximately 0.5 mg/mL.
-
Sample Solution: Prepare the synthesized this compound sample in the same manner and at the same concentration as the standard solution.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter prior to injection.
4. Data Analysis:
-
Integrate the peak areas of all components in the chromatogram.
-
Calculate the percentage purity of the this compound sample using the area normalization method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Expected Performance of the Proposed HPLC Method
The following table summarizes the anticipated performance characteristics of the proposed HPLC method.
| Parameter | Expected Result |
| Retention Time of this compound | ~ 10-15 min |
| Resolution between Main Peak and Impurities | > 2.0 |
| Tailing Factor for Main Peak | < 1.5 |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | ~ 0.01% |
| Limit of Quantitation (LOQ) | ~ 0.03% |
Comparison with Alternative Purity Assessment Methods
While HPLC is a powerful tool, other techniques can provide complementary or confirmatory data for the purity assessment of this compound. The following table offers a comparative overview.[3]
| Analytical Technique | Primary Application | Strengths | Limitations |
| Reversed-Phase HPLC (RP-HPLC) | Quantitative Purity & Impurity Profiling | High resolution, sensitivity, and reproducibility for a broad range of impurities. | Requires reference standards for the definitive identification and quantification of each impurity. |
| Thin-Layer Chromatography (TLC) | Qualitative Purity & Reaction Monitoring | Simple, rapid, and cost-effective for monitoring reaction progress and detecting major impurities.[4][5][6] | Limited resolution and sensitivity; generally not suitable for precise quantification without densitometry. |
| Nuclear Magnetic Resonance (NMR) | Structural Elucidation & Purity Confirmation | Provides detailed structural information and can be used for quantitative analysis (qNMR) without the need for a reference standard for each impurity.[7] | Lower sensitivity compared to HPLC for detecting trace impurities. |
| Differential Scanning Calorimetry (DSC) | Purity of Crystalline Solids | Provides a measure of the total mole fraction of impurities in highly pure crystalline samples. | Not suitable for amorphous materials or for identifying individual impurities. |
Mandatory Visualizations
HPLC Analysis Workflow
The following diagram illustrates the logical workflow for the purity assessment of synthesized this compound using the proposed HPLC method.
References
- 1. ptfarm.pl [ptfarm.pl]
- 2. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Impurity profiling of pharmaceuticals by thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
A Head-to-Head Battle: Microwave-Assisted Synthesis versus Conventional Heating
In the relentless pursuit of efficiency and sustainability in chemical synthesis, the methodologies employed for heating reaction mixtures are of paramount importance. For decades, conventional heating, relying on the slow and often inefficient transfer of thermal energy through conduction and convection, has been the cornerstone of synthetic chemistry. However, the advent of microwave-assisted synthesis has sparked a revolution, offering a rapid, efficient, and often higher-yielding alternative. This guide provides a comprehensive comparison of these two heating techniques, supported by experimental data, detailed protocols, and visual workflows, to empower researchers in making informed decisions for their synthetic endeavors.
The fundamental difference between the two methods lies in their mode of energy transfer. Conventional heating warms the vessel from the outside, with heat gradually penetrating the reaction mixture. In contrast, microwave irradiation directly heats the polar molecules within the reaction mixture, leading to a rapid and uniform temperature increase throughout the bulk of the solution.[1] This "volumetric" heating mechanism is the primary reason for the dramatic acceleration of reaction rates observed in microwave-assisted synthesis.[2]
Quantitative Comparison of Reaction Parameters
To illustrate the practical advantages of microwave-assisted synthesis, we present a comparative analysis of four common organic transformations. The data, summarized in the tables below, clearly demonstrates the significant reduction in reaction times and, in many cases, an improvement in product yields.
Table 1: Synthesis of Aspirin
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Starting Material | Salicylic Acid | Salicylic Acid |
| Reagent | Acetic Anhydride | Acetic Anhydride |
| Catalyst | Phosphoric Acid | Phosphoric Acid |
| Reaction Time | 15 - 30 minutes | 5 - 7 minutes |
| Temperature | ~75-80°C | 150°C |
| Yield | 72% - 90% | 85% - 95% |
| Energy Consumed | 180 KJ | 36 KJ |
Table 2: Synthesis of Phenacetin
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Starting Material | p-Aminophenol | p-Aminophenol |
| Reagent | Acetic Anhydride | Acetic Anhydride |
| Reaction Time | 20 minutes | 5 minutes |
| Yield | Not specified | 84.34% |
Table 3: Synthesis of Benzoic Acid from Benzanilide
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Starting Material | Benzanilide | Benzanilide |
| Reagent | Sulfuric Acid | Sulfuric Acid |
| Reaction Time | 1 hour | 10 minutes |
| Yield | Not specified | High yield reported |
Table 4: Synthesis of Sulfonyl Chloride from Alkyl Bromide
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Starting Material | 4-Phenoxybutyl bromide | 4-Phenoxybutyl bromide |
| Reagent | Sodium Sulfite | Sodium Sulfite |
| Reaction Time | 24 hours | 15 minutes |
| Temperature | Reflux | 160°C |
| Yield | 58% | 62% - 65% |
Experimental Protocols
Synthesis of Aspirin
Conventional Heating Method [3]
-
Place 2.0 g of salicylic acid into a 50-mL Erlenmeyer flask.
-
Add 5.0 mL of acetic anhydride, followed by 5 drops of 85% phosphoric acid.
-
Heat the flask in a water bath at approximately 75°C for 15 minutes, stirring occasionally.
-
Cautiously add 2 mL of distilled water to the flask to decompose excess acetic anhydride.
-
After two minutes, remove the flask from the water bath and add 20 mL of distilled water.
-
Allow the flask to cool to room temperature, then place it in an ice bath to promote crystallization.
-
Collect the aspirin crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with two portions of ice-cold distilled water.
-
Allow the crystals to dry completely on the funnel under suction.
Microwave-Assisted Method [4]
-
In a microwave reaction vessel, combine 10 g of salicylic acid and 18 mL of acetic anhydride.
-
Carefully add 10 to 20 drops of 85% phosphoric acid and mix thoroughly.
-
Place the vessel in a microwave reactor and irradiate for 1 minute.
-
Once the reaction is complete, cautiously add 20 drops of distilled water to the mixture, followed by an additional 20 mL of water.
-
Cool the solution in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration using a Büchner funnel and wash with chilled water.
-
Dry the solid product in an oven at 100°C for approximately 30 minutes.
Synthesis of Phenacetin
Conventional Heating Method
-
This method involves a reflux period of approximately 20 minutes. Specific reagent quantities and detailed steps for the conventional synthesis of phenacetin were not fully detailed in the provided search results.
Microwave-Assisted Method
-
Suspend 2 g of p-aminophenol in 6 mL of distilled water in a conical flask.
-
Add 2.2 mL of acetic anhydride.
-
Irradiate the mixture in a microwave synthesizer for 5 minutes.
-
The work-up procedure to isolate the phenacetin product would typically involve cooling, crystallization, and filtration.
Synthesis of Benzoic Acid from Benzanilide
Conventional Heating Method
-
The conventional synthesis requires a reflux period of approximately 1 hour. Detailed reagent quantities and a step-by-step protocol were not available in the search results for a direct comparison.
Microwave-Assisted Method [5]
-
In a 250 mL round-bottom flask, combine 3 g of benzanilide and 10 mL of concentrated sulfuric acid.
-
Irradiate the mixture in a microwave reactor at 225 watts for 10 minutes.
-
Some benzoic acid will vaporize and solidify in the condenser. Pour 30 mL of hot water down the condenser to dislodge and partially dissolve the product.
-
Cool the flask in an ice bath to complete crystallization.
-
Filter the benzoic acid using a Büchner funnel and dry the product.
Synthesis of Sulfonyl Chloride from Alkyl Bromide
Conventional Heating Method [6]
-
In a reaction vessel, combine 4-phenoxybutyl bromide and sodium sulfite in a 2:1 mixture of ethanol and water.
-
Reflux the mixture for 24 hours.
-
The intermediate sodium sulfonate is then treated with a chlorinating agent (e.g., thionyl chloride with a catalytic amount of DMF) to yield the sulfonyl chloride.
-
The final product is isolated and purified.
Microwave-Assisted Method [6]
-
In a sealed microwave vessel, combine 4-phenoxybutyl bromide and 1.6 equivalents of sodium sulfite in a 1:2:2 mixture of THF:EtOH:H₂O.
-
Irradiate the mixture in a microwave reactor at 160°C for 15 minutes.
-
The resulting crude sodium sulfonate is then converted to the sulfonyl chloride under standard conditions (e.g., treatment with thionyl chloride and DMF).
-
Isolate and purify the final sulfonyl chloride product.
Visualizing the Workflow: A Tale of Two Heating Methods
The following diagrams, generated using the DOT language, illustrate the stark contrast in the experimental workflows between conventional and microwave-assisted synthesis.
Caption: Workflow for Conventional Heating Synthesis.
Caption: Workflow for Microwave-Assisted Synthesis.
The diagrams clearly illustrate the streamlined nature of the microwave-assisted workflow, characterized by a significantly shorter heating phase and a more rapid transition to the work-up stage.
Conclusion: A Clear Winner for Modern Synthesis
The comparative data and experimental workflows presented in this guide unequivocally demonstrate the superiority of microwave-assisted synthesis over conventional heating methods for a wide range of organic reactions. The dramatic reduction in reaction times, coupled with often-improved yields and a more energy-efficient process, positions microwave technology as an indispensable tool for the modern research and drug development professional. By embracing this technology, scientists can accelerate their discovery pipelines, reduce their environmental footprint, and ultimately, bring new innovations to fruition with greater speed and efficiency.
References
- 1. An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids [organic-chemistry.org]
- 2. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asianjpr.com [asianjpr.com]
- 4. orgsyn.org [orgsyn.org]
- 5. ijprdjournal.com [ijprdjournal.com]
- 6. Microwave Assisted Synthesis of Sodium Sulfonates Precursors of Sulfonyl Chlorides and Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Cross-Validation of Experimental and Computed Spectroscopic Data
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Enhancing Spectroscopic Analysis
The convergence of experimental spectroscopy and computational chemistry provides a powerful paradigm for the precise characterization of molecular structures and properties.[1][2] In fields like drug discovery and materials science, relying on a single method can lead to ambiguous interpretations.[3] Cross-validation, the process of systematically comparing data from both experimental measurements and theoretical calculations, is essential for building confidence in results, refining structural assignments, and gaining deeper mechanistic insights.[2][4]
This guide offers a comparative overview of methodologies for the cross-validation of spectroscopic data, complete with quantitative comparison metrics, detailed protocols, and illustrative workflows to guide researchers in integrating these powerful techniques.
Methodologies for Comparison: Moving Beyond Visual Inspection
While a visual overlay of experimental and computed spectra is a common first step, it is often subjective and insufficient for rigorous validation.[5] A quantitative approach is necessary to objectively assess the level of agreement. The choice of metric can significantly impact the evaluation of the match between experimental and simulated data.[6]
Key quantitative methods include:
-
Peak Position Analysis: This involves comparing the frequencies or chemical shifts of key peaks. For vibrational spectroscopy, computed harmonic frequencies often require a scaling factor to account for anharmonicity and methodological approximations.[7]
-
Intensity Correlation: Comparing the relative intensities or amplitudes of corresponding peaks.
-
Global Similarity Metrics: These methods assess the overall similarity between the entire spectral traces. Common metrics include:
-
Root Mean Square (RMS) Difference: A precise metric for quantifying the difference between two spectra, particularly effective for both large and small variations.[8][9]
-
Pearson Correlation Coefficient: Measures the linear relationship between the two spectra, providing a score of how well they co-vary.[5]
-
Normalized Dot Product (NDP): Often used in mass spectrometry library searches, this metric calculates the cosine of the angle between the two spectra treated as vectors, providing a robust measure of similarity.[10][11]
-
Quantitative Data Presentation
To illustrate the application of these metrics, the following table presents a hypothetical comparison of an experimental Infrared (IR) spectrum against spectra computed using three different Density Functional Theory (DFT) methods.
| Metric | Computational Method 1 (B3LYP/6-31G)* | Computational Method 2 (ωB97X-D/cc-pVTZ) | Computational Method 3 (M06-2X/aug-cc-pVTZ) | Ideal Value |
| Mean Absolute Frequency Difference (cm⁻¹) | 15.8 | 8.2 | 7.5 | 0 |
| Root Mean Square (RMS) Difference | 0.085 | 0.041 | 0.035 | 0 |
| Pearson Correlation Coefficient | 0.981 | 0.995 | 0.997 | 1 |
This table contains simulated data for illustrative purposes.
Experimental and Computational Protocols
A robust comparison is predicated on high-quality data from both experimental and computational sources.[2]
Key Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
This protocol outlines the acquisition of an IR spectrum for a solid powder, a common scenario in pharmaceutical development.[12]
-
Instrument Preparation:
-
Ensure the Fourier-Transform Infrared (FT-IR) spectrometer is powered on and has reached thermal stability.
-
Thoroughly clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue.
-
-
Background Collection:
-
With the clean, empty ATR crystal in place, collect a background spectrum. This measurement accounts for ambient atmospheric components (like CO₂ and H₂O) and the instrument's intrinsic response.
-
-
Sample Preparation and Loading:
-
Place a small amount of the solid sample (typically 1-2 mg) directly onto the center of the ATR crystal.
-
Use the instrument's pressure clamp to apply consistent and firm pressure, ensuring good contact between the sample and the crystal surface. Insufficient contact is a common source of poor-quality spectra.
-
-
Data Acquisition:
-
Collect the sample spectrum. Typical parameters include:
-
Spectral Range: 4000–400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Scans: 32-64 scans are co-added to improve the signal-to-noise ratio.
-
-
-
Data Processing:
-
The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance spectrum.
-
Apply an ATR correction if necessary, as this corrects for the wavelength-dependent depth of penetration of the evanescent wave.
-
Perform baseline correction to remove any broad, underlying features.
-
Key Computational Protocol: Simulating an IR Spectrum via DFT
This protocol describes the general steps for calculating a theoretical IR spectrum for a small molecule.
-
Molecular Structure Input:
-
Construct the 3D structure of the target molecule using molecular building software.
-
-
Geometry Optimization:
-
Perform a geometry optimization calculation using a chosen level of theory (e.g., a DFT functional like B3LYP) and basis set (e.g., 6-31G*).[13] This step finds the lowest energy conformation of the molecule.
-
Confirm that the optimization has converged to a true energy minimum by ensuring there are no imaginary frequencies.
-
-
Frequency Calculation:
-
Using the optimized geometry, perform a vibrational frequency calculation at the same level of theory. This computes the harmonic vibrational frequencies and their corresponding IR intensities.
-
-
Frequency Scaling:
-
Systematically scale the calculated harmonic frequencies by an empirical scaling factor (e.g., ~0.96 for B3LYP/6-31G*) to better match experimental anharmonic frequencies.[7]
-
-
Spectrum Generation:
-
Generate the final theoretical spectrum by fitting the scaled frequencies and their intensities to a peak shape function, typically a Lorentzian or Gaussian function, to simulate experimental peak broadening.
-
Visualizing the Cross-Validation Workflow
A logical workflow ensures a systematic and reproducible comparison process. The following diagrams illustrate the general cross-validation procedure and its application in a drug development context.
References
- 1. hanicka.uochb.cas.cz [hanicka.uochb.cas.cz]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.aip.org [pubs.aip.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 8. library.imaging.org [library.imaging.org]
- 9. [PDF] Metrics for Evaluating Spectral Matches: A Quantitative Comparison | Semantic Scholar [semanticscholar.org]
- 10. Research Collection | ETH Library [research-collection.ethz.ch]
- 11. Spectra Distance/Similarity Measurements — distance • MsCoreUtils [rformassspectrometry.github.io]
- 12. Spectroscopic Sample Preparation: Techniques for Accurate Results - Metkon [metkon.com]
- 13. par.nsf.gov [par.nsf.gov]
Comparative Analysis of 1-Phenyl-1H-benzoimidazole Derivatives as Potential Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the performance of 1-Phenyl-1H-benzoimidazole derivatives against established inhibitors of key cancer targets, supported by experimental data.
The this compound scaffold has emerged as a promising pharmacophore in the development of novel anticancer therapeutics. Its structural similarity to endogenous purines allows for interaction with various biological targets implicated in cancer progression. This guide provides a comparative evaluation of this compound derivatives against known inhibitors of two critical cancer-related enzymes: Topoisomerase I and the BRAF V600E mutant kinase. The data presented is compiled from recent preclinical studies to aid researchers in evaluating the potential of this class of compounds.
Topoisomerase I Inhibition
Topoisomerase I is a crucial enzyme involved in DNA replication and transcription, making it a well-established target for cancer chemotherapy. The inhibitory activity of a novel 1H-benzo[d]imidazole derivative, compound 12b, was evaluated and compared with the known Topoisomerase I inhibitor, Camptothecin.
Data Summary: Topoisomerase I Inhibitors
| Compound | Target | IC50 (µM) | Known Inhibitor |
| Compound 12b | Human Topoisomerase I | 16[1] | No |
| Camptothecin | Human Topoisomerase I | Comparable to 12b[1] | Yes |
Note: Compound 12b is a 1H-benzo[d]imidazole derivative, closely related to the this compound scaffold.
BRAF V600E Inhibition
The BRAF V600E mutation is a key driver in a significant percentage of melanomas and other cancers, leading to constitutive activation of the MAPK signaling pathway. The inhibitory potential of novel benzimidazole-based derivatives has been investigated against the BRAF V600E kinase.
Data Summary: BRAF V600E Inhibitors
| Compound | Target | IC50 (µM) | Known Inhibitor |
| Compound 4c | BRAF V600E | 0.55 ± 0.10[2] | No |
| Compound 4e | BRAF V600E | 1.70 ± 0.20[2] | No |
| Erlotinib | BRAF V600E | 0.06 ± 0.01[2] | Yes (Primarily EGFR inhibitor) |
| Vemurafenib | BRAF V600E | ~0.031[3] | Yes |
Note: Compounds 4c and 4e are benzimidazole-based derivatives. Erlotinib, while a known kinase inhibitor, is primarily targeted against EGFR and is used here as a reference compound from the same study. Vemurafenib is a well-established, potent BRAF V600E inhibitor included for comparative context.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and the experimental procedures used in these evaluations, the following diagrams illustrate the BRAF/MEK/ERK signaling pathway and a general experimental workflow for inhibitor screening.
Caption: The BRAF/MEK/ERK (MAPK) signaling pathway, a key regulator of cell proliferation, is often constitutively activated by the BRAF V600E mutation in cancer.
Caption: A generalized experimental workflow for the synthesis and evaluation of novel enzyme inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used to evaluate the inhibitory activities of the compounds discussed.
Topoisomerase I DNA Relaxation Assay
This assay is designed to measure the ability of a compound to inhibit the catalytic activity of human Topoisomerase I, which relaxes supercoiled DNA.
Materials:
-
Human Topoisomerase I enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Assay Buffer (e.g., 10 mM Tris-HCl pH 7.9, 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine, 5% glycerol)
-
Test compounds (this compound derivatives) and known inhibitor (Camptothecin)
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., Ethidium Bromide)
-
UV transilluminator and imaging system
Procedure:
-
A reaction mixture is prepared containing supercoiled DNA and assay buffer.
-
Varying concentrations of the test compounds or the reference inhibitor are added to the reaction mixtures.
-
The reaction is initiated by the addition of human Topoisomerase I enzyme.
-
The mixture is incubated at 37°C for a specified time (e.g., 30 minutes) to allow for the enzymatic reaction.
-
The reaction is terminated by the addition of a stop solution (e.g., containing SDS and proteinase K).
-
The reaction products are then resolved by agarose gel electrophoresis. Supercoiled and relaxed DNA will migrate at different rates.
-
The gel is stained with a DNA intercalating dye and visualized under UV light.
-
The inhibition of Topoisomerase I activity is determined by the reduction in the amount of relaxed DNA compared to the control. The IC50 value is calculated as the concentration of the compound that inhibits 50% of the enzyme's activity.
BRAF V600E Kinase Assay
This assay quantifies the ability of a compound to inhibit the kinase activity of the constitutively active BRAF V600E mutant enzyme.
Materials:
-
Recombinant human BRAF V600E enzyme
-
Kinase substrate (e.g., inactive MEK1)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)
-
Test compounds (this compound derivatives) and known inhibitor (Vemurafenib)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader capable of luminescence detection
Procedure:
-
A reaction mixture is prepared in a multi-well plate containing the kinase assay buffer and the BRAF V600E enzyme.
-
Serial dilutions of the test compounds or the reference inhibitor are added to the wells.
-
The kinase reaction is initiated by the addition of a mixture of the MEK1 substrate and ATP.
-
The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for the phosphorylation of the substrate by the kinase.
-
After incubation, a detection reagent is added to stop the kinase reaction and measure the amount of ADP produced, which is proportional to the kinase activity.
-
The luminescence signal is read using a microplate reader.
-
The percentage of inhibition is calculated for each compound concentration relative to the control (no inhibitor). The IC50 value, the concentration of the inhibitor that results in 50% inhibition of the kinase activity, is then determined by fitting the data to a dose-response curve.
References
Safety Operating Guide
Navigating the Safe Disposal of 1-Phenyl-1H-benzoimidazole: A Procedural Guide
For researchers, scientists, and professionals in drug development, the responsible disposal of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1-Phenyl-1H-benzoimidazole, ensuring the safety of laboratory personnel and adherence to regulatory standards. Given the absence of specific degradation protocols in publicly available literature, this procedure emphasizes established best practices for hazardous waste management.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. While a specific SDS for this exact compound may not be readily available, data for structurally similar compounds, such as 1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene and 2-phenyl-1H-benzimidazole, indicate a need for caution.[1][2]
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically impermeable gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard lab coat is required to prevent skin contact.
-
Respiratory Protection: If handling the compound as a powder or if aerosol generation is possible, use a respirator.
Handling:
-
Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust or vapors.[1]
-
Prevent the formation of dust and aerosols.[1]
Quantitative Data Summary
Due to the limited availability of specific quantitative disposal data for this compound, the following table summarizes key safety and handling parameters based on general laboratory chemical waste guidelines.
| Parameter | Guideline | Source |
| Waste Container Headspace | Leave adequate headspace; do not fill beyond 75-80% capacity. | [3] |
| Satellite Accumulation Time | Partially filled containers may remain for up to one year; full containers must be removed within three days. | [4] |
| Acute Hazardous Waste Limit | Do not accumulate more than one quart of acute hazardous waste. | [5][6] |
| General Hazardous Waste Limit | Do not accumulate more than 55 gallons of hazardous waste. | [5][6] |
| Empty Container Rinsing | For acutely hazardous waste, triple rinse with a suitable solvent; the rinsate must be collected as hazardous waste. | [5][7] |
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural guide for the safe disposal of this compound.
1. Waste Characterization and Segregation:
-
Treat this compound as a hazardous chemical waste.
-
Do not mix this compound with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Segregate solid waste from liquid waste.
-
Keep halogenated and non-halogenated solvent wastes separate.[8]
-
Store acids and bases in separate containers.[4]
-
Keep oxidizing agents separate from reducing agents and organic compounds.[4]
2. Container Selection and Labeling:
-
Container Choice: Use a chemically compatible, leak-proof container with a secure, tight-fitting lid. Plastic containers are often preferred over glass to minimize the risk of breakage.[9]
-
Labeling: Immediately label the waste container using your institution's hazardous waste tags.[5][9] The label must include:
-
The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[9]
-
The specific hazards associated with the waste (e.g., toxic, irritant).
-
The date when waste was first added to the container.[9]
-
The name and contact information of the principal investigator or responsible person.[9]
-
The room number and building where the waste was generated.[9]
3. Waste Accumulation and Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[4] This area must be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure the SAA is inspected weekly for any signs of leakage.[4]
-
Use secondary containment, such as a tray or bin, to capture any potential spills.
-
Keep the waste container closed at all times, except when adding waste.[3][5]
4. Arranging for Disposal:
-
Once the container is full or has reached the designated accumulation time limit, arrange for its collection by your institution's EHS department.[5][9]
-
Follow your institution's specific procedures for requesting a waste pickup. This may involve submitting an online form or contacting the EHS office directly.[9]
-
Do not transport hazardous waste outside of your laboratory. The EHS department is responsible for the safe transport and final disposal of the waste.[5]
5. Disposal of Empty Containers:
-
If the original container of this compound is empty, it must still be handled with care.
-
If the compound is classified as an "acute hazardous waste" (P-listed), the empty container must be triple-rinsed with a solvent capable of removing the residue.[5][7] The rinsate must be collected and disposed of as hazardous waste.[5][7]
-
After proper rinsing (if required), deface or remove the original label and dispose of the container as regular non-hazardous waste, following your institution's guidelines.[5]
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. echemi.com [echemi.com]
- 2. fishersci.com [fishersci.com]
- 3. clinicallab.com [clinicallab.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. vumc.org [vumc.org]
- 6. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
